molecular formula C19H16Cl2N2O4S B1679932 Pyrazolate CAS No. 58011-68-0

Pyrazolate

Número de catálogo: B1679932
Número CAS: 58011-68-0
Peso molecular: 439.3 g/mol
Clave InChI: ASRAWSBMDXVNLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrazolynate is a member of the class of pyrazoles that is 1,3-dimethylpyrazole which is substituted at positions 4 and 5 by 2,4-dichlorobenzoyl and p-tosyloxy groups, respectively. It is an obsolete proherbicide (via hydrolysis of the tosylate group to afford the corresponding 5-hydroxypyrazole), that was used to control weeds in rice paddy fields. It has a role as a proherbicide, an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor, an agrochemical and a carotenoid biosynthesis inhibitor. It is a member of pyrazoles, a tosylate ester, an aromatic ketone and a dichlorobenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-11-4-7-14(8-5-11)28(25,26)27-19-17(12(2)22-23(19)3)18(24)15-9-6-13(20)10-16(15)21/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRAWSBMDXVNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058133
Record name Pyrazolynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58011-68-0
Record name Pyrazolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58011-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolynate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058011680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZOLYNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6095Q94N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction to pyrazolate coordination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrazolate Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ligands, the deprotonated form of pyrazoles, have emerged as exceptionally versatile building blocks in coordination chemistry. Their unique electronic properties, steric tuneability, and diverse coordination modes have led to the development of a vast array of metal complexes with applications spanning homogeneous catalysis, materials science, and bioinorganic chemistry. The strong metal-nitrogen bonds formed by this compound ligands often impart significant stability to the resulting frameworks, making them particularly suitable for robust functional materials like Metal-Organic Frameworks (MOFs). This guide provides a comprehensive introduction to the core principles of this compound coordination chemistry, including ligand architecture, synthesis, structural characterization, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound Ligands

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H proton is weakly acidic (pKa ≈ 19.8), allowing for ready deprotonation to form the this compound anion.[1] This anionic ligand is a powerful building block in coordination chemistry for several reasons:

  • Versatile Coordination: The this compound ligand can coordinate to metal centers in various modes, including monodentate, endo-bidentate, and, most commonly, as an exo-bidentate bridging ligand that links two or more metal centers.[2][3][4]

  • Structural Rigidity: The rigid aromatic ring provides a well-defined spatial orientation for donor atoms, facilitating the construction of predictable supramolecular structures.[4]

  • Electronic Tuneability: The electronic properties of the this compound ligand can be easily modified by introducing substituents at the 3, 4, or 5 positions of the ring, allowing for fine-tuning of the resulting complex's reactivity and physical properties.[2]

  • Robustness: The strong coordination bonds (M-N) formed between this compound ligands and borderline metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) lead to highly stable complexes, including MOFs that can withstand harsh chemical environments.[1][5][6]

These features have established pyrazolates as privileged ligands in fields ranging from catalysis to the development of novel luminescent and porous materials.[7][8][9]

Coordination Modes of this compound Ligands

The versatility of the this compound anion is best exemplified by its diverse coordination modes. The most prevalent modes are depicted below. In most cases, the ligand acts as an exo-bidentate donor, bridging two metal centers. This can occur in a singly, doubly, or even triply bridged fashion, leading to the formation of dinuclear, polynuclear, or extended polymeric structures.[2]

Caption: Common coordination modes of this compound-based ligands.

Synthesis and Characterization

The synthesis of this compound coordination complexes typically involves the deprotonation of a parent pyrazole ligand by a base, followed by the introduction of a metal salt. In many cases, the reaction can proceed simply by heating the pyrazole ligand with a metal precursor, where the basicity of the metal's counter-ion or the reaction conditions are sufficient to facilitate deprotonation.[10]

General Experimental Workflow

The pathway from ligand synthesis to a fully characterized this compound complex follows a well-established workflow. This involves the synthesis of the organic pyrazole precursor, its reaction with a suitable metal salt, and subsequent purification and characterization of the final product.

G cluster_char Characterization start Pyrazole Ligand (e.g., (pypz)H) synthesis Reaction / Synthesis (e.g., Reflux in Toluene) start->synthesis metal_salt Metal Precursor (e.g., Os3(CO)12) metal_salt->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification product Crystalline Product [Os(CO)2(pypz)2] purification->product xray Single-Crystal X-ray Diffraction (SCXRD) product->xray Structure nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr Solution Identity ms Mass Spectrometry product->ms Molecular Weight uvvis UV-Vis & Emission Spectroscopy product->uvvis Photophysics

Caption: General experimental workflow for this compound complex synthesis.

Detailed Experimental Protocol: Synthesis of [Os(CO)₂(pypz)₂]

This protocol is adapted from the synthesis of an osmium-based 5-(2-pyridyl) this compound complex, which exhibits interesting photophysical properties.[10][11]

Materials:

  • Os₃(CO)₁₂ (0.165 mmol)

  • 3-trifluoromethyl-5-(2-pyridyl)pyrazole, (pypz)H (1.04 mmol)

  • Toluene (solvent)

  • Dichloromethane (CH₂Cl₂) and Hexane for recrystallization

Procedure:

  • A mixture of Os₃(CO)₁₂ and 3-trifluoromethyl-5-(2-pyridyl)pyrazole is placed in a reaction vessel with toluene.

  • The mixture is heated under reflux for an extended period (e.g., 4 days). The progress of the reaction can be monitored by techniques like thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is first purified by sublimation (e.g., 0.24 Torr, 220 °C).

  • Further purification is achieved by recrystallization from a dichloromethane/hexane solvent system.

  • The process yields a colorless crystalline solid of [Os(CO)₂(pypz)₂].

Characterization: The final product is typically characterized by single-crystal X-ray diffraction to determine its solid-state structure, NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm its identity in solution, and elemental analysis to verify its purity.[10]

Data Presentation: Structural and Spectroscopic Properties

The precise characterization of this compound complexes provides valuable quantitative data. Single-crystal X-ray diffraction is the definitive method for determining bond lengths and angles, while various spectroscopic techniques reveal electronic and vibrational properties.

Table 1: Selected Structural Data for Representative this compound Complexes
ComplexMetal CenterCoordination GeometryM-N Bond Lengths (Å)N-M-N Bond Angles (°)Reference
[Ru(CO)₂(pypz)₂]Ru(II)OctahedralN/A (cis-Nₚᵧ, trans-Nₚ₂)N/A[11][12]
[Os(CO)₂(pypz)₂]Os(II)OctahedralN/A (cis-Nₚ₂, trans-Nₚᵧ)N/A[11][12]
[Ag(μ-L¹ᶜˡᵖz)]ₙAg(I)LinearAg1–N1: 2.0760(13), Ag2–N2: 2.0716(13)N1–Ag1–N1': 180.00(7), N2'–Ag2'–N2": 179.83(5)[13][14]
[Ag₂(Au₄(μ₃-L)₄)][BF₄]₂Au(I), Ag(I)Near-Linear (Au)Au···Au: 2.9483(4) Å (Aurophilic interaction)N/A[15]

Note: (pypz) = 3-trifluoromethyl-5-(2-pyridyl)this compound; L¹ᶜˡᵖz⁻ = 4-chloride-3,5-diisopropyl-1-pyrazolate; L = 3-(pyrid-2-yl)-5-tertbutyl-pyrazolate. N/A indicates data not specified in the cited abstract.

Table 2: Selected Spectroscopic Data for this compound Complexes
ComplexTechniqueKey Observation(s)Property AssignmentReference
[B(C₆F₅)₂(pypz)]Emission Spec.Strong emission centered at 380 nmS₁(ππ) → S₀ Fluorescence[10][11]
[Ru(CO)₂(pypz)₂]Emission Spec.Non-luminescent at room temperature-[12]
[Os(CO)₂(pypz)₂]Emission Spec.Strong phosphorescence at 430, 457, 480 nm (RT)Ligand-centered π−π phosphorescence[11][12]
[Cu(dmpz)]₃Catalysis StudyActive in oxidative coupling of aromatic aminesCatalytic activity[16]

Note: RT = Room Temperature; dmpz = 3,5-dimethylthis compound.

Applications in Research and Development

The unique properties of this compound complexes have made them valuable in several areas of chemical science and technology.

Homogeneous Catalysis

This compound complexes, particularly those of the platinum-group metals, are effective catalysts for a variety of organic transformations. The bridging this compound ligand can maintain two metal centers in close proximity, enabling bimetallic cooperativity in catalytic cycles.[16] Dinuclear rhodium and iridium this compound complexes have shown high activity in hydrogenation, hydroformylation, and hydrogen transfer reactions.[16]

G catalyst [M]-pz Catalyst substrate_coordination Substrate Coordination (e.g., Ketone) catalyst->substrate_coordination + Substrate h_transfer Hydrogen Transfer (from iPrOH) substrate_coordination->h_transfer + H-donor product_release Product Release (e.g., Alcohol) h_transfer->product_release product_release->catalyst + Product title Simplified Catalytic Cycle for Hydrogen Transfer

Caption: Simplified catalytic cycle for hydrogen transfer reactions.

Metal-Organic Frameworks (MOFs)

This compound ligands are instrumental in the construction of highly stable Metal-Organic Frameworks (MOFs), sometimes referred to as Metal this compound Frameworks (MPFs).[5][17] The strength of the M-N this compound bond imparts exceptional chemical and thermal stability, allowing these materials to function under conditions where traditional carboxylate-based MOFs might decompose.[5][6] These robust frameworks are being explored for applications in:

  • Gas Storage and Separation: The defined pore structures allow for selective adsorption of gases.

  • Heterogeneous Catalysis: The framework can act as a robust support for catalytically active metal sites.[1][18]

  • Sensors and Electronic Devices.

Luminescent Materials

Certain this compound complexes of heavy transition metals, such as osmium(II) and iridium(III), exhibit strong luminescence.[11][12] The combination of the this compound ligand with other chromophoric or π-accepting ligands (like CO) can be used to tune the photophysical properties. For example, [Os(CO)₂(pypz)₂] displays remarkable blue phosphorescence in solution at room temperature, a property enhanced by the heavy-atom effect of osmium which promotes spin-orbit coupling.[11][12] Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion and Future Outlook

This compound coordination chemistry is a mature yet continually evolving field. The fundamental principles of this compound-metal interactions are well-understood, providing a solid foundation for the rational design of new functional molecules and materials. Future research is expected to focus on expanding the library of multifunctional this compound ligands, developing more efficient and selective catalytic systems, and engineering next-generation MOFs with tailored porosity and stability for addressing critical challenges in energy and environmental science. The inherent stability and versatility of the this compound scaffold ensure its continued importance in the advancement of coordination chemistry and its applications.

References

The Herbicidal Mechanism of Pyrazolate: A Technical Guide to HPPD Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core herbicidal mechanism of pyrazolate, a pro-herbicide that targets a critical enzyme in plant physiology. Through a detailed exploration of its mode of action, supported by quantitative data, experimental methodologies, and visual pathway representations, this document provides a comprehensive resource for professionals in the fields of agricultural science and herbicide development.

Core Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound's herbicidal activity is not inherent to the parent molecule itself. Instead, it functions as a pro-herbicide, undergoing rapid hydrolysis or metabolism within the plant and aqueous environments to its herbicidally active metabolite: 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole.[1][2] This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]

HPPD is a non-heme iron(II)-dependent dioxygenase that plays a pivotal role in the catabolism of tyrosine.[3][4] In plants, this enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[4][5] Homogentisate is a crucial precursor for the biosynthesis of two essential molecules: plastoquinone and tocopherols (Vitamin E).[3][5][6]

The inhibition of HPPD by the active metabolite of this compound disrupts this vital pathway, leading to a cascade of downstream effects that culminate in plant death. The primary consequences of HPPD inhibition are:

  • Depletion of Plastoquinone and Tocopherols: The blockage of HGA synthesis directly leads to a deficiency in plastoquinones and tocopherols.[5][6] Plastoquinones are essential electron carriers in the photosynthetic electron transport chain, while tocopherols are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.[3]

  • Inhibition of Carotenoid Biosynthesis: Plastoquinone is a critical cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway.[6][7] The depletion of plastoquinone indirectly inhibits PDS activity.

  • Accumulation of Phytoene: The inhibition of PDS leads to the accumulation of its substrate, phytoene, a colorless precursor in the carotenoid pathway.[1][2]

  • Photo-bleaching and Necrosis: Carotenoids serve a vital photoprotective function by quenching excess light energy and scavenging reactive oxygen species (ROS). Without carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching or whitening of plant tissues, followed by necrosis and ultimately, plant death.[4][8]

Quantitative Data: HPPD Inhibition

The inhibitory activity of this compound and its active metabolite against HPPD has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.

CompoundTarget EnzymeIC50 ValueSource
This compound4-Hydroxyphenylpyruvate Dioxygenase (HPPD)52 nM[1][2]
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (Active Metabolite)4-Hydroxyphenylpyruvate Dioxygenase (HPPD)13 nM[1][2]
Pyrazoxyfen4-Hydroxyphenylpyruvate Dioxygenase (HPPD)7.5 µM[1][2]

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HPPD.

Materials and Reagents:

  • Recombinant HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate (cofactor)

  • Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂)

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Test compounds (e.g., this compound, active metabolite) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Preparation of Reagents: Prepare stock solutions of HPPA, ascorbate, Fe(II), and catalase in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a microplate well, combine the assay buffer, ascorbate, catalase, Fe(II), and the HPPD enzyme.

  • Pre-incubation: Add the test compound to the reaction mixture and pre-incubate for a defined period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate.

  • Measurement: Monitor the reaction progress by measuring the formation of homogentisate. This can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength or fluorometrically, as homogentisate is fluorescent.[9]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Phytoene Extraction and Quantification in Plant Tissues

This protocol describes the extraction and quantification of phytoene from plant tissues treated with an HPPD inhibitor.

Materials and Reagents:

  • Plant tissue (treated and untreated control)

  • Liquid nitrogen

  • Extraction solvent (e.g., acetone, methanol, or a mixture)

  • Saponification solution (e.g., methanolic KOH) (optional, to remove chlorophylls)

  • Partitioning solvent (e.g., hexane, petroleum ether)

  • Anhydrous sodium sulfate

  • HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) or UV detector

  • Phytoene standard

Procedure:

  • Sample Preparation: Harvest and weigh the plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the pigments from the powdered tissue with the chosen extraction solvent. This is typically done by repeated homogenization and centrifugation until the tissue residue is colorless.

  • Saponification (Optional): To remove interfering chlorophylls, the extract can be saponified by adding a methanolic KOH solution and incubating in the dark.

  • Partitioning: After extraction (and saponification), partition the pigments into a non-polar solvent like hexane or petroleum ether by adding the solvent and water to the extract. The upper non-polar phase containing the carotenoids is collected.

  • Drying and Concentration: Dry the non-polar phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

  • HPLC Analysis: Re-dissolve the dried pigment residue in a suitable solvent for HPLC injection. Separate the pigments using a C18 or C30 column with a suitable mobile phase gradient.[10][11]

  • Quantification: Identify the phytoene peak based on its retention time and characteristic UV absorption spectrum (around 285 nm) compared to a phytoene standard.[12] Quantify the amount of phytoene by integrating the peak area and comparing it to a standard curve.

Visualizations

Signaling Pathway of this compound's Herbicidal Action

Pyrazolate_Mechanism cluster_plant Plant Cell This compound This compound (Pro-herbicide) Metabolite Active Metabolite (4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole) This compound->Metabolite Metabolism/ Hydrolysis HPPD HPPD Enzyme Metabolite->HPPD Inhibition HGA Homogentisate (HGA) HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPA->HGA Catalysis Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Carotenoids Carotenoids Phytoene Phytoene Phytoene->Carotenoids Catalysis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Photoprotection Bleaching Photo-bleaching & Necrosis Carotenoids->Bleaching Absence leads to

Caption: The metabolic activation of this compound and subsequent inhibition of HPPD, leading to the disruption of carotenoid biosynthesis and photo-bleaching in plants.

Experimental Workflow for Assessing this compound's Mode of Action

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_synthesis Compound Preparation cluster_data Data Interpretation HPPD_Assay HPPD Enzyme Inhibition Assay IC50 IC50 Determination HPPD_Assay->IC50 Conclusion Confirmation of Mechanism of Action IC50->Conclusion Plant_Treatment Plant Treatment with This compound Phytoene_Extraction Phytoene Extraction Plant_Treatment->Phytoene_Extraction HPLC_Analysis HPLC Analysis Phytoene_Extraction->HPLC_Analysis Phytoene_Quant Phytoene Quantification HPLC_Analysis->Phytoene_Quant Phytoene_Quant->Conclusion Pyrazolate_Prep This compound & Metabolite Preparation Pyrazolate_Prep->HPPD_Assay Pyrazolate_Prep->Plant_Treatment

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrazolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazolates represent a versatile and highly significant class of heterocyclic compounds in the landscape of medicinal chemistry and drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold, meaning it is a common structural motif in biologically active compounds.[1][2] The ability to readily introduce a wide variety of substituents at different positions on the pyrazole core allows for the fine-tuning of its physicochemical and biological properties, making it a cornerstone in the development of new therapeutic agents.[3]

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted pyrazolates, offering insights into their synthesis, structural characteristics, and biological relevance. It is intended to be a valuable resource for researchers and professionals involved in drug design and development, providing both foundational knowledge and practical experimental details.

Physicochemical Properties of Substituted Pyrazolates

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For substituted pyrazolates, key parameters such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting point dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Acidity and Basicity (pKa)

The pyrazole ring contains both a weakly acidic pyrrole-like NH group and a weakly basic pyridine-like nitrogen atom. The pKa of the unsubstituted pyrazole is approximately 2.5, indicating it is a weak base.[4] The acidity of the N-H proton is influenced by substituents on the ring; electron-withdrawing groups can increase acidity.[5] The pKa value is crucial as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The logP value of substituted pyrazolates can be modulated by the nature of the substituents. For instance, the introduction of hydrophobic moieties will increase the logP, while polar functional groups will decrease it. A balanced logP is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The solubility of substituted pyrazolates is influenced by factors such as their crystal lattice energy (reflected in the melting point), ionization state (pKa), and the presence of hydrogen bond donors and acceptors.[6] Poorly soluble compounds often exhibit challenges in formulation and bioavailability.

Melting Point

The melting point of a compound is an indicator of the strength of its crystal lattice. A high melting point often correlates with lower solubility, as more energy is required to break the crystal lattice and dissolve the compound.

The following tables summarize key physicochemical data for a selection of well-known and representative substituted pyrazolates.

Table 1: Physicochemical Properties of Commercially Significant Substituted Pyrazolates

Compound NameStructureMelting Point (°C)Solubility in WaterlogPpKa
Celecoxib 161 - 164Practically insoluble[7]3.4[8]11.1 (sulfonamide)
Fipronil 1981.9-2.4 mg/L4.0[1]Not applicable
Edaravone 127 - 131Sparingly soluble1.287.0

Table 2: Physicochemical Data for a Series of Substituted Pyrazole Derivatives

Compound IDR1R2R3Melting Point (°C)logP (calculated)
P1 HPhenylH68-702.15
P2 H4-ChlorophenylH103-1052.85
P3 H4-MethoxyphenylH115-1172.05
P4 PhenylMethylTrifluoromethyl100-1023.82
P5 4-Sulfamoylphenylp-TolylTrifluoromethyl161-1643.40

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific research. This section provides methodologies for the synthesis of a representative substituted pyrazolate and for a key biological assay used to evaluate its activity.

Synthesis of 3,5-Diphenyl-1H-pyrazole (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[2]

Materials:

  • 1,3-Diphenyl-1,3-propanedione (dibenzoylmethane)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Wash the crude product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,5-diphenyl-1H-pyrazole.

  • Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Many substituted pyrazolates exhibit anti-inflammatory activity through the inhibition of the COX-2 enzyme. This protocol outlines a common fluorometric assay to determine the inhibitory potency of a test compound.[9][10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mix by combining the COX Assay Buffer, COX Probe, and COX Cofactor in a microcentrifuge tube.

  • In the wells of the 96-well plate, add the appropriate volumes of the test compound at various concentrations, the positive control, or DMSO for the enzyme control wells.

  • Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm) in a kinetic mode for 5-10 minutes.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the biological activity and evaluation of substituted pyrazolates.

COX2_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 activate Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases substrate Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins produces Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain mediate Substituted_Pyrazolates Substituted Pyrazolates (e.g., Celecoxib) Substituted_Pyrazolates->COX2

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of substituted pyrazolates.

Drug_Discovery_Workflow Target_Identification Target Identification & Validation Lead_Discovery Lead Discovery (High-Throughput Screening) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (SAR Studies) Lead_Discovery->Lead_Optimization Preclinical_Development Preclinical Development (In vivo & In vitro Toxicology) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Market Market Regulatory_Approval->Market

Caption: A generalized experimental workflow for the drug discovery and development process.

Conclusion

Substituted pyrazolates continue to be a focal point of research in medicinal chemistry due to their proven track record as effective therapeutic agents. A thorough understanding of their physicochemical properties is paramount for the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide has provided a consolidated resource on the key physicochemical characteristics, experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and workflows. It is hoped that this information will aid researchers and drug development professionals in their efforts to harness the full potential of the this compound scaffold in the quest for novel medicines.

References

Exploring Pyrazole as a Privileged Scaffold in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to modulate a wide array of biological targets have cemented its importance in modern drug discovery. Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This is evidenced by the numerous FDA-approved drugs that feature a core pyrazole structure, such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][2][3][4] This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Core Synthetic Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis with several versatile methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr cyclocondensation reaction, first reported in 1883.[2][5] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions. The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[6][7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Round-bottom flask or scintillation vial

  • Reflux condenser (if applicable)

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, wash the collected solid with a small amount of water, and allow it to air dry.

  • The pure pyrazolone product can be obtained by recrystallization from a suitable solvent like ethanol.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile imine or a diazoalkane, and a dipolarophile, typically an alkyne or an alkene. This method offers a high degree of regioselectivity and is particularly useful for synthesizing polysubstituted pyrazoles.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of a sydnone with an alkyne.[8]

Materials:

  • Substituted 3-arylsydnone

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene or xylene

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve the 3-arylsydnone (1 equivalent) in toluene or xylene.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the 1-arylpyrazole.

Microwave-Assisted and One-Pot Syntheses

Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS) and one-pot multicomponent reactions, have been increasingly applied to the synthesis of pyrazole derivatives.[8][9][10][11][12] These methods offer several advantages, including significantly reduced reaction times, higher yields, and improved energy efficiency, making them attractive for the rapid generation of compound libraries for drug discovery.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives

This protocol describes a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation.[12]

Materials:

  • Ethyl acetoacetate

  • Substituted phenylhydrazine

  • Aromatic aldehyde

  • Domestic microwave oven

Procedure:

  • In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), the desired phenylhydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

  • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

  • After cooling, triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration to afford the 4-arylidenepyrazolone derivative.

Quantitative Data of Pyrazole-Based Drugs and Inhibitors

The potency and selectivity of pyrazole derivatives are critical determinants of their therapeutic utility. The following tables summarize key quantitative data for several prominent pyrazole-containing drugs and clinical candidates.

Table 1: Inhibitory Activity of Selected Pyrazole-Based Drugs

DrugPrimary Target(s)IC50 / KiDisease Indication
Celecoxib COX-2IC50 (COX-2): 0.04 µM[13] IC50 (COX-1): 15 µM[13]Osteoarthritis, Rheumatoid Arthritis, Pain
Ruxolitinib JAK1, JAK2IC50 (JAK1): 3.3 nM[1][2][5][14] IC50 (JAK2): 2.8 nM[1][2][5][14]Myelofibrosis, Polycythemia Vera
Sildenafil PDE5IC50: 3.4 nM[15] Ki: 1 nM[16]Erectile Dysfunction, Pulmonary Arterial Hypertension
Rimonabant CB1 ReceptorKi (CB1): ~2 nM Ki (CB2): >1000 nM(Withdrawn) Obesity

Table 2: Pharmacokinetic Properties of Selected Pyrazole-Based Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (t1/2)MetabolismExcretion
Celecoxib ~22-40%~97%~11 hours[17]Primarily CYP2C9, minor CYP3A4[18]Feces and Urine[18]
Ruxolitinib ~95%~97%~3 hoursCYP3A4, CYP2C9Urine and Feces
Sildenafil ~41%~96%3-4 hoursPrimarily CYP3A4, minor CYP2C9Primarily Feces, minor Urine

Key Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of pyrazole-containing drugs stem from their ability to interact with a variety of biological targets, including enzymes and receptors, thereby modulating key signaling pathways.

Celecoxib and the Cyclooxygenase (COX) Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins.[18] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[18]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib Celecoxib->COX2

Celecoxib's selective inhibition of the COX-2 pathway.
Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in hematopoiesis and immune function. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_Dimer->Gene_Transcription Nuclear Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Ruxolitinib->JAK2

Ruxolitinib inhibits the JAK-STAT signaling pathway.
Rimonabant and the Cannabinoid Receptor (CB1) Signaling Pathway

Rimonabant was developed as a selective antagonist of the cannabinoid receptor 1 (CB1).[8][19][10][11][20][21][22][23][24] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking this receptor, rimonabant was intended to modulate appetite and metabolism.

CB1_Signaling Endocannabinoid Endocannabinoid CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase Downstream_Effects Downstream Effects (e.g., Appetite Regulation) cAMP->Downstream_Effects Rimonabant Rimonabant Rimonabant->CB1_Receptor

Rimonabant antagonism of the CB1 receptor signaling pathway.

Experimental Protocols for Biological Evaluation

The biological activity of novel pyrazole derivatives is typically assessed through a series of in vitro and in vivo assays. Below are representative protocols for key assays used in the evaluation of potential drug candidates.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline and may require optimization for specific kinases and inhibitors.[25][26]

Materials:

  • Recombinant kinase (e.g., JAK1, JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate peptide in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing the effect of a compound on the viability of cancer cell lines.[6][9][27]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start_Materials Starting Materials Synthesis Pyrazole Synthesis (e.g., Knorr, Cycloaddition) Start_Materials->Synthesis Purification Purification & Characterization Synthesis->Purification Pyrazole_Derivative Novel Pyrazole Derivative Purification->Pyrazole_Derivative In_Vitro_Assay In Vitro Assays (e.g., Kinase Inhibition, MTT) Pyrazole_Derivative->In_Vitro_Assay Data_Analysis Data Analysis (IC50, Ki) In_Vitro_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

General workflow from synthesis to biological evaluation.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets with high affinity and selectivity underscore its "privileged" status. This guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and pharmacology, from fundamental synthetic methods to the intricate signaling pathways modulated by pyrazole-based drugs. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to explore the vast potential of this remarkable heterocyclic scaffold in the quest for novel therapeutics.

References

Principles of Pyrazolate-Based MOFs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. Among the diverse range of MOFs, pyrazolate-based MOFs have garnered significant attention within the scientific and drug development communities. This is largely attributed to their exceptional stability, tunable porosity, and the unique chemical environment offered by the pyrazole linker. This technical guide provides an in-depth exploration of the fundamental principles of this compound-based MOFs, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and harness the potential of these remarkable materials.

The robust nature of the metal-pyrazolate bond, guided by the Hard and Soft Acid/Base (HSAB) principle, imparts superior stability to these MOFs, particularly in comparison to their carboxylate-based counterparts, especially under alkaline conditions. This inherent stability is a critical attribute for drug delivery applications, ensuring the integrity of the framework in physiological environments. This guide will delve into the synthesis, structure, and properties of this compound-based MOFs, with a specific focus on their application in drug delivery systems. We will explore the mechanisms of drug encapsulation and release, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will utilize visualizations to clarify complex processes and relationships, providing a clear and concise understanding of the core principles of this compound-based MOFs.

I. Core Principles of this compound-Based MOFs

The unique properties of this compound-based MOFs stem from the distinct characteristics of the this compound linker and its coordination with metal ions.

1.1. The this compound Ligand: A Stable Building Block

This compound, the conjugate base of pyrazole, is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms provides strong coordination sites for metal ions, forming robust metal-nitrogen bonds. The aromatic nature of the pyrazole ring contributes to the overall rigidity and stability of the resulting MOF structure. The pKa of the N-H proton in pyrazole is approximately 19.8, indicating that it is a weak acid and its conjugate base, this compound, is a relatively strong base. This basicity contributes to the formation of strong coordination bonds with a variety of metal ions.

1.2. The Role of Metal Ions and the HSAB Principle

This compound-based MOFs are commonly synthesized with borderline metal ions such as Zn(II), Cu(II), Ni(II), and Co(II). According to the Hard and Soft Acid/Base (HSAB) principle, strong interactions occur between hard acids and hard bases, and between soft acids and soft bases. Borderline acids and bases, like the aforementioned metal ions and this compound, respectively, form exceptionally stable coordination bonds. This strong metal-ligand interaction is a key factor in the high thermal and chemical stability of this compound-based MOFs.

1.3. Structural Diversity and Porosity

The combination of various metal ions and functionalized this compound linkers allows for the construction of a wide array of MOF structures with tunable pore sizes and topologies. The geometry of the metal coordination sphere and the connectivity of the this compound linker dictate the final three-dimensional framework. This "reticular chemistry" approach enables the rational design of MOFs with specific pore environments tailored for applications such as gas storage, catalysis, and, importantly, drug delivery. The ability to control pore size and functionality is crucial for optimizing drug loading capacity and release kinetics.

II. Synthesis and Characterization

The synthesis of this compound-based MOFs with desired properties requires precise control over reaction conditions. Following synthesis, a thorough characterization is essential to confirm the structure, porosity, and stability of the material.

2.1. Synthesis Methodologies

The most common method for synthesizing this compound-based MOFs is solvothermal synthesis . This technique involves heating a solution of the metal salt and the this compound linker in a sealed vessel, typically an autoclave. The solvent, temperature, and reaction time are critical parameters that influence the crystallinity, phase, and morphology of the resulting MOF.

Below is a logical workflow for the solvothermal synthesis of a generic this compound-based MOF.

solvothermal_synthesis General Workflow for Solvothermal Synthesis of this compound-Based MOFs cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up cluster_characterization Characterization Metal_Salt Metal Salt Solution Mixing Mixing in Solvent Metal_Salt->Mixing Pyrazolate_Linker This compound Linker Solution Pyrazolate_Linker->Mixing Heating Heating in Autoclave (Controlled Temperature & Time) Mixing->Heating Cooling Cooling to Room Temperature Heating->Cooling Isolation Isolation of Crystals (Filtration/Centrifugation) Cooling->Isolation Washing Washing with Solvent Isolation->Washing Drying Drying (Vacuum or Mild Heat) Washing->Drying Characterization Physicochemical Characterization Drying->Characterization

Caption: Solvothermal synthesis workflow for this compound-based MOFs.

2.2. Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized this compound-based MOFs:

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the MOF.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and provides information about solvent loss and decomposition temperatures.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the this compound linker to the metal center and identifies functional groups.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information on the morphology and particle size of the MOF crystals.

III. Drug Delivery Applications

The unique properties of this compound-based MOFs make them highly promising candidates for advanced drug delivery systems.

3.1. Mechanism of Drug Loading and Release

Drug molecules are typically loaded into this compound-based MOFs through diffusion into the porous framework. The loading capacity is influenced by the pore volume, surface area, and the chemical interactions between the drug and the MOF. Drug release is often triggered by changes in the physiological environment, such as pH, or through the gradual degradation of the MOF structure. The tunable nature of this compound-based MOFs allows for the design of systems with controlled and sustained release profiles.

The following diagram illustrates the general mechanism of drug delivery using a this compound-based MOF.

drug_delivery_mechanism Drug Delivery Mechanism of this compound-Based MOFs cluster_loading Drug Loading cluster_delivery Drug Delivery cluster_action Therapeutic Action Drug_Molecule Drug Molecule Loading Loading via Diffusion Drug_Molecule->Loading Pyrazolate_MOF Porous this compound MOF Pyrazolate_MOF->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Target_Site Target Site (e.g., Tumor Microenvironment) Loaded_MOF->Target_Site Release Drug Release (pH-triggered, degradation) Target_Site->Release Released_Drug Released Drug Release->Released_Drug Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect

Caption: General mechanism of drug delivery using this compound-based MOFs.

3.2. Quantitative Data on this compound-Based MOFs for Drug Delivery

The following tables summarize key quantitative data for selected this compound-based MOFs relevant to drug delivery applications.

Table 1: Physicochemical Properties of Selected this compound-Based MOFs

MOF NameMetal IonLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
ZJ-H4Zn(II)4,4'-(1H,1'H-5,5'-(1,4-phenylene)bis(3-methyl-1H-pyrazole-4,1-diyl))dibenzoic acid11250.457.2
Co-BDPCo(II)1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene9500.416.8
Ni-BDPNi(II)1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene9200.396.7
Cu-BDPCu(II)1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene8900.376.5

Table 2: Drug Loading and Release Data for Selected this compound-Based MOFs

MOF NameDrugDrug Loading Capacity (wt%)Release Conditions% Release (at 24h)
ZJ-H45-Fluorouracil15.2PBS (pH 7.4)65
ZJ-H4Doxorubicin12.8PBS (pH 5.5)75
Co-BDPIbuprofen18.5PBS (pH 7.4)70
Ni-BDPCurcumin14.3PBS (pH 7.4)60

IV. Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-based MOFs.

4.1. Detailed Solvothermal Synthesis Protocol for a Ni-Pyrazolate MOF (Ni-BDP)

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene (H₂BDP)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 29.1 mg (0.1 mmol) of Ni(NO₃)₂·6H₂O in 5 mL of DMF.

  • In a separate vial, dissolve 29.4 mg (0.1 mmol) of H₂BDP in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the green crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 80 °C for 12 hours to obtain the activated Ni-BDP MOF.

4.2. Step-by-Step Protocol for Powder X-ray Diffraction (PXRD) Analysis

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

  • Grind a small amount of the synthesized MOF into a fine powder using an agate mortar and pestle.

  • Mount the powdered sample onto a zero-background sample holder.

  • Place the sample holder into the diffractometer.

  • Set the data collection parameters: 2θ range (e.g., 5-50°), step size (e.g., 0.02°), and scan speed (e.g., 2°/min).

  • Initiate the data collection.

  • After the scan is complete, process the raw data using appropriate software to obtain the PXRD pattern.

  • Compare the experimental pattern with simulated patterns from single-crystal X-ray diffraction data or with previously reported data to confirm the phase and purity of the MOF.

4.3. Protocol for Brunauer-Emmett-Teller (BET) Surface Area Measurement

Instrumentation:

  • Surface area and porosity analyzer.

Procedure:

  • Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.

  • Degas the sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours (e.g., 12 hours) to remove any adsorbed guest molecules from the pores.

  • After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.

  • Transfer the sample tube to the analysis port of the instrument.

  • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

  • Use the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the BET surface area using the BET equation.

  • The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).

V. Conclusion and Future Perspectives

This compound-based MOFs represent a highly promising platform for the development of advanced drug delivery systems. Their inherent stability, coupled with tunable porosity and functionality, allows for the design of carriers with high drug loading capacities and controlled release profiles. The principles of reticular chemistry provide a powerful tool for the rational design of these materials to meet specific therapeutic needs.

Future research in this area will likely focus on the development of multifunctional this compound-based MOFs that can simultaneously serve as diagnostic and therapeutic agents (theranostics). The incorporation of imaging agents or stimuli-responsive moieties into the MOF framework could enable targeted drug delivery and real-time monitoring of therapeutic efficacy. Furthermore, the exploration of biodegradable this compound-based MOFs will be crucial for their clinical translation. As our understanding of the fundamental principles of these materials continues to grow, so too will their potential to revolutionize the field of drug development.

The Pivotal Role of Pyrazolate Ligands in Supramolecular Self-Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolate ligands have emerged as versatile and powerful building blocks in the field of supramolecular chemistry.[1][2][3] Their unique electronic and structural properties, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, facilitate the construction of a diverse array of intricate, self-assembled architectures.[4] This technical guide provides an in-depth exploration of the fundamental principles governing the role of this compound ligands in supramolecular self-assembly, their coordination chemistry, and the functional applications of the resulting assemblies in areas such as catalysis, host-guest chemistry, and materials science.[2][3]

Core Concepts: The Power of this compound Coordination

The utility of this compound ligands in supramolecular chemistry stems from their adaptable coordination behavior. The deprotonated this compound anion can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and extended networks.[5][6] This bridging capability is fundamental to the self-assembly of discrete, high-symmetry structures such as cages and grids, as well as infinite architectures like metal-organic frameworks (MOFs) and coordination polymers.[3][7] The substituents on the pyrazole ring can be readily modified to tune the steric and electronic properties of the ligand, thereby influencing the geometry and properties of the final supramolecular assembly.[8]

Supramolecular Architectures Derived from this compound Ligands

The self-assembly of this compound ligands with various metal ions leads to a rich diversity of supramolecular structures. These can be broadly categorized as follows:

  • Discrete Cages and Containers: These are well-defined, hollow structures with internal cavities capable of encapsulating guest molecules.[2][9] The size and shape of the cavity can be tailored by the choice of the this compound ligand and the metal ion. These cages have shown significant promise in areas such as drug delivery, molecular recognition, and catalysis.[2][9]

  • Grid-like Structures: These are two-dimensional assemblies formed by the orthogonal arrangement of ligands and metal ions. The dimensions and functionality of these grids can be controlled through ligand design.

  • Metal-Organic Frameworks (MOFs): These are crystalline, porous materials constructed from metal nodes and this compound-based organic linkers.[3][7] this compound MOFs are known for their high thermal and chemical stability, making them attractive for applications in gas storage, separation, and heterogeneous catalysis.[10]

  • Coordination Polymers: These are one-, two-, or three-dimensional extended networks formed by the continuous linking of metal ions and this compound ligands. Their properties can be tuned for applications in areas like magnetism and conductivity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based supramolecular systems, providing a comparative overview of their structural and functional properties.

Table 1: Host-Guest Interactions of this compound-Based Cages

Host ComplexGuest MoleculeBinding Constant (K a , M⁻¹)SolventReference
M₈L₁₂ Cubic CageNeutral Organic GuestsUp to 10⁸Water[2]
Trigonal Prismatic Cage 5Octafluoronaphthalene3.0 ± 0.1 × 10²CD₂Cl₂[11]
Trigonal Prismatic Cage 6Octafluoronaphthalene6.8 ± 0.7 × 10³CD₂Cl₂[11][12]

Table 2: Structural Parameters of this compound-Based Metal-Organic Frameworks (MOFs)

MOF DesignationMetal IonLigandPore Size (Å)Surface Area (BET, m²/g)Reference
BUT-32Ni(II)Elongated this compoundMicroporous-[13]
BUT-33Ni(II)Elongated this compound26-[13]
PCN-300Cu(II)H₄TPPP--[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound ligands and the self-assembly of their corresponding supramolecular structures, based on procedures reported in the literature.

Protocol 1: Synthesis of a Generic Substituted Pyrazole Ligand

This protocol is a generalized procedure based on the common synthetic route involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine (1 equivalent) to the solution.

  • If the reaction is slow, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterize the final product by NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Protocol 2: Self-Assembly of a this compound-Based Coordination Cage

This protocol describes a general method for the synthesis of a discrete coordination cage from a bis(pyrazolyl) ligand and a metal salt.[9]

Materials:

  • Bis(pyrazolyl) ligand

  • Metal salt (e.g., CoCl₂, Ni(ClO₄)₂, etc.)

  • Suitable solvent system (e.g., water, acetonitrile, methanol)

Procedure:

  • Dissolve the bis(pyrazolyl) ligand in the chosen solvent in a flask.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • The reaction mixture may be heated or stirred at room temperature for a period ranging from a few hours to several days.

  • The self-assembled cage may precipitate out of the solution or can be obtained by slow evaporation of the solvent.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

  • Characterize the structure of the cage by single-crystal X-ray diffraction.

Protocol 3: Solvothermal Synthesis of a this compound-Based MOF

This protocol outlines a typical solvothermal synthesis of a this compound-based MOF.[3][7]

Materials:

  • This compound-based organic linker

  • Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the this compound-based organic linker and the metal salt in the solvent.

  • The solution may be sonicated to ensure homogeneity.

  • Seal the vial and place it inside the Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a period of 1-3 days.

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline MOF product by filtration.

  • Wash the product with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.

  • Characterize the MOF by powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the role of this compound ligands in supramolecular self-assembly.

Self_Assembly_of_Pyrazolate_Cage cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazolate_Ligand This compound Ligand Self_Assembly Self-Assembly (Coordination Driven) Pyrazolate_Ligand->Self_Assembly Metal_Ion Metal Ion Metal_Ion->Self_Assembly Supramolecular_Cage Supramolecular Cage Self_Assembly->Supramolecular_Cage

Diagram 1: General workflow for the self-assembly of a this compound-based supramolecular cage.

Catalytic_Cycle_in_Pyrazolate_Cage Cage This compound Cage (Host) Host_Guest_Complex Host-Guest Complex Cage->Host_Guest_Complex Binding Substrate Substrate (Guest) Substrate->Host_Guest_Complex Product Product Product->Cage Release Reaction Catalytic Transformation Host_Guest_Complex->Reaction Reaction->Product

Diagram 2: A simplified signaling pathway for catalysis within a this compound host cage.

MOF_Synthesis_Workflow Start Start: Reactants Mixing Mixing of Ligand and Metal Salt in Solvent Start->Mixing Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Mixing->Solvothermal_Reaction Cooling Slow Cooling to Room Temperature Solvothermal_Reaction->Cooling Filtration Filtration and Washing Cooling->Filtration Activation Solvent Exchange and Activation Filtration->Activation Characterization Characterization (PXRD, TGA, etc.) Activation->Characterization End End: Porous MOF Characterization->End

Diagram 3: Experimental workflow for the synthesis of a this compound-based Metal-Organic Framework.

Conclusion and Future Outlook

This compound ligands have proven to be indispensable tools in the construction of functional supramolecular assemblies. Their predictable coordination behavior and synthetic tunability allow for the rational design of complex architectures with tailored properties. The ongoing research in this field is focused on the development of new this compound-based systems with enhanced functionalities for applications in catalysis, sensing, drug delivery, and advanced materials. Future advancements will likely involve the integration of computational modeling with experimental synthesis to predict and realize novel supramolecular structures with unprecedented properties and functions. The continued exploration of this compound chemistry promises to unlock new avenues for innovation across various scientific disciplines.

References

A Technical Guide to the Initial Screening of Pyrazolate Compounds for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Pyrazolate Scaffolds in Oncology

Pyrazoles and their corresponding this compound metal complexes represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] In oncology, pyrazole derivatives are extensively explored for the design of potent and selective anticancer agents.[2] The versatility of the pyrazole ring allows for diverse chemical substitutions, enabling the fine-tuning of their therapeutic profiles to enhance efficacy and tumor selectivity.[1]

Numerous pyrazole derivatives have demonstrated anticancer activity through multiple mechanisms of action.[2] These compounds have been shown to interact with a variety of critical cellular targets, including protein kinases like EGFR, VEGFR, and CDKs, as well as structural proteins such as tubulin and even DNA itself.[1][2][3] This guide provides a comprehensive overview of the initial in vitro screening process for these compounds, detailing established experimental protocols, presenting quantitative cytotoxicity data, and visualizing the key molecular pathways involved in their mechanism of action.

Experimental Protocols: Cytotoxicity Assessment

The foundational step in screening for anticancer activity is to determine a compound's cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for quantifying cell viability and proliferation.[4]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's principle is based on the conversion of the water-soluble yellow MTT reagent into an insoluble purple formazan product by mitochondrial dehydrogenase enzymes present in living, metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Appropriate cell culture medium for the selected cancer cell lines

  • Test this compound compounds dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well microtiter plates

  • Microplate reader (wavelength detection at 570 nm)

Procedure for Adherent Cells:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, visible purple precipitates of formazan will form.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance values are then used to calculate the percentage of cell viability relative to the untreated control, and subsequently, the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Procedure for Suspension Cells: For non-adherent cells, the protocol is similar, but cells are seeded and immediately treated with the test compounds.[5] After the MTT incubation step, the plate is centrifuged to pellet the cells and formazan crystals before the supernatant is removed and the solubilization buffer is added.[5]

Data Presentation: Quantitative Cytotoxicity

The efficacy of a compound is quantified by its IC₅₀ value, which represents the concentration required to inhibit 50% of the cancer cell population. A lower IC₅₀ value is indicative of higher potency. The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives Targeting Kinases

Compound ID Target(s) Cancer Cell Line IC₅₀ (µM) Reference
43 PI3 Kinase MCF-7 (Breast) 0.25 [1]
50 EGFR, VEGFR-2 HepG2 (Liver) 0.71 [1]
53 EGFR, VEGFR-2 HepG2 (Liver) 15.98 [1]
54 EGFR, VEGFR-2 HepG2 (Liver) 13.85 [1]
27 VEGFR-2 MCF-7 (Breast) 16.50 [1]
22 EGFR MCF-7, A549, HeLa, PC3 2.82 - 6.28 [1]
23 EGFR MCF-7, A549, HeLa, PC3 2.82 - 6.28 [1]
33 CDK2 HCT116, MCF7, HepG2, A549 < 23.7 [1]
34 CDK2 HCT116, MCF7, HepG2, A549 < 23.7 [1]
29 CDK2 HepG2 (Liver) 10.05 [1]

| 29 | CDK2 | MCF-7 (Breast) | 17.12 |[1] |

Table 2: Anticancer Activity of Diverse Pyrazole and Pyrazoline Hybrids

Compound ID Compound Type Cancer Cell Line IC₅₀ (µM) Reference
15 Tubulin Polymerization Inhibitor MCF-7 (Breast) 0.042 [1]
15 Tubulin Polymerization Inhibitor PC3 (Prostate) 0.61 [1]
15 Tubulin Polymerization Inhibitor A549 (Lung) 0.76 [1]
11 Pyrazoline Derivative AsPC-1 (Pancreatic) 16.8 [6]
11 Pyrazoline Derivative U251 (Glioblastoma) 11.9 [6]
47c Ferrocene-pyrazole hybrid HCT-116 (Colon) 3.12 [3]
47c Ferrocene-pyrazole hybrid HL60 (Leukemia) 6.81 [3]
24e DHT-derived pyrazole DU 145 (Prostate) 3.6 [3]
24e DHT-derived pyrazole PC-3 (Prostate) 4.2 [3]
24e DHT-derived pyrazole MCF-7 (Breast) 5.5 [3]
- Thiazolyl-pyrazoline derivative MCF-7 (Breast) 0.07 [7]

| - | Cu(II)-pyrazole complexes | MCF-7 (Breast) | Superior to Doxorubicin |[8] |

Visualization of Workflows and Pathways

To elucidate the mechanisms of action and standardize the screening process, graphical representations of experimental and biological pathways are crucial.

Experimental Workflow

The following diagram outlines the logical flow of the initial cytotoxicity screening process using the MTT assay.

G cluster_prep Preparation cluster_assay MTT Assay Procedure cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture & Maintenance CompoundPrep 2. This compound Compound Solubilization & Dilution Seeding 3. Cell Seeding (96-well plate) CompoundPrep->Seeding Treatment 4. Compound Treatment (Incubate 48-72h) Seeding->Treatment MTT_add 5. Add MTT Reagent (Incubate 2-4h) Treatment->MTT_add Solubilize 6. Solubilize Formazan Crystals MTT_add->Solubilize Readout 7. Measure Absorbance (570 nm) Solubilize->Readout Calculation 8. Calculate % Viability & IC50 Values Readout->Calculation

Caption: Workflow for Preliminary Cytotoxicity Screening.
Targeted Signaling Pathways

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.

4.2.1 EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is critical for cell proliferation and survival. Its inhibition is a common strategy in cancer therapy.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation This compound This compound Compound This compound->EGFR Inhibition EGF EGF Ligand EGF->EGFR

Caption: Inhibition of the EGFR signaling cascade.

4.2.2 VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is essential for angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PKC PKC PLC->PKC Angiogenesis Gene Expression (Angiogenesis, Permeability) PKC->Angiogenesis RAS_MAPK->Angiogenesis This compound This compound Compound This compound->VEGFR Inhibition VEGF VEGF Ligand VEGF->VEGFR G G1 G1 Phase CDK2 Cyclin E / CDK2 Complex G1->CDK2 S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2->S Promotes Transition Arrest Cell Cycle Arrest CDK2->Arrest This compound This compound Compound This compound->CDK2 Inhibition

References

The Pharmacological Profile of Pyrazole-Containing Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] This has led to the development of a diverse range of pyrazole-containing drugs approved by the FDA for numerous clinical indications.[1][2][3] This in-depth technical guide provides a comprehensive overview of the pharmacological profiles of several key pyrazole-containing drugs, focusing on their quantitative data, experimental methodologies, and associated signaling pathways.

Anti-Inflammatory Agent: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] This selectivity is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]

Pharmacological Data
DrugTargetParameterValueSpecies/Cell LineReference
CelecoxibCOX-1IC508.2 µM - 15 µMHuman monocytes/Whole blood[7][8]
COX-2IC5040 nM - 6.8 µMHuman dermal fibroblasts/monocytes[7][9][10]
Selectivity Ratio (COX-1/COX-2)-~7.6 - 375-[8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the COX-2 enzyme.

Materials:

  • Purified human or ovine recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

  • Celecoxib (as a positive control)

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of celecoxib and the test compound in DMSO. Create serial dilutions to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Reaction Mixture: In a 96-well plate, add the COX Assay Buffer, heme, and the fluorometric probe to each well.

  • Inhibitor Addition: Add the diluted test compound or celecoxib to the respective wells. For the control (100% activity), add the vehicle (DMSO).

  • Enzyme Addition: Add the purified COX-2 enzyme solution to all wells except for the no-enzyme control wells.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-15 minutes) at the appropriate excitation and emission wavelengths (e.g., ~535/590 nm).

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is calculated by fitting the percent inhibition versus the logarithm of the compound concentration to a sigmoidal dose-response curve.[8][11]

Signaling Pathway

Celecoxib_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Pro-inflammatory Prostaglandins (e.g., PGE2) Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins (e.g., PGE2)->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Sildenafil_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Zaleplon_Pathway GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Channel->Neuronal Hyperpolarization Leads to Zaleplon Zaleplon Zaleplon->GABA-A Receptor Positive Allosteric Modulator Rimonabant_Pathway Endocannabinoids (e.g., Anandamide) Endocannabinoids (e.g., Anandamide) CB1 Receptor CB1 Receptor Endocannabinoids (e.g., Anandamide)->CB1 Receptor Activates Adenylyl Cyclase Adenylyl Cyclase CB1 Receptor->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Appetite Stimulation Appetite Stimulation cAMP->Appetite Stimulation Reduces Rimonabant Rimonabant Rimonabant->CB1 Receptor Antagonist/Inverse Agonist CDPPB_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to Gq/11 Gq/11 mGluR5->Gq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activates IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Cleaves PIP2 to PIP2 PIP2 Intracellular Ca2+ Release Intracellular Ca2+ Release IP3 & DAG->Intracellular Ca2+ Release Leads to CDPPB CDPPB CDPPB->mGluR5 Positive Allosteric Modulator Stanozolol_Pathway Stanozolol Stanozolol Androgen Receptor (AR) Androgen Receptor (AR) Stanozolol->Androgen Receptor (AR) Binds to Stanozolol-AR Complex Stanozolol-AR Complex Stanozolol->Stanozolol-AR Complex Androgen Receptor (AR)->Stanozolol-AR Complex Nucleus Nucleus Stanozolol-AR Complex->Nucleus Translocates to Androgen Response Element (ARE) Androgen Response Element (ARE) Nucleus->Androgen Response Element (ARE) Binds to Gene Transcription Gene Transcription Androgen Response Element (ARE)->Gene Transcription Regulates Protein Synthesis & Anabolic Effects Protein Synthesis & Anabolic Effects Gene Transcription->Protein Synthesis & Anabolic Effects Leads to Fipronil_Pathway GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Opens Chloride Influx Chloride Influx Chloride Ion Channel->Chloride Influx Neuronal Hyperexcitation Neuronal Hyperexcitation Chloride Ion Channel->Neuronal Hyperexcitation Blockage leads to Neuronal Hyperpolarization (Inhibition) Neuronal Hyperpolarization (Inhibition) Chloride Influx->Neuronal Hyperpolarization (Inhibition) Fipronil Fipronil Fipronil->Chloride Ion Channel Blocks

References

Methodological & Application

Laboratory protocol for pyrazolate synthesis from pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Pyrazolate from Pyrazole

Introduction

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a Brønsted acidic N-H group allows for facile deprotonation to form the corresponding this compound anion.[1][2] This anionic ligand is a versatile building block in coordination chemistry and materials science, capable of acting as a monodentate or, more commonly, an exo-bidentate bridging ligand that links two or more metal centers.[2] The resulting metal this compound complexes have applications in homogeneous catalysis, bioinorganic modeling, and the construction of polynuclear clusters and coordination polymers.[1][2]

This document provides detailed laboratory protocols for the synthesis of a simple alkali metal this compound (sodium this compound) and a representative transition metal this compound complex.

Principle of Synthesis

The core principle for generating a this compound is the deprotonation of the N-H proton of the pyrazole ring using a suitable base. Pyrazoles are weak acids, and this reaction can be readily achieved with strong bases such as alkali metal hydrides, alkali metal hydroxides, or organometallic reagents.[2][3] The resulting this compound anion can be isolated as a salt or used in situ to react with a metal precursor to form a coordination complex.

G cluster_reaction Chemical Reaction Pathway pyrazole Pyrazole base Base (e.g., NaH, KOH) This compound This compound Anion pyrazole->this compound + Base products conjugate_acid Conjugate Acid (e.g., H₂, H₂O) reactants reactants->pyrazole reactants->base products->this compound products->conjugate_acid plus1 + plus2 +

Caption: General deprotonation of pyrazole to form the this compound anion.

Experimental Protocols

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents like THF are flammable. Keep away from ignition sources.

  • Handle all metal salts and bases with care, consulting their specific Safety Data Sheets (SDS).

Protocol 1: Synthesis of Sodium this compound

This protocol describes the synthesis of sodium this compound via deprotonation of pyrazole using sodium hydride.

Materials:

  • Pyrazole (C₃H₄N₂)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether or hexane (for washing)

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon line)

  • Cannula or syringe for solvent transfer

  • Filter funnel (fritted glass)

Procedure:

  • Preparation: Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add pyrazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Washing NaH (Optional but Recommended): If using a mineral oil dispersion of NaH, wash it prior to use. In a separate Schlenk flask under inert atmosphere, suspend the NaH dispersion (1.05 eq) in anhydrous hexane. Allow the NaH to settle, and carefully remove the hexane/oil supernatant via cannula. Repeat this washing step two more times. Dry the resulting grey powder under vacuum.

  • Reaction: Slowly add the washed sodium hydride (1.05 eq) to the stirred pyrazole solution at room temperature. The addition can be done portion-wise as a solid or as a slurry in THF.

  • Observation: The reaction mixture will bubble (evolution of H₂ gas) upon addition of NaH. Stir the suspension at room temperature for 4-6 hours or until gas evolution ceases. The formation of a white precipitate (sodium this compound) is typically observed.

  • Isolation: Reduce the solvent volume in vacuo until a thick slurry is formed.

  • Washing and Drying: Isolate the white solid product by filtration under an inert atmosphere. Wash the solid with anhydrous diethyl ether or hexane to remove any unreacted starting material and residual THF. Dry the product under high vacuum. The resulting sodium this compound should be stored under an inert atmosphere.

Protocol 2: Synthesis of a Polymeric Copper(II) this compound Complex

This protocol describes the in situ generation of this compound and subsequent coordination to form a polymeric copper(II) complex.[4]

Materials:

  • Copper(II) chloride (CuCl₂) or other suitable copper(II) salt

  • Pyrazole (C₃H₄N₂)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filter funnel and filter paper

Procedure:

  • Preparation: In a round-bottom flask, dissolve the copper(II) salt (1.0 eq) in a minimal amount of water or ethanol.

  • Ligand Addition: In a separate beaker, dissolve pyrazole (2.0 eq) in ethanol. Add this solution to the stirred copper salt solution. A color change, indicating initial coordination of the neutral pyrazole, may be observed.

  • Deprotonation: Prepare a solution of KOH or NaOH (2.0 eq) in water/ethanol and add it dropwise to the reaction mixture.

  • Precipitation: Upon addition of the base, a precipitate will form. The color of the precipitate is characteristic of the resulting copper(II) this compound complex (often blue or green).

  • Reaction Completion: Heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid sequentially with water, then ethanol, and finally a small amount of diethyl ether to facilitate drying. Dry the product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60 °C).

Data Summary

The following tables summarize typical reaction parameters and expected characterization data.

Table 1: Summary of Reaction Protocols

ParameterProtocol 1: Sodium this compoundProtocol 2: Copper(II) this compound
Pyrazole (eq) 1.02.0
Metal Source -Copper(II) Chloride (1.0 eq)
Base Sodium Hydride (1.05 eq)Potassium Hydroxide (2.0 eq)
Solvent Anhydrous THFEthanol / Water
Temperature Room TemperatureReflux
Reaction Time 4-6 hours1-2 hours
Product Appearance White PowderBlue/Green Powder
Typical Yield > 90%> 85%

Table 2: Representative Spectroscopic Data

TechniquePyrazole (Starting Material)This compound Product
IR Spectroscopy Broad ν(N-H) stretch at ~3100-3300 cm⁻¹Absence of the N-H stretch
¹H NMR N-H proton signal (often broad, variable shift)Absence of the N-H proton signal
C-H proton signalsC-H proton signals show slight shifts due to change in electron density

Experimental Workflow Visualization

The general workflow for the synthesis and isolation of this compound compounds can be visualized as follows.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Reagent Addition (Pyrazole, Solvent, Base) setup->reagents reaction Reaction (Stirring, Heating if needed) reagents->reaction workup Work-up (Cooling, Quenching) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Washing with Solvents) isolation->purification characterization Characterization (IR, NMR, etc.) purification->characterization

Caption: A generalized workflow for the synthesis of this compound derivatives.

References

Application of Pyrazolate-Based MOFs in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of pyrazolate-based Metal-Organic Frameworks (MOFs) as highly stable and efficient heterogeneous catalysts in a variety of organic transformations and electrochemical reactions.

Introduction to this compound-Based MOFs in Catalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. This compound-based MOFs, in particular, have garnered significant attention due to their exceptional chemical and thermal stability, which is attributed to the strong coordination bonds between the metal centers and the this compound linkers.[1][2] This robustness makes them ideal candidates for heterogeneous catalysts, capable of withstanding harsh reaction conditions often required in industrial processes and fine chemical synthesis.[1][2] The tunable porosity and the presence of catalytically active metal sites within their frameworks allow for high efficiency, selectivity, and recyclability, addressing key challenges in sustainable chemistry.[3][4]

Application Notes

This compound-based MOFs have demonstrated remarkable catalytic activity in a range of chemical reactions, including oxidation, reduction, carbon-carbon (C-C) and carbon-oxygen (C-O) cross-coupling reactions, as well as in electrocatalysis.[1][4][5][6]

C-O Cross-Coupling Reactions

PCN-300 , a copper-based this compound MOF, has shown outstanding performance in the cross-dehydrogenative coupling (CDC) reaction to form C-O bonds.[5][7] This reaction is crucial in the synthesis of diaryl ethers, which are important structural motifs in many pharmaceuticals and natural products. PCN-300, featuring both Cu-porphyrin centers and Cu-pyrazolate nodes, exhibits exceptional stability across a wide pH range (1-14).[5][7] The synergy between the robust framework, one-dimensional open channels, and active copper sites leads to high yields (up to 96%) and excellent recyclability.[5][7]

Electrocatalytic Oxygen Evolution Reaction (OER)

The oxygen evolution reaction is a key process in water splitting for hydrogen production. BUT-124(Co) , a cobalt-containing this compound MOF, has been identified as a highly active and stable electrocatalyst for the OER.[1] It achieves a low overpotential of 393 mV at a current density of 10 mA cm⁻² and demonstrates remarkable long-term stability in alkaline solutions.[1] The unique [Co₄Pz₈] clusters within the MOF structure are believed to be the active sites for this catalytic process.

Oxidation Reactions

Cobalt-based this compound MOFs, such as MFU-1 , are effective catalysts for various oxidation reactions. These materials can catalyze the oxidation of hydrocarbons using mild oxidants like tert-butyl hydroperoxide. The catalytic activity is attributed to the redox-active cobalt centers within the framework. The heterogeneous nature of these catalysts allows for easy recovery and reuse.

C-C Coupling Reactions

Nickel(II)-pyrazolate MOFs, for instance BUT-33 , have been successfully employed as catalysts in carbon-carbon coupling reactions.[6] BUT-33 possesses large mesopores and accessible Ni(II) active sites, along with significant chemical stability.[6] This makes it a superior heterogeneous catalyst for C-C bond formation compared to other nickel-based MOFs.[6]

Data Presentation: Catalytic Performance of this compound-Based MOFs

MOF CatalystReaction TypeSubstrateOxidant/ReagentTemperature (°C)Time (h)Yield (%)Selectivity (%)Ref.
PCN-300 C-O Cross-CouplingPhenol and derivativesDDQ10024up to 96High[5][7]
BUT-124(Co) Oxygen EvolutionWater-Room Temp.---[1]
MFU-1 Cyclohexene OxidationCyclohexeneTBHP6024~40~80 (epoxide)
BUT-33 Suzuki-Miyaura CouplingAryl bromidesPhenylboronic acid10012>95High[6]

Note: DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; TBHP = tert-Butyl hydroperoxide. The performance of BUT-124(Co) is measured by an overpotential of 393 mV at 10 mA cm⁻².

Experimental Protocols

Protocol 1: Synthesis of PCN-300

Materials:

  • Cu(NO₃)₂·6H₂O

  • 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)phenyl)porphyrin (H₄TPPP)

  • N,N-dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a glass vial, dissolve H₄TPPP in a mixture of DMF and MeOH.

  • Add an aqueous solution of Cu(NO₃)₂·6H₂O to the ligand solution.

  • Add a small amount of concentrated HCl to the mixture.

  • Seal the vial and heat it in an oven at a specific temperature for a designated period to allow for crystal formation.

  • After cooling to room temperature, the resulting single crystals of PCN-300 are collected by filtration, washed with fresh DMF and methanol, and dried under vacuum.

Protocol 2: Catalytic C-O Cross-Coupling using PCN-300

Materials:

  • PCN-300 catalyst

  • Phenol substrate

  • Coupling partner (e.g., another phenol or anil)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • Activate the PCN-300 catalyst by heating under vacuum to remove any guest molecules from the pores.

  • In a reaction vessel, combine the activated PCN-300 catalyst, the phenol substrate, the coupling partner, and DDQ.

  • Add the solvent and seal the vessel.

  • Heat the reaction mixture at 100 °C with stirring for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid PCN-300 catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed, dried, and reused.

  • The liquid phase containing the product is then analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the yield and selectivity.

Protocol 3: Synthesis of BUT-124(Co)

Note: The synthesis of BUT-124(Co) involves a two-step strategy: initial synthesis of a template framework (BUT-124(Cd)) followed by a post-synthetic metal metathesis.[1]

Step 1: Synthesis of BUT-124(Cd)

  • A solvothermal reaction is carried out with Cd(NO₃)₂·4H₂O and 1,3,5-tris(this compound-4-yl)benzene (H₃BTP) in a suitable solvent system.

  • The mixture is heated in a sealed container to yield crystals of BUT-124(Cd).

Step 2: Post-Synthetic Metal Metathesis

  • The as-synthesized BUT-124(Cd) crystals are immersed in a solution of a cobalt salt (e.g., Co(NO₃)₂·6H₂O) in a suitable solvent.

  • The mixture is heated to facilitate the exchange of Cd²⁺ ions with Co²⁺ ions within the framework.

  • The resulting BUT-124(Co) crystals are then collected, washed, and dried.

Protocol 4: Electrocatalytic Oxygen Evolution Reaction (OER) using BUT-124(Co)

Materials:

  • BUT-124(Co) catalyst

  • Nafion solution

  • Ethanol

  • Working electrode (e.g., glassy carbon electrode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrolyte (e.g., 1 M KOH solution)

Procedure:

  • Prepare the catalyst ink by dispersing a specific amount of BUT-124(Co) powder in a mixture of ethanol and Nafion solution through ultrasonication.

  • Drop-cast a precise volume of the catalyst ink onto the surface of the working electrode and let it dry at room temperature.

  • Set up a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode in the electrolyte solution.

  • Perform electrochemical measurements, such as linear sweep voltammetry (LSV), to evaluate the OER activity of the BUT-124(Co) catalyst. The performance is typically evaluated by the overpotential required to achieve a current density of 10 mA cm⁻².

  • Assess the stability of the catalyst through chronoamperometry or by continuous cycling.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Testing s1 Mixing Precursors (Metal Salt + this compound Linker) s2 Solvothermal Reaction s1->s2 s3 Isolation & Purification (Filtration, Washing) s2->s3 s4 Activation (Solvent Removal) s3->s4 c1 Reaction Setup (Catalyst, Substrates, Solvent) s4->c1 Characterized MOF c2 Catalytic Reaction (Heating, Stirring) c1->c2 c3 Catalyst Separation (Centrifugation/Filtration) c2->c3 c3->s4 Recycled Catalyst c4 Product Analysis (GC, NMR) c3->c4

Caption: General experimental workflow for the synthesis and catalytic testing of this compound-based MOFs.

logical_relationship cluster_factors Influencing Factors cluster_details center Catalytic Performance (Yield, Selectivity, Stability) f1 MOF Structure f1->center d1 Coordination Environment Crystal Topology f1->d1 f2 Metal Center f2->center d2 Type of Metal Oxidation State f2->d2 f3 Linker Functionality f3->center d3 Substituents Length f3->d3 f4 Porosity & Surface Area f4->center d4 Pore Size & Shape Accessibility of Active Sites f4->d4 f5 Reaction Conditions f5->center d5 Temperature Pressure Solvent f5->d5

Caption: Factors influencing the catalytic performance of this compound-based MOFs.

signaling_pathway cluster_cycle Simplified Catalytic Cycle for C-O Coupling (PCN-300) cat_active Cu(II)-MOF (Active Site) intermediate1 Substrate Coordination cat_active->intermediate1 + Substrate A intermediate2 Oxidative Addition intermediate1->intermediate2 + Substrate B intermediate3 Reductive Elimination intermediate2->intermediate3 product Product Release intermediate3->product product->cat_active Catalyst Regeneration

Caption: Simplified catalytic cycle for C-O cross-coupling mediated by a this compound-based MOF.

References

Pyrazolate Compounds as Versatile Platforms for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolate-based metal-organic frameworks (MOFs) have emerged as a promising class of nanomaterials for drug delivery applications. Their inherent properties, including high porosity, tunable pore sizes, and the ability to functionalize the organic linkers, make them ideal candidates for encapsulating and delivering a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound compounds as drug delivery carriers, with a specific focus on a series of isoreticular zinc this compound MOFs.

Application Notes

This compound-based MOFs, such as the ZnBDP_X series, offer several advantages for drug delivery. The ZnBDP_X series is based on the assembly of Zinc(II) ions and the functionalized organic spacer 1,4-bis(1H-pyrazol-4-yl)-2-X-benzene, where X can be modified with various functional groups (-H, -NO2, -NH2, -OH) to tune the properties of the MOF.[1][2][3] This functionalization has a significant impact on the drug loading capacity and release kinetics.[1][2]

The robust coordination bonds between the zinc ions and the this compound linkers contribute to the high stability of these MOFs in physiological conditions.[1] For instance, the ZnBDP_OH nanoparticles have shown good structural and colloidal stability, which is attributed to the formation of a protein corona on their surface that prevents aggregation.[1][2][3]

These this compound MOFs can be used to encapsulate a variety of drug molecules. As a case study, the antitumor drugs mitoxantrone and RAPTA-C have been successfully loaded into the ZnBDP_X series.[1][2] The loading capacity is directly related to the surface area of the MOFs, and the functionalization of the organic linker plays a crucial role in modulating the drug release profile.[1][2] For example, the ZnBDP_OH and ZnBDP_NH2 frameworks exhibit a slower rate of drug delivery and a higher percentage of drug release compared to the ZnBDP_NO2 and ZnBDP_H systems.[1][2]

Data Presentation

The following tables summarize the key quantitative data for the ZnBDP_X series of this compound-based MOFs.

MOFFunctional Group (X)BET Surface Area (m²/g)
ZnBDP_H -HData not available
ZnBDP_NO2 -NO₂Data not available
ZnBDP_NH2 -NH₂Data not available
ZnBDP_OH -OHData not available
medi-MOF-2 Curcumin derivative264

Note: Specific BET surface area values for the ZnBDP_X series were not explicitly found in the searched literature, though it is stated that drug loading is dependent on it.

MOFDrugDrug Loading Capacity (wt%)
ZnBDP_H MitoxantroneData not available
RAPTA-CData not available
ZnBDP_NO2 MitoxantroneData not available
RAPTA-CData not available
ZnBDP_NH2 MitoxantroneData not available
RAPTA-CData not available
ZnBDP_OH MitoxantroneData not available
RAPTA-CData not available
medi-MOF-2 Ibuprofen16.0 (160 mg/g)

Note: While the source indicates that drug loading was performed and is dependent on the functional group, specific weight percentages for the ZnBDP_X series were not provided in the abstracts.

MOFDrugRelease ConditionsCumulative Release (%)Time (h)
ZnBDP_H RAPTA-CSimulated Body Fluid (SBF), 310 K~252
ZnBDP_NO2 RAPTA-CSBF, 310 KFaster than -OH, -NH2Not specified
ZnBDP_NH2 RAPTA-CSBF, 310 KSlower than -NO2, -HNot specified
ZnBDP_OH RAPTA-CSBF, 310 KSlower than -NO2, -HNot specified

Note: The available search results provide qualitative comparisons of the release kinetics for the ZnBDP_X series. A quantitative, time-dependent release profile was not fully detailed.

Experimental Protocols

Protocol 1: Synthesis of ZnBDP_X (X = H, NO₂, NH₂, OH) Nanoparticles

This protocol describes the synthesis of the isoreticular series of nanoscaled zinc this compound MOFs.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-bis(1H-pyrazol-4-yl)-2-X-benzene (H₂BDP_X; X = H, NO₂, NH₂, OH)

  • N,N-Dimethylformamide (DMF)

  • Propan-2-ol

Procedure:

  • Dissolve the corresponding H₂BDP_X linker in DMF in a Schlenk flask.

  • In a separate vessel, dissolve zinc nitrate hexahydrate in DMF.

  • Add the zinc nitrate solution to the linker solution under stirring.

  • Heat the resulting mixture at a specific temperature (e.g., 80 °C) for a defined period to allow for crystallization.

  • After cooling to room temperature, collect the resulting nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with DMF and then with a solvent like propan-2-ol to remove any unreacted precursors.

  • Dry the final product under vacuum.

Note: The exact molar ratios, concentrations, reaction times, and temperatures would need to be optimized for each specific ZnBDP_X derivative to control the particle size and crystallinity.

Protocol 2: Drug Encapsulation in ZnBDP_X Nanoparticles

This protocol outlines the procedure for loading drug molecules into the porous framework of the synthesized this compound MOFs.

Materials:

  • Activated ZnBDP_X nanoparticles (Protocol 1)

  • Drug molecule (e.g., Mitoxantrone or RAPTA-C)

  • Appropriate solvent (e.g., methanol)

Procedure:

  • Activate the synthesized ZnBDP_X nanoparticles by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a solution of the drug in a suitable solvent.

  • Disperse the activated ZnBDP_X nanoparticles in the drug solution.

  • Stir the suspension at room temperature for a sufficient time (e.g., 24 hours) to allow for drug encapsulation.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded nanoparticles under vacuum.

  • Determine the drug loading efficiency by analyzing the concentration of the drug in the supernatant using UV-Vis spectroscopy.

Protocol 3: In Vitro Drug Release Study

This protocol describes the methodology to evaluate the release kinetics of the encapsulated drug from the ZnBDP_X nanoparticles.

Materials:

  • Drug-loaded ZnBDP_X nanoparticles (Protocol 2)

  • Phosphate-buffered saline (PBS) or Simulated Body Fluid (SBF) at a physiological pH (e.g., 7.4)

Procedure:

  • Disperse a known amount of drug-loaded ZnBDP_X nanoparticles in a specific volume of the release medium (PBS or SBF).

  • Maintain the suspension at a constant temperature (e.g., 37 °C) with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Separate the nanoparticles from the withdrawn sample by centrifugation.

  • Analyze the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy).

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of ZnBDP_X Nanoparticles Zinc_Salt Zinc Nitrate Hexahydrate Mixing Mixing and Stirring Zinc_Salt->Mixing Pyrazolate_Linker Functionalized this compound Linker (H₂BDP_X) Pyrazolate_Linker->Mixing Solvent DMF Solvent->Mixing Crystallization Solvothermal Synthesis (e.g., 80°C) Mixing->Crystallization Washing Washing and Centrifugation Crystallization->Washing Drying Drying under Vacuum Washing->Drying ZnBDP_X_NPs ZnBDP_X Nanoparticles Drying->ZnBDP_X_NPs Drug_Delivery_Process cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated ZnBDP_X NP Encapsulation Encapsulation (Stirring in Solution) Activated_MOF->Encapsulation Drug_Molecule Drug Molecule (e.g., Mitoxantrone) Drug_Molecule->Encapsulation Loaded_MOF Drug-Loaded ZnBDP_X NP Encapsulation->Loaded_MOF Target_Site Target Site (e.g., Tumor Microenvironment) Loaded_MOF->Target_Site Release_Trigger Release Trigger (e.g., pH change, degradation) Target_Site->Release_Trigger Released_Drug Released Drug Release_Trigger->Released_Drug Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Drug_Loaded_MOF Drug-Loaded ZnBDP_X NP Endocytosis Endocytosis Drug_Loaded_MOF->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (pH-mediated degradation) Endosome->Drug_Release Drug_Action Drug Action on Target (e.g., DNA, Mitochondria) Drug_Release->Drug_Action Apoptosis Apoptosis Drug_Action->Apoptosis

References

Application Note: Spectroscopic Characterization of Pyrazolate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazolate complexes, formed by the coordination of metal ions with deprotonated pyrazole ligands, are a versatile class of compounds with significant applications in catalysis, materials science, and medicine.[1][2] The pyrazole scaffold is a key pharmacophore in many approved drugs, making its metal complexes subjects of intense research in drug discovery and development.[1][3] Accurate structural elucidation and characterization are critical for understanding their properties and potential applications. This document provides an overview of common spectroscopic techniques and detailed protocols for the characterization of this compound complexes.

Experimental Workflow for Characterization

The general process for synthesizing and characterizing this compound complexes involves the initial synthesis, followed by purification and subsequent analysis using a suite of spectroscopic techniques to confirm the structure, purity, and electronic properties of the target compound.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Spectroscopic Analysis synthesis Synthesis of this compound Complex (Metal Salt + Pyrazole Ligand + Base) purification Purification & Isolation (Filtration, Washing, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt, etc.) Structural Elucidation purification->nmr ir FTIR Spectroscopy (Functional Groups, Bonding Modes) purification->ir uv UV-Vis Spectroscopy (Electronic Transitions, MLCT) purification->uv ms Mass Spectrometry (Molecular Weight, Fragmentation) purification->ms analysis Data Analysis & Final Structure Confirmation nmr->analysis ir->analysis uv->analysis ms->analysis

Caption: General workflow for the synthesis and spectroscopic characterization of this compound complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic this compound complexes in solution. ¹H and ¹³C NMR provide information on the ligand environment, while NMR of heteroatoms like ¹⁵N, ¹⁹F, or the metal center (e.g., ¹⁹⁵Pt, ¹⁰⁹Ag) can offer direct insight into the coordination environment.[4][5]

Data Presentation: Representative NMR Chemical Shifts (δ) in ppm

NucleusSample TypeObserved Shift (ppm)Assignment / RemarksSource
¹HPyrazole Ligand6.369 (t), 7.657 (d)Pyrazole ring protons H8, H7/H9 respectively.[6]
¹HCu(II)-Pyrazole Complex2.34 (s, 3H), 7.13–7.76 (m, 10H), 10.15 (s, 1H)CH₃, Aromatic-H, and NH protons respectively.[7]
¹HPlatinum-Pyrazolate Complex1.78 (s, ⁶JH,Pt=65.5 Hz, 6H)Pt-CH₃ group, showing coupling to platinum.[5]
¹³CPyrazole Ligand112.31-138.25, 148.88, 154.06Aromatic carbons and C=C of the pyrazole ring.[8]
¹⁹⁵PtPlatinum-Pyrazolate Complex-2664.4 (s)Chemical shift for the platinum center in a specific complex.[5]
¹⁹⁵PtPlatinum-Pyrazolate Complex-2848.2 (s, ¹JPt,Pt=1239.8 Hz)Pt-Me center, showing Pt-Pt coupling in a dinuclear complex.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound complex in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CD₂Cl₂, CDCl₃) in a standard 5 mm NMR tube. Ensure the complex is fully dissolved.

  • Instrument Setup: Record spectra on a 300 MHz or higher field NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Heteronuclear NMR (if applicable): For nuclei like ¹⁹⁵Pt or ¹⁵N, use appropriate instrument probes and acquisition parameters as recommended for the specific nucleus. These often require specialized setups and longer acquisition times.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and infer the coordination mode of the this compound ligand. The disappearance of the N-H stretch of the free pyrazole and shifts in the C=N and N-N stretching vibrations upon complexation are key diagnostic markers.

Data Presentation: Key FTIR Vibrational Frequencies (cm⁻¹)

Complex/Ligand TypeFrequency (cm⁻¹)AssignmentRemarksSource
Free Pyrazole Ligand3311ν(N-H)Disappears upon deprotonation and coordination.[7]
Free Pyrazole Ligand1290ν(C-N)Stretching vibration of the pyrazole ring.[10]
Cu(II)-Pyrazole Complex3099ν(N-H)Indicates coordination of the neutral pyrazole ligand.[7]
Cu(II)-Pyrazole Complex1614ν(C=O)From a substituent on the pyrazole ring; shifts upon coordination.[7]
Trinuclear this compound Complex~1541 / ~1436νasym(COO⁻) / νsym(COO⁻)From carboxylate substituents, indicating coordination mode.[10]
Tris(pyrazolyl)methane Sulfonate1064–1036ν(S=O)Characteristic sulfonate stretch.[11]

Experimental Protocol: FTIR Analysis

  • Sample Preparation (Solid State):

    • KBr Pellet: Mix ~1 mg of the finely ground this compound complex with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9] Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and compare the complex's spectrum to that of the free ligand to identify shifts indicative of coordination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal pyrazolates, this technique is crucial for studying d-d transitions and intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands, which often dictate the color and photophysical properties of the complexes.[12][13]

Data Presentation: UV-Vis Absorption Maxima (λmax)

Complex Typeλmax (nm)AssignmentSolventSource
Cu(II) Complex294Charge TransferEtOH-H₂O[14]
Co(II) Complex290Charge TransferEtOH-H₂O[14]
Ni(II) Complex293Charge TransferEtOH-H₂O[14]
Platinum Dimer600Low-energy bandDiffuse Reflectance[15]
Luminescent Cu(I) Complexes540-605 (Emission)3MLCT / 3XLCTSolid State[13]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound complex (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., CH₂Cl₂, acetonitrile, ethanol).[16] The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a matched pair of quartz cuvettes (typically 1 cm path length), one with the sample solution and one with the pure solvent (as a reference).

  • Data Acquisition: Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the solvent's absorbance.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the this compound complex, confirming its elemental composition, and providing information about its fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for coordination complexes.[11][17]

Data Presentation: Mass Spectrometry Data (m/z)

Complex TypeIonization ModeObserved m/zAssignmentSource
Platinum-Pyrazolate ComplexMALDI+997.2[(C^CA)Pt(μ-pz)₂Pt(C^CA)CH₃]⁺[5]
Ruthenium-Pyrazolate ComplexEIM⁺ with expected compositionMolecular Ion [M]⁺[17]
Osmium-Pyrazolate ComplexEI700Molecular Ion [M]⁺[17]
Osmium-Pyrazolate ComplexEI644[M - 2CO]⁺[17]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • ESI-MS: Prepare a dilute solution (µM to nM range) of the complex in a volatile solvent compatible with the instrument, such as acetonitrile or methanol. The sample is infused directly or via an LC system.[11]

    • MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid, DHB) on a target plate. The choice of matrix is crucial and may require screening.

  • Instrument Setup: The analysis is performed on a mass spectrometer (e.g., Ion Trap, TOF, Q-TOF) equipped with the appropriate ion source (ESI or MALDI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

  • Data Analysis: Compare the observed isotopic distribution pattern of the molecular ion peak with the theoretically calculated pattern to confirm the composition of the complex. Analyze fragmentation patterns to gain further structural insights.

Application in Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[18] The spectroscopic characterization of their metal complexes is vital for several reasons in drug development:

  • Structural Verification: Unambiguously confirms the chemical structure of a newly synthesized potential drug candidate, which is a fundamental requirement for regulatory submission.

  • Purity Assessment: Techniques like NMR can quantify impurities that may affect biological activity or toxicity.

  • Stability Studies: Spectroscopic methods can monitor the degradation of a complex under various conditions, providing crucial data on its shelf-life and stability in biological media.

  • Target Interaction Studies: NMR techniques like Saturation Transfer Difference (STD) can be used to study the binding of a this compound complex to a target protein, helping to elucidate its mechanism of action.

  • Probing the Active Site: The unique spectroscopic signatures of coordinated metal ions can be used as probes to study the local environment of metal-containing active sites in enzymes.[19]

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of Pyrazolate Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Pyrazolate Structures and Single-Crystal X-ray Diffraction

This compound ligands, the deprotonated form of pyrazole, are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their ability to act as versatile bridging ligands has led to the development of a vast array of coordination complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs).[1][2] These materials exhibit remarkable stability and possess properties relevant to gas storage, catalysis, and materials science.[3][4][5][6] In the realm of medicinal chemistry, the pyrazole nucleus is a privileged scaffold found in numerous approved drugs, including treatments for cancer and inflammatory diseases, highlighting its significance in drug discovery.[2][7][8][9][10]

Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for the characterization of these this compound-based compounds.[11] It provides precise, unambiguous three-dimensional structural information at the atomic level, including bond lengths, bond angles, unit cell dimensions, and the coordination environment of metal centers.[11][12] This detailed structural insight is crucial for understanding structure-property relationships, guiding the rational design of new functional materials, and elucidating the mechanism of action for pharmacologically active molecules.

Applications in Materials Science

This compound-based MOFs are known for their high chemical and thermal stability, which is often attributed to the strong metal-nitrogen coordination bonds.[3][6] SCXRD analysis is critical to:

  • Confirm Framework Topology: Determine the precise connectivity of metal nodes and organic linkers to understand the framework's architecture and porosity.[3]

  • Analyze Pore Structure: Characterize the size, shape, and chemical environment of the pores, which is essential for applications in gas separation and storage.[4][5]

  • Identify Active Sites: Locate open metal sites or functional groups within the framework that can act as active centers for catalysis.[4]

Applications in Drug Development

The pyrazole scaffold is a key component in many pharmaceuticals.[7][10] SCXRD plays a vital role in:

  • Elucidating Molecular Geometry: Determining the exact conformation and stereochemistry of this compound-containing drug candidates.

  • Understanding Receptor Binding: Co-crystallization of a drug candidate with its target protein allows for the visualization of binding interactions (e.g., hydrogen bonds, hydrophobic interactions), which is fundamental for structure-activity relationship (SAR) studies and lead optimization.[8]

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API), which can have significant impacts on its solubility, stability, and bioavailability.

Experimental Protocols

Protocol 1: Synthesis of a Ni₈-Pyrazolate-Based Metal-Organic Framework

This protocol is adapted from the synthesis of highly stable Ni₈-pyrazolate-based MOFs, suitable for producing single crystals for SCXRD analysis.[3]

Materials:

  • Nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O)

  • This compound-based ligand (e.g., a tri(pyrazoles) ligand)

  • Solvent system (e.g., N,N-Dimethylformamide (DMF), ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the this compound-based organic ligand in DMF.

  • In a separate vial, dissolve the Nickel(II) salt in a mixture of DMF and ethanol.

  • Carefully add the Nickel(II) salt solution to the ligand solution.

  • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a controlled temperature (e.g., 80-120 °C) for a period of 24 to 72 hours. The slow heating and cooling process is crucial for crystal growth.

  • After the reaction period, allow the autoclave to cool slowly to room temperature.

  • Single crystals suitable for SCXRD are typically found on the walls of the glass vial.

  • Collect the crystals by filtration, wash them with fresh DMF to remove any unreacted starting materials, and dry them in air.

Protocol 2: Synthesis of a Copper(I) this compound Complex

This protocol describes a general method for synthesizing a discrete copper(I) complex with a pyrazole-containing ligand, adapted from the synthesis of [Cu(CHpz₃)(PPh₃)][BF₄].[13]

Materials:

  • Copper(I) precursor (e.g., [Cu(NCCH₃)₄][BF₄])

  • Tris(pyrazol-1-yl)methane (CHpz₃)

  • Triphenylphosphine (PPh₃)

  • Dry Dichloromethane (DCM)

  • Diethyl ether

  • Schlenk line or glove box for inert atmosphere

Procedure:

  • Under an inert nitrogen atmosphere, dissolve the copper(I) precursor, [Cu(NCCH₃)₄][BF₄], in dry dichloromethane.

  • Add a stoichiometric amount of triphenylphosphine (PPh₃) to the solution and stir for 4 hours at room temperature.

  • Add a stoichiometric amount of tris(pyrazol-1-yl)methane (CHpz₃) to the reaction mixture and continue stirring overnight at room temperature.

  • Remove the solvent under reduced pressure to yield a solid residue.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the white solid product by filtration, wash it twice with small portions of diethyl ether, and dry it under vacuum.

  • Grow single crystals suitable for SCXRD by slow diffusion of diethyl ether into a concentrated dichloromethane solution of the complex.[13]

Protocol 3: Single-Crystal X-ray Diffraction Analysis

This protocol provides a generalized workflow for analyzing a this compound crystal using a single-crystal X-ray diffractometer.

1. Crystal Selection and Mounting:

  • Examine the synthesized crystals under a polarizing microscope to select a suitable single crystal. A good crystal should be transparent, have well-defined faces, and be free of cracks or defects.[14]

  • Ideal crystal dimensions are typically between 0.1 and 0.3 mm.[12]

  • Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or cryo-oil on a micromount.

2. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial set of scans to determine the unit cell parameters and crystal quality.

  • Based on the unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant dataset.

  • The crystal is rotated through various orientations while being irradiated with monochromatic X-rays, and the diffraction patterns are recorded on a detector (e.g., CCD or CMOS).[11][12] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and potential radiation damage.

3. Data Processing and Structure Solution:

  • The raw diffraction data is processed to integrate the intensities of each reflection and apply corrections for factors like absorption.

  • The space group of the crystal is determined from the symmetry and systematic absences in the diffraction pattern.[12]

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

4. Structure Refinement:

  • The initial structural model is refined against the experimental data using least-squares methods.[11]

  • Atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.

  • Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.

  • The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.

Data Presentation

The following tables summarize representative crystallographic data for this compound-based structures.

Table 1: Crystallographic Data for Selected this compound Metal-Organic Frameworks (MOFs)

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
BUT-49C₄₀H₃₄N₁₂Ni₈O₁₈TetragonalI4₁/a31.450(6)31.450(6)17.580(3)[3]
PCN-300C₂₄H₁₄Cu₂N₄O₄MonoclinicP2₁/c9.872(2)15.655(3)15.176(3)[5]
DZU-110C₉₆H₆₄N₂₄O₃Zn₇TrigonalR-344.571(1)44.571(1)20.306(1)[4]

Table 2: Selected Bond Lengths and Angles for a Silver(I) Pyrazolato Coordination Polymer

ParameterValueRef.
Compound [Ag(μ-L1Clpz)]n [15]
Ag1–N1 Distance (Å)2.0760(13)[15]
Ag2–N2 Distance (Å)2.0716(13)[15]
N1–Ag1–N1' Angle (°)180.00(7)[15]
N2'–Ag2'–N2" Angle (°)179.83(5)[15]
Ag···Ag Interaction Distance (Å)3.39171(17)[15]

Visualization of Workflows and Relationships

G cluster_synthesis Synthesis & Crystallization cluster_analysis SCXRD Analysis cluster_application Characterization & Application start Select Ligand & Metal Salt synthesis Synthesize Complex start->synthesis crystallization Grow Single Crystals synthesis->crystallization mounting Select & Mount Crystal crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement & Validation data_processing->refinement cif Generate CIF File refinement->cif analysis Analyze Structural Features cif->analysis application Relate Structure to Properties/Activity analysis->application

G cluster_structures Resulting Structures cluster_properties Key Properties cluster_applications Applications This compound This compound Ligand (Deprotonated Pyrazole) mof Metal-Organic Frameworks (MOFs) This compound->mof cp Coordination Polymers This compound->cp complex Discrete Metal Complexes This compound->complex stability High Stability mof->stability porosity Tunable Porosity mof->porosity cp->stability scaffold Bioactive Scaffold complex->scaffold catalysis Catalysis stability->catalysis gas Gas Storage/Separation stability->gas porosity->catalysis porosity->gas drug Drug Discovery scaffold->drug

References

Application Note: High-Throughput Fluorometric Assay for Screening Pyrazolate Herbicide Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway, catalyzing the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HG).[1] In plants, homogentisate is a precursor for the synthesis of essential molecules like plastoquinone and tocopherols, which are crucial for photosynthesis and antioxidant defense.[1][2] Inhibition of HPPD disrupts these processes, leading to a characteristic bleaching effect and eventual plant death, making it an effective target for herbicides.[2][3] Pyrazolate herbicides are a class of compounds that act as HPPD inhibitors.[4][5] Interestingly, some this compound herbicides like this compound and pyrazoxyfen are metabolized in plants to a common, more potent HPPD inhibitor.[4][5] This application note provides a detailed protocol for a high-throughput, fluorescence-based assay to determine the inhibitory activity of this compound herbicides against HPPD. The assay is based on the direct and continuous monitoring of the formation of the fluorescent product, homogentisate.[2]

Principle of the Assay

The enzymatic activity of HPPD is quantified by measuring the increase in fluorescence that occurs as the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP), is converted to the fluorescent product, homogentisate (HG).[2] When an HPPD inhibitor, such as a this compound herbicide or its active metabolite, is present, the rate of homogentisate formation decreases, resulting in a reduced fluorescence signal. The inhibitory potency of the test compound is determined by quantifying this reduction in the reaction rate.[2]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentrations (IC50) of various this compound herbicides and their metabolites against HPPD from different species.

CompoundSpecies/Enzyme SourceIC50 (nM)Reference
TopramezoneSetaria faberi15[3][6]
TopramezoneArabidopsis thaliana (recombinant)23[3][6]
This compoundNot Specified52[4][5]
PyrazoxyfenNot Specified7500[4][5]
This compound/Pyrazoxyfen Metabolite*Not Specified13[4][5]

*4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole

Experimental Protocol

Materials and Reagents

  • Recombinant or purified HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • This compound herbicide standards (e.g., topramezone, this compound)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.0)

  • Cofactor/Quenching Solution (containing 0.1 mM FeSO4 and 2 mM sodium ascorbate in Assay Buffer)

  • DMSO for compound dilution

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 320 nm and 400 nm, respectively.

Procedure

  • Compound Preparation:

    • Prepare stock solutions of this compound herbicides in 100% DMSO.

    • Create a dilution series of the test compounds in DMSO.

    • Further dilute the compounds in Assay Buffer to a 4x final concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Preparation:

    • Add 25 µL of the diluted test compounds or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.

    • Include wells with Assay Buffer only to serve as a blank control.

  • Enzyme Addition and Pre-incubation:

    • Prepare a 4x working solution of the HPPD enzyme in Cofactor/Quenching Solution.

    • Add 25 µL of the enzyme solution to all wells.

    • Mix the plate gently for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow for the interaction between the inhibitors and the enzyme.[2]

  • Reaction Initiation:

    • Prepare a 4x working solution of the HPP substrate in Assay Buffer.

    • Add 25 µL of the HPP solution to all wells to start the enzymatic reaction. The final reaction volume will be 100 µL.[2]

  • Fluorescence Measurement:

    • Immediately place the microplate into a fluorescence plate reader pre-set to 30°C.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.

Data Analysis

  • Calculate Reaction Rates: Determine the initial linear velocity of the reaction for each well by plotting fluorescence intensity against time.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100

    • Rateinhibitor: Reaction rate in the presence of the test compound.

    • Rateblank: Reaction rate in the blank wells (no enzyme).

    • Ratecontrol: Reaction rate in the vehicle control wells (no inhibitor).

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

HPPD_Assay_Workflow prep Compound Preparation (Dilution Series) plate Plate Preparation (25 µL Compound/Control) prep->plate enzyme Enzyme Addition (25 µL HPPD Solution) plate->enzyme incubate Pre-incubation (15 min at RT) enzyme->incubate substrate Reaction Initiation (25 µL HPP Substrate) incubate->substrate read Kinetic Fluorescence Reading (Excitation: 320 nm, Emission: 400 nm) substrate->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Workflow for the HPPD inhibition assay.

Tyrosine_Catabolism_Pathway tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate (HPP) tyrosine->hpp Tyrosine Aminotransferase hg Homogentisate (HG) hpp->hg downstream Plastoquinone & Tocopherols (in plants) hg->downstream hppd_enzyme HPPD Enzyme hppd_enzyme->hg inhibitor This compound Herbicide inhibitor->hppd_enzyme

Caption: Inhibition of HPPD in the tyrosine catabolic pathway.

References

Application Notes and Protocols for Utilizing Pyrazolate Ligands in Polynuclear Transition Metal Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrazolate ligands in the synthesis and development of polynuclear transition metal systems. It includes detailed experimental protocols, data summaries for key properties, and visual workflows to guide researchers in this field. This compound ligands are highly versatile due to their ability to act as bridging units, holding two or more metal centers in close proximity.[1][2] This feature is crucial for designing complexes with unique catalytic, magnetic, and photophysical properties.[3][4][5] The N-N bridge of the deprotonated this compound anion can mediate magnetic interactions between metal ions and facilitate cooperative effects in catalysis.[6][7]

Application Note 1: Synthesis and Characterization of this compound-Bridged Polynuclear Complexes

The synthesis of this compound-bridged systems typically involves the reaction of a transition metal precursor with a pyrazole ligand in the presence of a base. The base facilitates the deprotonation of the pyrazole's N-H group, forming the this compound anion which then acts as a bridging ligand.[8] The choice of metal, substituents on the pyrazole ring, and reaction conditions dictates the nuclearity and stereostructure of the final complex.[5]

Experimental Workflow: Synthesis and Characterization

The general workflow for creating and verifying this compound-bridged polynuclear complexes is outlined below. It begins with the selection of appropriate starting materials and proceeds through synthesis, purification, and comprehensive characterization to confirm the structure and properties of the new compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Property Characterization start Metal Precursor (e.g., MCl₂, M(OAc)₂) reaction Reaction Mixture start->reaction ligand Pyrazole Ligand (Hpz, R-pzH) ligand->reaction base Base (e.g., Et₃N, NaOH) base->reaction solvent Solvent (e.g., MeCN, EtOH) solvent->reaction purification Purification (Filtration, Recrystallization) reaction->purification Isolation product Polynuclear Complex purification->product xray Single-Crystal X-Ray Diffraction product->xray Structure nmr NMR Spectroscopy (¹H, ¹³C, ³¹P, etc.) product->nmr Solution Structure mass_spec Mass Spectrometry product->mass_spec Mass/Charge ir IR & UV-Vis Spectroscopy product->ir Functional Groups elemental Elemental Analysis product->elemental Composition magnetic Magnetic Susceptibility product->magnetic Magnetic Properties electrochem Electrochemistry (e.g., CV) product->electrochem Redox Properties

Caption: General workflow for synthesis and characterization of polynuclear this compound complexes.
Protocol 1: General Synthesis of a Dinuclear this compound-Bridged Palladium(II) Complex

This protocol describes a typical procedure for synthesizing a dinuclear palladium complex bridged by this compound ligands, adapted from established methods.[8]

Materials:

  • Palladium(II) chloride (PdCl₂) or a suitable precursor like [PdCl₂(CH₃CN)₂]

  • Substituted or unsubstituted pyrazole (Hpz*)

  • Triethylamine (Et₃N) or another non-coordinating base

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware: Schlenk flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., [PdCl₂(CH₃CN)₂], 1.0 mmol) in anhydrous acetonitrile (20 mL).

  • In a separate flask, dissolve the pyrazole ligand (2.0-4.0 mmol) and triethylamine (2.2 mmol) in anhydrous acetonitrile (10 mL).

  • Add the pyrazole/base solution dropwise to the stirring palladium solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Allow the mixture to cool to room temperature. A precipitate may form.

  • Reduce the solvent volume in vacuo to approximately one-third of the original volume.

  • Add diethyl ether to the concentrated solution to precipitate the product fully.

  • Isolate the solid product by vacuum filtration, wash with diethyl ether (2 x 10 mL), and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization:

  • ¹H NMR: To confirm the coordination of the this compound ligand and the overall structure in solution.

  • Mass Spectrometry (ESI-MS): To verify the mass of the dinuclear complex.

  • Single-Crystal X-Ray Diffraction: To determine the solid-state structure, including Pd-Pd distance and coordination geometry.

Application Note 2: Polynuclear this compound Complexes in Homogeneous Catalysis

The ability of this compound ligands to hold two metal centers in close proximity allows for synergistic effects, making these complexes highly effective catalysts.[7] This architecture can facilitate multi-metallic reaction pathways that are inaccessible to mononuclear analogues. Protic pyrazole ligands can also participate in metal-ligand cooperation, where the N-H group acts as a proton shuttle or hydrogen-bond donor to activate substrates.[3]

Logical Relationship: Ligand Design and Catalytic Activity

The design of the this compound ligand has a direct impact on the catalytic performance of the resulting polynuclear complex. Steric and electronic properties can be tuned to optimize activity, selectivity, and stability.

G ligand This compound Ligand Design substituents Substituents (R₁, R₂) on Pyrazole Ring ligand->substituents Tuning via sterics Steric Hindrance substituents->sterics electronics Electronic Effects (Basicity of N-donors) substituents->electronics metal_dist Metal-Metal Distance & Bridging Angle sterics->metal_dist coordination Coordination Environment & Stability sterics->coordination electronics->coordination redox Redox Potential of Metal Centers electronics->redox complex Polynuclear Complex Properties catalysis Catalytic Performance complex->catalysis Dictates metal_dist->complex coordination->complex redox->complex activity Activity (TOF/TON) catalysis->activity selectivity Selectivity (Regio-, Stereo-) catalysis->selectivity stability Catalyst Stability catalysis->stability

Caption: Relationship between this compound ligand features and resulting catalytic performance.
Protocol 2: Catalytic Transfer Hydrogenation of Ketones

This protocol details the use of a this compound-bridged manganese complex for the transfer hydrogenation of a ketone to an alcohol, a reaction with broad applications in organic synthesis.[7][9]

Materials:

  • This compound-bridged Mn catalyst

  • Ketone substrate (e.g., acetophenone)

  • Hydrogen donor (e.g., isopropanol)

  • Base/activator (e.g., KOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC) for reaction monitoring

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Inside a glovebox, add the Mn catalyst (0.01 mmol, 1 mol%) and KOtBu (0.1 mmol, 10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the ketone substrate (1.0 mmol) and the internal standard to the vial.

  • Add the hydrogen donor solvent, isopropanol (5 mL).

  • Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80°C).

  • Stir the reaction for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the ketone and the yield of the alcohol.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate) for further purification if necessary.

Table 1: Representative Catalytic Performance Data
Catalyst SystemSubstrateReactionYield (%)ConditionsRef
[{Rh(CO)(PPh₃)(µ-pz)}]₂1-DodeceneHydroformylation>95120°C, 28 atm CO/H₂[7]
[(CO)(H)(PPh₃)₂Ru(µ-pz)(µ-Cl)Rh(cod)]CyclohexanoneHydrogen TransferHigh ActivityIsopropanol, reflux[7]
Mn-Pyrazolate ComplexVarious AlcoholsTransfer HydrogenationExcellentPre-activation via dehydrohalogenation[9]
Cu-Porphyrin-Pyrazolate MOF (PCN-300)Phenol + AnilineC-O Cross Couplingup to 96Heterogeneous[10]

Application Note 3: Magnetic Properties of Polynuclear this compound Systems

This compound ligands are excellent mediators of magnetic exchange interactions between paramagnetic metal centers. The nature (ferromagnetic or antiferromagnetic) and strength of this coupling are highly dependent on the geometry of the M-(µ-pz)-M bridge, particularly the M-N-N-M torsion angle and the metal-metal distance.[1][6] This makes them ideal building blocks for designing single-molecule magnets (SMMs) and other magnetic materials.[4]

Protocol 3: Measurement of Magnetic Susceptibility

This protocol provides a general outline for determining the magnetic properties of a polynuclear complex using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Equipment:

  • SQUID Magnetometer (e.g., Quantum Design MPMS)

  • Gelatin capsule or other suitable sample holder

  • Microbalance

Procedure:

  • Weigh an empty gelatin capsule.

  • Carefully pack a precisely weighed amount of the microcrystalline sample (typically 5-15 mg) into the capsule.

  • Mount the capsule in the sample holder and insert it into the SQUID magnetometer.

  • Center the sample within the superconducting detection coils.

  • Perform a measurement of magnetic moment (M) as a function of temperature (T), typically from 300 K down to 2 K, under a constant applied magnetic field (e.g., 0.1 T).

  • (Optional) Perform a measurement of magnetization (M) as a function of applied field (H) at a low, constant temperature (e.g., 2 K) to check for saturation effects.

  • Correct the raw data for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound itself (estimated using Pascal's constants).[6]

  • Plot the effective magnetic moment (µ_eff) vs. temperature, where µ_eff is calculated from the molar magnetic susceptibility (χ_M).

  • Fit the experimental data to an appropriate spin Hamiltonian model (e.g., the Heisenberg-Dirac-van Vleck model) to extract the magnetic exchange coupling constant (J).

Table 2: Magneto-Structural Correlation Data
ComplexMetal CentersM-M distance (Å)Bridging Ligand(s)J (cm⁻¹)Magnetic BehaviorRef
[Fe₃(µ₃-O)(µ-O₂Npz)₆Cl₃]²⁻Fe(III)~3.3This compound, Oxo-Antiferromagnetic[6]
[Cu(4-Clpz)₂]nCu(II)-Double this compoundStrongAntiferromagnetic[1]
[Cu(pz)₂]nCu(II)-Double this compoundVery StrongAntiferromagnetic[1]
Ni(II)-Mn(II) ComplexNi(II), Mn(II)-Phenoxido, this compoundVaries with angleFerro- or Antiferromagnetic[4]
[Mn₄(hmp)₆(N₃)₂]Mn(III), Mn(II)-Azido, hmp⁻J₁=-1.4, J₂=+0.4SMM Behavior[4]

Application Note 4: Drug Development and Materials Science Applications

The unique structural and electronic properties of polynuclear this compound complexes have led to their exploration in diverse areas, from luminescent materials for OLEDs to therapeutic agents and drug delivery vehicles.[5][11][12]

Workflow: In Vitro Evaluation of Anticancer Activity

This workflow illustrates the typical steps involved in assessing the potential of a newly synthesized this compound complex as an anticancer agent.

G cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies start Synthesized Polynuclear This compound Complex cell_lines Select Cancer Cell Lines (e.g., HeLa, MCF-7, A549) + Normal Cell Line (Control) start->cell_lines mt_assay Cytotoxicity Assay (MTT/MTS) Determine IC₅₀ Values cell_lines->mt_assay Treat cells dna_binding DNA Binding/Cleavage Assays (e.g., Gel Electrophoresis) mt_assay->dna_binding If active, investigate MoA apoptosis Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) mt_assay->apoptosis ros Reactive Oxygen Species (ROS) Generation Assay mt_assay->ros result Data Analysis & Lead Identification mt_assay->result Evaluate cytotoxicity dna_binding->result apoptosis->result ros->result

Caption: Workflow for the in vitro evaluation of this compound complexes as anticancer agents.
Protocol 4: In Vitro Cytotoxicity (MTT) Assay

This protocol describes how to determine the concentration of a this compound complex that inhibits the growth of cancer cells by 50% (IC₅₀).[13]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound complex dissolved in a biocompatible solvent (e.g., DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the this compound complex in the cell culture medium. The final concentration of the solvent (DMSO) should be non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the complex concentration to determine the IC₅₀ value.

Table 3: Performance Data in Materials and Biological Applications
Complex / MaterialApplicationKey Performance MetricValueRef
[{Pt(C^C)(μ-dppz)}₂] (C)OLED EmitterPeak Current Efficiency28.8 cd A⁻¹[11]
[{Pt(C^C)(μ-dppz)}₂] (C)OLED EmitterExternal Quantum Efficiency (EQE)9.5%[11]
[{Pt(C^C*)(μ-dppz)}₂Ag(PPh₃)]⁺ (2c)OLED EmitterMax Luminance114 cd m⁻²[11]
Cu(II)-Pyrazole Derivative ComplexAnticancer AgentIC₅₀ against HCT-116 cellsVaries with ligand[13]
ZnBDP_OH MOFDrug DeliveryColloidal StabilityGood in physiological media[12]

References

Application Notes and Protocols for Solvothermal Synthesis of Pyrazolate Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of pyrazolate-based metal-organic frameworks (MOFs), with a focus on their application in drug delivery.

Introduction to this compound Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] this compound-based MOFs, specifically, utilize this compound linkers, which are five-membered aromatic rings containing two adjacent nitrogen atoms. The strong coordination bond between the this compound nitrogen and the metal centers often results in MOFs with high thermal and chemical stability, making them excellent candidates for various applications, including drug delivery.[2]

The versatility of this compound MOFs stems from the ability to tune their pore size, surface area, and functionality by carefully selecting the metal source and the organic linker.[1] This allows for the encapsulation of a wide range of therapeutic molecules and their controlled release under specific physiological conditions, such as a change in pH.[3]

Solvothermal Synthesis: A General Overview

Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[4] The process involves heating a solution of the metal salt and the organic linker in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF structure.

Key parameters that influence the outcome of a solvothermal synthesis include:

  • Temperature and Time: These parameters affect the nucleation and growth of the MOF crystals, influencing their size, morphology, and crystallinity.

  • Solvent System: The choice of solvent is crucial as it must dissolve the precursors and can also act as a template or modulator during the synthesis. Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol.

  • Concentration of Reactants: The molar ratio of the metal salt to the organic linker can determine the resulting topology and phase of the MOF.

  • Modulators: Additives such as benzoic acid or hydrochloric acid can be used to control the crystal growth and reduce defects in the final structure.

Experimental Workflow for Solvothermal Synthesis of this compound MOFs

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation cluster_characterization Characterization Metal_Salt Dissolve Metal Salt in Solvent Mixing Mix Precursor Solutions Metal_Salt->Mixing Organic_Linker Dissolve this compound Linker in Solvent Organic_Linker->Mixing Heating Heat in Autoclave (e.g., 100-150 °C, 12-72 h) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with Solvent (e.g., DMF, Ethanol) Cooling->Washing Activation Activate by Solvent Exchange and/or Heating under Vacuum Washing->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA SEM SEM Activation->SEM BET BET Analysis Activation->BET

Caption: General workflow for the solvothermal synthesis of this compound MOFs.

Experimental Protocols

Protocol for Solvothermal Synthesis of Zinc-Pyrazolate MOF (ZIF-8)

Zeolitic Imidazolate Framework-8 (ZIF-8) is a widely studied MOF with a sodalite topology, known for its high thermal and chemical stability. While technically an imidazolate, its synthesis is representative of azolate-based MOFs.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • N,N-Dimethylformamide (DMF) or Methanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution A: Dissolve 2.091 g of Zn(NO₃)₂·4H₂O in 15 mL of DMF and stir for 30 minutes until a homogeneous solution is formed.[5]

  • Solution B: Dissolve 1.3138 g of 2-methylimidazole in 15 mL of DMF and stir for 15 minutes.[5]

  • Mixing: Combine Solution A and Solution B in a suitable vessel and stir for 30 minutes.

  • Solvothermal Reaction: Transfer the resulting mixture into a 50 mL Teflon-lined stainless-steel autoclave and heat it in an oven at 120°C for 24 hours.[5]

  • Cooling and Collection: After 24 hours, allow the autoclave to cool down to room temperature. The white crystalline product is then collected by centrifugation or filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted precursors.

  • Activation: Dry the purified ZIF-8 crystals in a vacuum oven at 80°C overnight to remove the solvent molecules from the pores.

Protocol for Solvothermal Synthesis of a Copper-Pyrazolate MOF (PCN-300)

PCN-300 is a copper-based this compound MOF that exhibits exceptional stability in aqueous solutions across a wide pH range.[6][7]

Materials:

  • Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)

  • 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)phenyl)porphyrin (H₄TPPP)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Mixture: In a 20 mL scintillation vial, combine Cu(NO₃)₂·6H₂O and the H₄TPPP linker.[7]

  • Solvent System: Add a mixture of DMF, MeOH, and a small amount of HCl to the vial.[7]

  • Solvothermal Reaction: Seal the vial and place it in a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specified temperature for a designated period to induce crystallization.[7]

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool to room temperature. The resulting crystals are collected by filtration.

  • Washing: Wash the crystals with fresh DMF and methanol to remove unreacted starting materials.

  • Activation: Activate the MOF by solvent exchange with a volatile solvent like acetone, followed by heating under vacuum to remove the solvent from the pores.

Protocol for Solvothermal Synthesis of a Nickel-Pyrazolate MOF

This protocol describes a general method for synthesizing a Ni-pyrazolate MOF, which can be adapted for specific this compound linkers.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • This compound-based organic linker (e.g., 1,4-bis(1H-pyrazol-4-yl)benzene)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution: In a glass vial, dissolve Ni(NO₃)₂·6H₂O and the this compound linker in DMF.

  • Solvothermal Reaction: Seal the vial and place it inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 100-150°C for 24-72 hours.

  • Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature. Collect the crystalline product by filtration.

  • Washing: Wash the product with fresh DMF to remove any unreacted precursors.

  • Activation: Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone) for 2-3 days, then activate the MOF by heating under vacuum.

Characterization of this compound MOFs

A combination of analytical techniques is used to confirm the successful synthesis and to determine the physicochemical properties of the this compound MOFs.[8]

  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data. For ZIF-8, characteristic peaks are expected at 2θ = 7.26°, 10.41°, 12.66°, 16.41°, and 17.95°.[5] For Ni-based MOFs, significant peaks may appear around 2θ values of 9-10° and 18°.[9]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose. TGA curves for this compound MOFs typically show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stability of the framework, and a final sharp weight loss at higher temperatures due to the decomposition of the organic linker.[3][10] For instance, the TGA of ZIF-8 shows stability up to approximately 550°C.[11]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the MOF crystals. The morphology can vary from cubic and rhombic dodecahedron for ZIF-8 to needle-like or plate-like structures for other this compound MOFs, depending on the synthesis conditions.[12][13]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume of the MOF, which are crucial parameters for applications like drug loading and gas storage.[14]

Applications in Drug Delivery

This compound MOFs are promising candidates for drug delivery systems due to their high stability, large surface area, and tunable porosity.[2]

Drug Loading and Release

Drugs can be loaded into MOFs either by in-situ encapsulation during the synthesis or by post-synthetic impregnation. The release of the encapsulated drug is often triggered by changes in the physiological environment, such as a lower pH in tumor tissues or endosomes.[3] For example, the acidic environment can lead to the protonation of the this compound linker, causing the breakdown of the MOF framework and the release of the drug.

pH-Responsive Drug Release Mechanism

G MOF_Drug Drug-Loaded This compound MOF Acidic_Env Acidic Environment (e.g., Tumor Microenvironment, pH ~5.0-6.5) MOF_Drug->Acidic_Env Protonation Protonation of This compound Linker Acidic_Env->Protonation Framework_Decomposition MOF Framework Decomposition Protonation->Framework_Decomposition Drug_Release Drug Release Framework_Decomposition->Drug_Release

Caption: Schematic of pH-responsive drug release from a this compound MOF.

Quantitative Data for this compound and Related MOFs in Drug Delivery

The following table summarizes key physicochemical properties and drug delivery performance of selected this compound and related MOFs.

MOFMetalLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)DrugDrug Loading (wt%)Release Conditions
ZnBDP_X Series Zn1,4-bis(1H-pyrazol-4-yl)-2-X-benzene~1200-1600~0.5-0.7MitoxantroneVaries with surface areapH-dependent
Ni(bpb) Ni1,4-bis(4-pyrazolyl)benzene~1600~0.6---
Medi-MOF-2 ZnCurcumin-derivative pyrazole2640.146Ibuprofen16.0-
ZIF-8 Zn2-methylimidazole~1300-1800~0.6-0.75-Fluorouracil~60Faster release at pH 5.0 than pH 7.4
UiO-66 ZrTerephthalic acid~1200~0.5Doxorubicin5.6pH-responsive
MIL-53(Fe) FeTerephthalic acid~1200~0.65-Fluorouracil43.1Biphasic release
bi-MIL-88B-FC Fe/CoFumaric acid--5-Fluorouracil-58% release at pH 5.2 vs 24.9% at pH 7.4

Data compiled from multiple sources.[3][5][6][15][16][17][18]

Signaling Pathway of Delivered Drugs

The ultimate goal of a drug delivery system is to transport a therapeutic agent to its target site to elicit a specific cellular response. Understanding the mechanism of action of the delivered drug is crucial for drug development professionals.

Cellular Mechanism of 5-Fluorouracil (5-FU)

5-Fluorouracil is a widely used anticancer drug that acts as an antimetabolite. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme essential for DNA synthesis and repair.[16][19] By blocking TS, 5-FU leads to a depletion of thymidine, which is particularly detrimental to rapidly dividing cancer cells, ultimately leading to "thymineless death".[7]

Simplified Signaling Pathway of 5-Fluorouracil

G FU 5-Fluorouracil (5-FU) FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis and Repair dTMP->DNA_Synthesis Required for Cell_Death Apoptosis ('Thymineless Death') DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Simplified mechanism of action of 5-Fluorouracil.

Cellular Mechanism of Doxorubicin

Doxorubicin is another potent anticancer agent that functions through multiple mechanisms. A primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to DNA strand breaks and subsequent apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components, including DNA and cell membranes.[6][20]

Simplified Signaling Pathway of Doxorubicin

G Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Dox->ROS_Generation Topoisomerase_II Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Simplified mechanism of action of Doxorubicin.

Conclusion

The solvothermal synthesis of this compound metal-organic frameworks offers a versatile platform for the development of advanced materials with applications in drug delivery. The ability to control the synthesis parameters allows for the production of MOFs with tailored properties for specific therapeutic needs. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the potential of this compound MOFs in their work. Further research into the in vivo behavior and biocompatibility of these materials will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for Evaluating the Herbicidal Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the herbicidal activity of novel pyrazole compounds. The methodologies outlined below cover essential in vitro and in vivo assays to determine efficacy, mode of action, and selectivity.

Introduction to Pyrazole Herbicides

Pyrazole and its derivatives are significant scaffolds in the discovery of new agrochemicals due to their diverse biological activities.[1] Many commercially successful herbicides are based on the pyrazole chemical structure. These compounds are known to act on various molecular targets within plants, leading to growth inhibition and eventual death of susceptible weed species. Common mechanisms of action for pyrazole-based herbicides include the inhibition of key enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), acetolactate synthase (ALS), and transketolase (TK).[2] The evaluation of new pyrazole compounds involves a series of assays to characterize their herbicidal profile.

Key Experimental Techniques

The evaluation of pyrazole compounds for herbicidal activity typically involves a tiered approach, starting with in vitro enzyme assays followed by whole-plant bioassays under controlled greenhouse conditions.

In Vitro Enzyme Inhibition Assays

In vitro assays are crucial for determining the specific molecular target of a pyrazole compound and its intrinsic inhibitory activity.

2.1.1. HPPD Inhibition Assay

Many pyrazole herbicides function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone and tocopherols.[3][4][5] Inhibition of HPPD leads to a bleaching phenotype in plants.

Protocol: HPPD Enzyme Inhibition Assay

  • Enzyme Preparation: Recombinant Arabidopsis thaliana HPPD (AtHPPD) is expressed in E. coli and purified.

  • Assay Buffer: Prepare a buffer solution containing HEPES, ascorbic acid, and FeSO₄.

  • Substrate: The substrate for the reaction is p-hydroxyphenylpyruvate (HPP).

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, AtHPPD enzyme, and the test pyrazole compound at various concentrations.

  • Initiation: Start the reaction by adding the HPP substrate.

  • Detection: The enzymatic activity is determined by measuring the consumption of a cofactor, such as oxygen, using an oxygen-sensitive probe, or by spectrophotometrically monitoring the formation of the product, homogentisate.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of the enzyme activity.[3][4][5]

2.1.2. PPO Inhibition Assay

Protoporphyrinogen oxidase (PPO) is another important target for herbicides. PPO inhibitors block the synthesis of chlorophyll and heme, leading to the accumulation of protoporphyrinogen IX, which causes rapid cellular damage upon exposure to light.

Protocol: PPO Enzyme Inhibition Assay

  • Enzyme Source: PPO can be isolated from plant mitochondria or expressed recombinantly.

  • Assay Components: The assay mixture includes a buffer (e.g., Tris-HCl), a detergent (e.g., Tween 20), and the substrate protoporphyrinogen IX.

  • Procedure:

    • Add the enzyme, buffer, and various concentrations of the pyrazole test compound to a microplate.

    • Initiate the reaction by adding the substrate.

    • The reaction progress is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.

  • Data Analysis: Determine the IC₅₀ value for each compound.[3]

Whole-Plant Bioassays

Whole-plant bioassays are essential for evaluating the in vivo herbicidal efficacy of pyrazole compounds, taking into account factors like uptake, translocation, and metabolism. These are typically conducted in a greenhouse setting.

Protocol: Greenhouse Herbicidal Activity Assay (Pre- and Post-emergence)

  • Plant Material: Select a range of monocotyledonous and dicotyledonous weed species. Common choices include Digitaria sanguinalis (large crabgrass), Setaria viridis (green foxtail), Abutilon theophrasti (velvetleaf), and Amaranthus retroflexus (redroot pigweed).[3][6]

  • Potting and Growth Conditions:

    • Sow seeds in pots containing a suitable soil mix.

    • Grow plants in a greenhouse with controlled temperature (e.g., 25-30°C), humidity, and photoperiod.[3]

  • Herbicide Application:

    • Pre-emergence: Apply the test compound to the soil surface one day after sowing the seeds.[6]

  • Treatment Groups:

    • Include a negative control (solvent only) and a positive control (a commercial herbicide with a known mode of action).[8]

    • Test the pyrazole compounds at various application rates (e.g., 37.5, 75, 150 g active ingredient per hectare).[3][6]

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill).

    • Measure fresh weight or dry weight of the above-ground plant material and calculate the growth inhibition percentage relative to the untreated control.

  • Data Analysis: Determine the GR₅₀ value (the dose required to inhibit plant growth by 50%).

Data Presentation

Quantitative data from the herbicidal activity assays should be summarized in tables for clear comparison.

Table 1: In Vitro HPPD and PPO Enzyme Inhibition by Pyrazole Compounds

CompoundTarget EnzymeIC₅₀ (µM)Reference HerbicideIC₅₀ (µM)
Example Compound A AtHPPD0.05Topramezone1.33[3]
Example Compound B AtHPPD0.084Mesotrione1.76[3]
Metabolite of Pyrazolate HPPD0.013--[4][5]
This compound HPPD0.052--[4][5]
Pyrazoxyfen HPPD7.5--[4][5]
Example Compound C PPO0.00038Oxadiazon0.027[3]

Table 2: Post-emergence Herbicidal Activity of Pyrazole Compounds against Various Weed Species

CompoundApplication Rate (g ai/ha)D. sanguinalis (% inhibition)S. viridis (% inhibition)A. theophrasti (% inhibition)A. retroflexus (% inhibition)
Compound 21a 9062.0--90.0[3]
Compound 26 150>80>80--[3]
Compound 15a/b 150--FavorableFavorable[3]
Compound 16 150>90>90>90>90[3]
Compound 6a/c 15050-605050-60-[6][7]

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Carotenoids Carotenoid Biosynthesis Tocopherols->Carotenoids Carotenoids->Photosynthesis Photoprotection HPPD_Inhibitor Pyrazole HPPD Inhibitor HPPD_Inhibitor->HPPD Inhibits HPPD->HGA

Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.

PPO_Inhibition_Pathway cluster_accumulation Accumulation & Light Exposure Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX Multiple Steps ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Leads to PPO PPO Enzyme Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Cell_Damage Cell Membrane Disruption ROS->Cell_Damage PPO_Inhibitor Pyrazole PPO Inhibitor PPO_Inhibitor->PPO Inhibits PPO->Protoporphyrin_IX

Caption: PPO Inhibition Pathway and Oxidative Stress.

Herbicidal_Activity_Workflow Start Synthesized Pyrazole Compound In_Vitro In Vitro Enzyme Assays (e.g., HPPD, PPO) Start->In_Vitro Whole_Plant Whole-Plant Bioassays (Greenhouse) Start->Whole_Plant IC50 Determine IC₅₀ Values In_Vitro->IC50 Lead_Compound Lead Compound Identification IC50->Lead_Compound Pre_Emergence Pre-emergence Assay Whole_Plant->Pre_Emergence Post_Emergence Post-emergence Assay Whole_Plant->Post_Emergence Evaluation Visual Assessment & Biomass Measurement Pre_Emergence->Evaluation Post_Emergence->Evaluation GR50 Determine GR₅₀ Values Evaluation->GR50 GR50->Lead_Compound

Caption: Workflow for Evaluating Herbicidal Activity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues in Pyrazolate-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis and application of pyrazolate-based Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Crystallinity

Question: My synthesized this compound-based MOF is amorphous or has low crystallinity according to Powder X-ray Diffraction (PXRD). What can I do?

Answer:

Obtaining a crystalline product is crucial for the performance of MOFs. Amorphous or poorly crystalline materials often result from suboptimal synthesis conditions. Here are several troubleshooting steps:

  • Optimize Reaction Temperature and Time: The kinetics of MOF formation are highly temperature-dependent. A temperature that is too low may not provide enough energy for crystal nucleation and growth, while a temperature that is too high can lead to the formation of undesirable, dense phases. Systematically screen a range of temperatures and reaction times.

  • Solvent System Modification: The choice of solvent is critical. High-boiling point, polar aprotic solvents like DMF and DEF are commonly used. If you are obtaining an amorphous product, consider the following:

    • Solvent Mixtures: Introducing a co-solvent can sometimes modulate the solubility of the precursors and facilitate crystallization.

    • Modulators: The addition of modulators (e.g., monodentate ligands, acids) can control the nucleation and growth rates, leading to more crystalline materials.

  • Reactant Concentration: Adjusting the concentration of your metal salt and this compound linker can influence the reaction kinetics. High concentrations can sometimes lead to rapid precipitation of an amorphous product.

  • pH Control: The deprotonation of the this compound linker is essential for coordination. The pH of the reaction mixture can influence this process. The use of a base or a salt of a weak acid can help control the pH.

  • Seeding: Introducing a small number of pre-synthesized crystalline MOF particles (seeds) can promote the growth of a crystalline product.[1][2][3]

  • Alternative Synthesis Methods: If solvothermal methods are failing, consider other techniques such as microwave-assisted synthesis, which can sometimes promote rapid and uniform heating, leading to better crystallinity.

Question: I am observing phase impurities in my synthesized this compound-based MOF. How can I obtain a phase-pure product?

Answer:

Phase impurities can arise from the formation of competing crystalline phases or unreacted starting materials. To address this:

  • Control of Stoichiometry: Ensure the precise stoichiometric ratio of your metal precursor and organic linker.

  • Kinetic vs. Thermodynamic Control: Different phases can be favored under different conditions. A shorter reaction time at a lower temperature might yield a kinetically favored product, while a longer reaction time at a higher temperature could lead to the thermodynamically stable phase.[4] Experimentally varying these parameters can help isolate the desired phase.

  • Post-Synthetical Purification: Washing the product with appropriate solvents can help remove unreacted precursors and soluble impurities.

Activation & Porosity

Question: My this compound-based MOF experiences framework collapse upon solvent removal (activation). How can I prevent this and maintain porosity?

Answer:

Framework collapse during activation is a common issue, often caused by the surface tension of the solvent pulling the framework apart as it evaporates. To mitigate this:

  • Solvent Exchange: Before heating to remove the solvent, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with lower surface tension, such as acetone or chloroform.[5][6] This should be done by soaking the MOF in the new solvent multiple times.

  • Supercritical Drying: For particularly delicate frameworks, supercritical CO2 drying is a highly effective method.[6] This technique avoids the liquid-gas phase transition, thus eliminating the detrimental effects of surface tension.

  • Gradual Heating: When activating by heating under vacuum, a slow and gradual temperature increase can help to gently remove the solvent without causing abrupt structural changes.

Question: The surface area of my activated this compound-based MOF is significantly lower than expected. What could be the reason?

Answer:

A lower-than-expected surface area can be due to several factors:

  • Incomplete Activation: Residual solvent molecules may still be present in the pores. Ensure your activation procedure (temperature, time, and vacuum) is sufficient to completely remove the solvent.

  • Partial Framework Collapse: Even if a complete collapse is not observed in PXRD, some degree of structural rearrangement or partial collapse can reduce the accessible pore volume. Revisit your activation protocol, considering gentler methods like solvent exchange with a lower surface tension solvent or supercritical drying.

  • Pore Blockage: Impurities from the synthesis may be blocking the pores. Ensure thorough washing of the as-synthesized material before activation.

Chemical & Thermal Stability

Question: My this compound-based MOF is degrading in acidic or basic aqueous solutions. How can I improve its chemical stability?

Answer:

The chemical stability of this compound-based MOFs is largely dependent on the strength of the metal-pyrazolate coordination bond.[7][8] To enhance stability:

  • Choice of Metal Ion: According to the Hard and Soft Acids and Bases (HSAB) principle, the interaction between a borderline Lewis acid metal ion (like Co²⁺, Ni²⁺, Cu²⁺) and a borderline Lewis base this compound linker leads to a strong, stable coordination bond.[7][8]

  • Post-Synthetic Metal Metathesis: If a MOF synthesized with a less stable metal (e.g., Cd²⁺) has the desired topology, you can sometimes exchange the metal ions post-synthetically with a more strongly coordinating metal (e.g., Co²⁺) to enhance stability.[9][10]

  • Ligand Functionalization: Introducing hydrophobic functional groups on the this compound linker can help repel water molecules and protect the coordination bonds from hydrolysis.

Question: How can I assess the thermal stability of my this compound-based MOF?

Answer:

Thermogravimetric Analysis (TGA) is the primary technique used to determine the thermal stability of MOFs. A TGA curve will show the temperature at which the framework starts to decompose. For example, some stable this compound-based MOFs have been shown to be stable up to 430-510°C in air.[11][12][13]

Quantitative Stability Data

The following tables summarize the reported stability data for several this compound-based MOFs.

Table 1: Thermal Stability of Selected this compound-Based MOFs

MOF Name/CompositionDecomposition Temperature (°C)AtmosphereReference
Ni₃(BTP)₂430Air[11][12][13]
Zn₃(BTP)₂510Air[11][12][13]
PCN-300~300N/A[7]

Table 2: Chemical Stability of Selected this compound-Based MOFs

MOF Name/CompositionStable pH RangeConditionsReference
Ni₃(BTP)₂2 - 14Boiling aqueous solution for two weeks[11][12][13]
BUT-124(Co)Stable in 1 M KOHPotentiostatic electrolysis[4][9][10]
PCN-3001 - 14Aqueous solution[7]
PFC-62 - 13N/A[14]

Experimental Protocols

Protocol 1: Synthesis of a Highly Stable Ni-based this compound MOF (Ni₃(BTP)₂)

This protocol is adapted from the synthesis of Ni₃(BTP)₂[11][12][13].

Materials:

  • 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP)

  • Nickel(II) acetate tetrahydrate

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a vial, dissolve 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) in DMF.

  • In a separate vial, dissolve nickel(II) acetate tetrahydrate in a mixture of DMF and methanol.

  • Combine the two solutions in a larger vial.

  • Heat the mixture at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).

  • Allow the reaction to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product thoroughly with fresh DMF and then methanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: Post-Synthetic Metal Metathesis for Enhanced Stability (e.g., BUT-124(Co))

This protocol is based on the two-step synthesis of BUT-124(Co)[9][10][15].

Step 1: Synthesis of the Template MOF (e.g., BUT-124(Cd))

  • Synthesize the template MOF (e.g., BUT-124(Cd)) using a suitable solvothermal method with the desired this compound linker and a labile metal salt (e.g., Cadmium nitrate).

Step 2: Metal Exchange

  • Immerse the as-synthesized template MOF in a solution of a more stable metal salt (e.g., Cobalt(II) nitrate) in a suitable solvent (e.g., DMF).

  • Heat the mixture at a controlled temperature for a specific duration to facilitate the exchange of the metal ions within the framework.

  • After the exchange process, filter the resulting MOF.

  • Wash the product extensively with fresh solvent to remove any residual metal salts.

  • Activate the final product by solvent exchange followed by heating under vacuum to obtain the porous, stable MOF.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Poor Crystallinity

G Troubleshooting Poor Crystallinity in this compound-MOF Synthesis start Problem: Amorphous or Poorly Crystalline Product temp_time Optimize Temperature & Time start->temp_time solvent Modify Solvent System (Co-solvent, Modulator) start->solvent concentration Adjust Reactant Concentration start->concentration ph Control pH start->ph seeding Introduce Seed Crystals start->seeding recheck Re-evaluate PXRD temp_time->recheck solvent->recheck concentration->recheck ph->recheck seeding->recheck success Crystalline Product Obtained recheck->success Yes fail Still Amorphous/ Poorly Crystalline recheck->fail No alt_method Consider Alternative Synthesis (e.g., Microwave-assisted) fail->alt_method alt_method->recheck

Caption: A flowchart for systematically troubleshooting poor crystallinity.

Diagram 2: Degradation Pathway of this compound-Based MOFs in Aqueous Environments

G Degradation Pathway of this compound-MOFs in Aqueous Solution mof Stable this compound MOF [M-(pz-linker)]n hydrolysis Hydrolysis of Metal-Ligand Bond mof->hydrolysis displacement Ligand Displacement mof->displacement h2o H₂O / H₃O⁺ / OH⁻ h2o->hydrolysis h2o->displacement degraded_metal Metal Aqua Complex [M(H₂O)x]ⁿ⁺ hydrolysis->degraded_metal protonated_linker Protonated Pyrazole Linker hydrolysis->protonated_linker displacement->degraded_metal displacement->protonated_linker framework_collapse Framework Collapse/ Loss of Crystallinity degraded_metal->framework_collapse protonated_linker->framework_collapse

Caption: The mechanism of this compound MOF degradation in water.

Diagram 3: Strategies to Enhance the Stability of this compound-Based MOFs

G Strategies for Enhancing this compound-MOF Stability goal Enhanced MOF Stability strong_bond Strengthen Metal-Ligand Bond (HSAB Principle) strong_bond->goal metal_choice Use Strongly Coordinating Metals (e.g., Co²⁺, Ni²⁺) strong_bond->metal_choice psm Post-Synthetic Metal Exchange strong_bond->psm hydrophobicity Increase Framework Hydrophobicity hydrophobicity->goal functional_linker Functionalize Linker with Hydrophobic Groups hydrophobicity->functional_linker

Caption: Key approaches to improve the stability of this compound MOFs.

References

Optimization of reaction conditions for Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] The reaction is typically catalyzed by an acid and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[2]

  • Solvent Choice: The polarity of the solvent can significantly impact regioselectivity.

  • pH Control: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks.[2] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[2]

Q3: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired pyrazole.[2]

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower yields.[2]

  • Formation of Stable Intermediates: In some instances, a stable hydroxylpyrazolidine intermediate may form and not readily dehydrate to the final pyrazole product.[2] Increasing the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.[2]

Troubleshooting Guide

Issue 1: The reaction mixture has turned a dark yellow/red color, and I'm having trouble purifying the product.

  • Cause: This is often due to impurities or side reactions involving the hydrazine starting material.[4]

  • Troubleshooting Steps:

    • Purification of Hydrazine: Ensure the hydrazine derivative is pure before use. Distillation or recrystallization may be necessary.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that lead to colored impurities.

    • Purification Technique: If colored impurities are present in the crude product, they can sometimes be removed by washing a silica plug with a non-polar solvent like toluene to elute the colored compounds before eluting the desired product with a more polar solvent.[4]

Issue 2: My product is not precipitating out of the reaction mixture upon cooling.

  • Cause: The product may be too soluble in the reaction solvent, or the concentration may be too low.

  • Troubleshooting Steps:

    • Induce Crystallization: Try adding a small seed crystal of the pure product to induce crystallization. Vigorous stirring or scratching the inside of the flask with a glass rod can also help.[1]

    • Solvent Removal: If crystallization fails, remove the solvent under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization from a different solvent system or by column chromatography.[1]

    • Anti-Solvent Addition: Adding a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture can cause the product to precipitate.

Issue 3: I am observing an unexpected peak in my NMR/LC-MS that does not correspond to either of my starting materials or the desired product.

  • Cause: This could be an unexpected intermediate or a side product. Recent studies have shown that the Knorr synthesis can have more complex reaction pathways than previously understood, including the formation of unexpected intermediates and autocatalysis.[5][6]

  • Troubleshooting Steps:

    • Characterize the Unknown: Attempt to isolate and characterize the unknown compound to understand its structure. This can provide insights into the reaction mechanism and potential side reactions.

    • Adjust Reaction Conditions: Varying the reaction temperature, time, or catalyst may help to minimize the formation of this byproduct. For example, the dehydration of the hydroxylpyrazolidine intermediate is often the rate-determining step, and adjusting conditions to favor this step could reduce its accumulation.[5]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis

SolventDielectric Constant (ε)Regioisomer Ratio (A:B)Reference
Ethanol24.55Varies with substrate[2]
Acetic Acid6.15Can favor specific isomers[2]
2,2,2-Trifluoroethanol (TFE)26.7Can dramatically improve regioselectivity[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7Can dramatically improve regioselectivity[2]

Note: The specific regioisomeric ratio is highly dependent on the substrates used. This table provides a general trend.

Table 2: Typical Reaction Conditions for Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic AcidEthanolReflux1High[1]
Ethyl benzoylacetateHydrazine hydrateAcetic Acid1-Propanol1001~79[3][7]
AcetylacetonePhenylhydrazineNoneNone1001>95[1]

Experimental Protocols

General Procedure for the Synthesis of Substituted Pyrazoles:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).[1]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, acetic acid) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid), if required.[3]

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0-1.2 equivalents) to the mixture. Note that this addition can be exothermic.[1]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol for the Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.[1]

  • Heating: Heat the mixture under reflux for 1 hour.[1]

  • Isolation: Cool the resulting syrup in an ice bath.[1]

  • Crystallization: Add a small amount of diethyl ether and stir vigorously to induce crystallization.[1]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

Mandatory Visualizations

Knorr_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification dicarbonyl 1,3-Dicarbonyl Compound mix Mix & Add Catalyst dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix heat Heat & Monitor (TLC) mix->heat cool Cool Reaction heat->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify product Pure Pyrazole Product purify->product Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp  Yes check_purity Analyze for Side Products (NMR, LC-MS) incomplete->check_purity  No end Improved Yield optimize_time_temp->end side_products Side Products Present? check_purity->side_products optimize_conditions Optimize Conditions (Solvent, Catalyst, Temp) side_products->optimize_conditions  Yes check_sm_purity Check Starting Material Purity side_products->check_sm_purity  No optimize_conditions->end impure_sm Impurities Found? check_sm_purity->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm  Yes impure_sm->end  No purify_sm->end

References

Technical Support Center: Troubleshooting Poor Solubility of Novel Pyrazolate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of poor solubility in novel pyrazolate derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you diagnose and overcome solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many of my novel this compound derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of this compound derivatives is often multifactorial and inherent to their structure. Key contributing factors include:

  • Structural Lipophilicity : While the pyrazole ring itself is less lipophilic than a benzene ring, the addition of hydrophobic substituents to enhance biological activity can significantly decrease aqueous solubility.[1]

  • Crystal Lattice Energy : The arrangement of molecules in a solid crystal lattice requires energy to overcome for dissolution to occur. Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to high lattice energy, making it difficult for solvents to dissolve the compound.[1][2]

  • Molecular Weight : Higher molecular weight compounds can be more challenging to solvate.[3]

  • Intermolecular Forces : Strong intermolecular forces between the this compound molecules can make it energetically unfavorable for them to interact with water molecules.[3]

Q2: How can the poor solubility of my this compound derivatives negatively impact my experimental results?

A2: Poor solubility is a significant source of error in biological assays and can lead to misleading results, including:

  • Underestimated Potency : If the compound precipitates in the assay buffer, the actual concentration exposed to the biological target will be lower than intended, making the compound appear less active.[1]

  • Reduced High-Throughput Screening (HTS) Hit Rates : Screening libraries containing poorly soluble compounds often yield lower hit rates because the effective concentration is insufficient to produce a response.[1]

  • Inaccurate Structure-Activity Relationships (SAR) : Unreliable data resulting from compound precipitation can obscure the true relationship between a compound's structure and its biological activity.[1]

  • Assay Discrepancies : A compound might show high potency in an enzyme-based assay but weak or no effect in a cell-based assay due to precipitation in the cell culture media.[1]

Q3: I'm observing precipitation of my this compound derivative during my experiment. What are the initial troubleshooting steps?

A3: A systematic approach is crucial when you suspect solubility issues. Begin by confirming the solubility in your stock solution and then optimize the assay conditions. If these initial steps fail, more advanced formulation strategies may be necessary.[1]

Here is a logical workflow for troubleshooting solubility issues:

G start Precipitation Observed check_stock Check Stock Solution (100% DMSO) start->check_stock stock_ok Is stock clear? check_stock->stock_ok remake_stock Remake stock solution (Lower concentration, warm, sonicate) stock_ok->remake_stock No optimize_assay Optimize Assay Buffer stock_ok->optimize_assay Yes remake_stock->check_stock assay_ok Precipitation resolved? optimize_assay->assay_ok advanced_formulation Consider Advanced Formulation Strategies assay_ok->advanced_formulation No proceed Proceed with Experiment assay_ok->proceed Yes

Initial troubleshooting workflow for precipitation issues.

Data Presentation: Enhancing Solubility of this compound Derivatives

The following tables summarize quantitative data on the solubility of common this compound derivatives under various conditions.

Table 1: Solubility of Celecoxib in Different Solvents

SolventSolubility (mg/mL)Reference
WaterPractically Insoluble[4]
MethanolFreely Soluble[4]
Ethanol (99.5%)Soluble[4]
Ethanol~25[5]
DMSO~16.6[5]
Dimethylformamide (DMF)~25[5]
1:4 Ethanol:PBS (pH 7.2)~0.2[5]

Table 2: pH-Dependent Solubility of Selected this compound Derivatives

CompoundpHSolubilityReference
MeloxicamIncreased pH (7.0 to 10.9)Significantly Increased[3]
NimesulideIncreased pH (7.0 to 10.9)Significantly Increased[3]
Celecoxib1.2 - 9.0pH-independent[6]
Celecoxib12Higher Solubility[6]

Table 3: Effect of Co-solvents and Cyclodextrins on this compound Derivative Solubility

CompoundSystemFold Increase in Aqueous SolubilityReference
Pyrazolo[3,4-d]pyrimidines2-hydroxypropyl-β-cyclodextrin (HPβCD)100 to 1000-fold
Celecoxib, Rofecoxib, NimesulideWater-Ethanol mixtureSignificantly Enhanced[3]
CelecoxibPluronic F 127 (1:5 w/w) Microspheres5-fold[7]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving the solubility of your novel this compound derivatives.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method aims to disperse the this compound derivative in a hydrophilic polymer matrix to improve its dissolution rate and apparent solubility.

G start Start dissolve Dissolve this compound derivative and hydrophilic polymer (e.g., PVP, HPMC) in a common organic solvent. start->dissolve mix Ensure complete dissolution to form a clear solution. dissolve->mix evaporate Remove the solvent under vacuum using a rotary evaporator to form a thin film. mix->evaporate dry Further dry the solid mass under vacuum to remove residual solvent. evaporate->dry process Scrape, grind, and sieve the solid dispersion to obtain a fine powder. dry->process end End process->end

Workflow for preparing an amorphous solid dispersion.

Methodology:

  • Dissolution : Dissolve both your this compound derivative and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a suitable common organic solvent (e.g., methanol, ethanol, or a mixture).

  • Mixing : Ensure both components are fully dissolved and the solution is clear.

  • Evaporation : Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying : Further dry the solid mass under vacuum to remove any residual solvent.

  • Processing : Scrape the solid dispersion from the flask, then grind and sieve it to obtain a fine powder for use in your experiments.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the formation of an inclusion complex between a this compound derivative and a cyclodextrin to enhance its aqueous solubility.

G start Start dissolve_cd Dissolve a suitable cyclodextrin (e.g., HP-β-CD) in water. start->dissolve_cd dissolve_pyrazole Dissolve the this compound derivative in a minimal amount of an organic solvent (e.g., ethanol). start->dissolve_pyrazole mix_solutions Slowly add the this compound solution to the cyclodextrin solution with continuous stirring. dissolve_cd->mix_solutions dissolve_pyrazole->mix_solutions stir Stir the mixture for an extended period (e.g., 24-48 hours) to facilitate complex formation. mix_solutions->stir isolate Remove the solvent by lyophilization or evaporation to obtain the solid inclusion complex. stir->isolate end End isolate->end

Workflow for preparing a cyclodextrin inclusion complex.

Methodology:

  • Dissolve Cyclodextrin : Dissolve a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in water.

  • Dissolve this compound : Dissolve your this compound compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • Mix : Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Stir : Allow the mixture to stir for an extended period, typically 24 to 48 hours, to facilitate the formation of the inclusion complex.

  • Isolate : Remove the solvent by lyophilization (freeze-drying) or evaporation to obtain the solid inclusion complex powder.

Protocol 3: Kinetic Solubility Assay using Nephelometry

This assay provides a high-throughput method to determine the concentration at which a compound begins to precipitate from an aqueous buffer when diluted from a DMSO stock solution.

G start Start prep_stock Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. start->prep_stock serial_dilute Perform serial dilutions of the stock solution in a 96-well plate using 100% DMSO. prep_stock->serial_dilute add_to_buffer Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing aqueous buffer (e.g., PBS). serial_dilute->add_to_buffer incubate Incubate the plate with shaking for a defined period (e.g., 2 hours) at room temperature. add_to_buffer->incubate measure Measure turbidity (light scattering) using a nephelometer or a plate reader at a suitable wavelength. incubate->measure analyze Determine the highest concentration at which no significant increase in turbidity is observed. measure->analyze end End analyze->end

Workflow for a kinetic solubility assay.

Methodology:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO.[2]

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution with 100% DMSO.[2]

  • Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous assay buffer (e.g., PBS, pH 7.4) in each well. This results in a final DMSO concentration of 1%.[2]

  • Incubation : Incubate the plate, typically with shaking, for a set period (e.g., 2 hours) at room temperature to allow for precipitation to occur.

  • Measurement : Measure the turbidity of each well using a nephelometer or a UV-Vis spectrophotometer plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis : The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[2]

References

Technical Support Center: Regioselective Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can produce multiple products. In pyrazole synthesis, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1] Controlling regioselectivity is crucial because different regioisomers can exhibit vastly different biological activities, and separating them can be difficult and costly.[2] Ensuring the synthesis of the desired isomer is paramount for therapeutic efficacy and drug development.

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction is governed by several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of substituents plays a significant role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease it.[1][3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the outcome. Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, potentially favoring a different regioisomer.[1][3]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to traditional solvents like ethanol.[1][2][3]

  • Temperature: Reaction temperature can be a critical factor in controlling the kinetic versus thermodynamic product distribution.[1]

Q3: Are there alternative methods to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several alternative methods offer excellent regioselectivity:

  • 1,3-Dipolar Cycloadditions: This powerful approach involves the reaction of a diazo compound with an alkyne or alkene.[1][4] It provides a different and often highly regioselective route to the pyrazole core.[1][4]

  • Using Dicarbonyl Surrogates: Instead of a traditional 1,3-diketone, substrates like β-enaminones or α,β-unsaturated ketones can be used to pre-define the reactivity at the electrophilic centers, forcing the reaction to proceed with high regioselectivity.[1][5]

  • Multicomponent Reactions: Catalyzed, one-pot multicomponent reactions can provide regioselective access to highly substituted pyrazoles, often with high atom economy.[1]

Troubleshooting Guide

Problem: I am observing a mixture of regioisomers and separation is difficult.

This is a common issue when using unsymmetrical 1,3-dicarbonyls.[3] The formation of regioisomeric mixtures is influenced by the subtle electronic and steric differences between the two carbonyl groups.[3]

cluster_0 Knorr Synthesis Pathway cluster_1 Reaction Pathways cluster_2 Products start Unsymmetrical 1,3-Dicarbonyl + R'-NHNH₂ pathA Pathway A: Attack at Carbonyl 1 start->pathA pathB Pathway B: Attack at Carbonyl 2 start->pathB isomer1 Regioisomer 1 pathA->isomer1 isomer2 Regioisomer 2 pathB->isomer2

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

Troubleshooting Workflow:

start Low Regioselectivity Observed step1 1. Modify Solvent System - Switch from Ethanol to a fluorinated alcohol (TFE or HFIP). - Evaluate aprotic polar solvents (e.g., DMA). start->step1 step2 2. Adjust Reaction pH - Add catalytic acid (e.g., Acetic Acid) to favor one pathway. - Use basic conditions to alter the nucleophilicity of hydrazine. step1->step2 If still poor end High Regioselectivity Achieved step1->end Successful step3 3. Optimize Temperature - Lower temperature to favor kinetic product. - Increase temperature to favor thermodynamic product. step2->step3 If still poor step2->end Successful step4 4. Consider Alternative Reagents - Use a dicarbonyl surrogate (e.g., β-enaminone). - Explore a different synthetic route (e.g., 1,3-dipolar cycloaddition). step3->step4 If still poor step3->end Successful step4->end Successful

Caption: A logical workflow for troubleshooting poor regioselectivity.

Problem: My reaction yield is low, even if the regioselectivity is acceptable.

Low yields can be caused by several factors unrelated to regioselectivity.

  • Poor Quality of Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to unwanted side reactions.[3]

  • Formation of Stable Intermediates: In some cases, stable hydroxylpyrazoline intermediates may form and fail to dehydrate to the final pyrazole product.[3] Consider increasing the reaction temperature or adding a dehydrating agent to drive the reaction to completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[3] Analyze the crude reaction mixture by LC-MS or NMR to identify potential side products and adjust conditions accordingly.

  • Product Instability: The pyrazole product itself might be unstable under the reaction or work-up conditions. Highly reactive functional groups on the pyrazole ring can lead to rearrangements or ring-opening.[3]

Quantitative Data

The choice of solvent can have the most dramatic effect on improving regioselectivity. The following table summarizes the effect of different solvents on the regioselectivity for the reaction of a representative unsymmetrical 1,3-diketone with methylhydrazine.

SolventTemperature (°C)Reaction Time (h)Regioisomeric Ratio (Major:Minor)Reference
Ethanol (EtOH)Reflux4~1:1 to 3:1[2]
2,2,2-Trifluoroethanol (TFE)Reflux2>10:1[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp1>20:1 (often single isomer)[1][2]
N,N-Dimethylacetamide (DMA)Room Temp12High selectivity reported[5]

Note: Specific ratios are highly dependent on the substrates used. This table provides a general trend based on published findings.[2][3]

Key Experimental Protocols

Protocol 1: Standard Knorr Pyrazole Synthesis in Ethanol

This protocol is a baseline method that often produces regioisomeric mixtures with unsymmetrical diketones.

  • Materials: Unsymmetrical 1,3-diketone (1.0 mmol), substituted hydrazine (1.1 mmol), Ethanol (5 mL), Glacial Acetic Acid (catalytic, ~3 drops).

  • Procedure:

    • Dissolve the 1,3-diketone in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add the glacial acetic acid followed by the substituted hydrazine.

    • Heat the mixture to reflux (approx. 80°C) and stir for 2-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to separate the regioisomers.[6]

    • Characterize the products and determine the isomeric ratio using ¹H NMR.

Protocol 2: Method Refinement with Fluorinated Alcohol for High Regioselectivity

This modified protocol leverages the unique properties of fluorinated alcohols to dramatically improve regioselectivity.[2]

  • Materials: Unsymmetrical 1,3-diketone (1.0 mmol), methylhydrazine (1.1 mmol), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone in HFIP.

    • Add methylhydrazine to the solution at room temperature.[1]

    • Stir the reaction mixture at room temperature for 1-4 hours.[1] The reaction is often complete much faster than in conventional solvents.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the HFIP under reduced pressure (use a cold trap).

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]

    • Characterize the product and confirm the high isomeric ratio using ¹H NMR and/or GC-MS.[1]

References

Technical Support Center: Scaling Up Pyrazolate Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for navigating the challenges of scaling up pyrazolate synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your preclinical development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for pyrazole synthesis? A1: The most prevalent and scalable method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is frequently used due to its simplicity and often high yields.[1][2] Other significant methods that can be considered for scale-up include 1,3-dipolar cycloadditions of diazo compounds with alkynes and various multicomponent reactions.[1][3]

Q2: How does the choice of solvent impact the scale-up of this compound synthesis? A2: Solvent choice is critical as it can significantly influence reaction rate, yield, and regioselectivity.[2] While traditional lab-scale syntheses often use polar protic solvents like ethanol, larger-scale reactions may benefit from aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which can lead to better results.[2] When transitioning from a lab-scale (grams) to a larger scale (kilograms), solvent selection may need to be re-evaluated; for instance, carcinogenic solvents like 1,4-dioxane should be replaced with safer alternatives like THF.[4]

Q3: What are the primary safety concerns when scaling up this compound synthesis? A3: Scaling up introduces significant safety challenges that must be addressed. Key concerns include:

  • Exothermic Reactions: The cyclization step to form the pyrazole ring can be highly exothermic.[5] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[5][6]

  • Diazonium Salt Instability: If the synthetic route involves diazotization, it is crucial to maintain low temperatures (typically below 5°C).[5] Decomposition of diazonium species can lead to a rapid release of nitrogen gas, causing a dangerous pressure buildup in the reactor.[4][5]

  • Energetic Materials: this compound compounds, especially those with a high nitrogen-to-carbon ratio or multiple nitro groups, can be energetic and potentially explosive.[5][7] Thermal stability analysis using methods like Differential Scanning Calorimetry (DSC) is highly recommended for all intermediates and the final product.[5]

  • Toxic Reagents: Reagents like hydrazine and its derivatives are toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[5]

Q4: My this compound product appears unstable. What are the common causes? A4: Product instability can manifest as discoloration (often due to oxidation of amine groups), rearrangement, or even ring-opening.[5] The presence of highly reactive functional groups, such as azides or nitro groups, on the pyrazole ring can lead to complex rearrangements, especially under thermal stress.[1] Some pyrazoles are also susceptible to hydrolysis under certain pH conditions. To mitigate this, reactions and work-ups should be performed under an inert atmosphere (e.g., nitrogen or argon), and excessive heating should be avoided.[5]

Troubleshooting Guides

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Issue 1: Poor or Inconsistent Yield

Q: My reaction yield dropped significantly when moving from a 10g scale to a 500g scale. What are the likely causes? A: A drop in yield during scale-up is a common problem and can be attributed to several factors that are less pronounced at the lab scale.[6]

  • Inefficient Mixing: What works with a small magnetic stir bar may be inadequate in a large reactor, leading to "dead zones" with poor mass transfer and localized concentration spikes.[6] This can compromise the reaction's progress.

  • Poor Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, which can cause uneven heating or cooling.[4][6] Localized overheating can lead to the formation of side products and degradation of the desired product.

  • Impurity Amplification: Minor side reactions that were negligible at a small scale can become significant at a larger scale, consuming starting materials and reducing the overall yield.[6]

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions and lower yields.[1]

Issue 2: Formation of Regioisomers

Q: I am getting a mixture of regioisomers and the ratio is difficult to control. How can I improve regioselectivity on a larger scale? A: The formation of regioisomeric mixtures is a frequent challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is governed by the steric and electronic differences between the carbonyl groups and the reaction conditions.[1]

  • pH Control: Adjusting the reaction pH can influence the initial site of hydrazine attack. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[1]

  • Solvent Choice: The polarity and type of solvent can dramatically impact the isomeric ratio. Experimenting with different solvents is crucial. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[1]

  • Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine reactants has been shown to affect the regioisomeric ratio in certain reactions.[8]

Issue 3: Difficult Product Purification and Isolation

Q: My final product is difficult to purify at scale. Crystallization fails, and chromatography is not feasible for the quantities I need. What are my options? A: Purification is a major bottleneck in scaling up. If standard methods are failing, consider the following strategies:

  • Salt Formation and Crystallization: Convert the pyrazole product into an acid addition salt.[9] These salts often have different solubility profiles and may crystallize more readily than the free base, allowing for effective purification by filtration.[10][11] The purified salt can then be neutralized to recover the final product.

  • Solvent Selection for Precipitation: Investigate a variety of solvents to find one in which the desired product has low solubility, allowing it to precipitate directly from the reaction mixture upon cooling. This can significantly improve yield and ease of isolation on a larger scale.[4]

  • Liquid-Liquid Extraction: If the product and impurities have different solubilities in immiscible solvents, a series of extractions can be an effective, scalable purification method. This often involves adjusting the pH of the aqueous phase to move the desired compound or impurities between the aqueous and organic layers.[11]

Data Presentation: Optimizing Reaction Conditions

Summarized below is data illustrating how reaction conditions can be optimized to improve outcomes in this compound synthesis.

Table 1: Effect of Solvent on Regioselectivity

This table provides a general trend on how solvent choice can influence the ratio of regioisomers formed from an unsymmetrical 1,3-dicarbonyl. The specific ratios are highly dependent on the substrates used.[1]

SolventPolarityTypical Major RegioisomerNotes
EthanolProticIsomer ATraditional solvent, moderate selectivity.
Acetic AcidProtic, AcidicIsomer BAcidic conditions can alter the reaction pathway.[1]
TolueneAproticIsomer ANon-polar, may require heating.
2,2,2-Trifluoroethanol (TFE)Protic, FluorinatedIsomer BCan dramatically improve selectivity in some cases.[1]
N,N-Dimethylformamide (DMF)Aprotic, PolarIsomer ACan provide better results than traditional solvents.[2]

Table 2: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters

This table illustrates key parameter changes required when moving from a lab-scale to a large-scale synthesis, using the synthesis of Disperazol as an example.[4]

ParameterLab-Scale (1 g)Large-Scale (400 g)Rationale for Change
Solvent (Salt Formation) 1,4-Dioxane (0.1 M)Tetrahydrofuran (THF) (0.2 M)1,4-Dioxane is carcinogenic and was replaced. Higher concentration limits reaction volume.[4]
Precipitation Solvent EthanolInvestigated a series of solventsCompound E is partially soluble in ethanol; other solvents were tested to ensure full precipitation and improve yield.[4]
Diazotization Method Batch ChemistryFlow ChemistryTo eliminate the potential danger of unstable diazonium ion accumulation at a large scale.[4]
Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Scale-Up Consideration)

This protocol outlines a typical Knorr cyclocondensation reaction.

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to create an inert atmosphere, especially if the final product is sensitive to oxidation.[5]

  • Reagent Addition: Begin stirring and slowly add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) to the reactor. For large-scale reactions, this addition should be done via an addition funnel or pump to control the reaction rate and temperature, as the reaction can be exothermic.[5]

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux). Monitor the reaction's progress by taking aliquots and analyzing them using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1][5]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration, washed with a cold solvent, and dried.

    • Alternatively, remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization, extraction, or by converting it to a salt for purification as described in the troubleshooting section.[9][11]

Protocol 2: Purification via Acid Addition Salt Crystallization

This protocol describes a method for purifying a pyrazole base that is difficult to crystallize directly.[9][11]

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., THF, ethyl acetate).[4][9]

  • Acid Addition: Slowly add at least an equimolar amount of an appropriate acid (e.g., hydrochloric acid in diethyl ether or an organic acid) to the stirred solution.[4][9]

  • Crystallization: The pyrazolium salt will often precipitate or crystallize from the solution. The mixture may need to be cooled in an ice bath and stirred for a period to maximize crystal formation.[4]

  • Isolation: Collect the crystalline salt by filtration. Wash the filter cake with a cold, non-polar solvent (like diethyl ether) to remove soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • Liberation of Free Base (Optional): To recover the pyrazole free base, dissolve the purified salt in water and neutralize the solution with a base (e.g., sodium bicarbonate). The pyrazole product will typically precipitate or can be extracted with an organic solvent.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes in scaling up this compound synthesis.

ScaleUp_Workflow General Workflow for this compound Synthesis Scale-Up cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot & Preclinical Production RouteScouting Route Scouting & Initial Synthesis (mg-g) Optimization Reaction Condition Optimization RouteScouting->Optimization Analytics Analytical Method Development (HPLC, TLC) Optimization->Analytics Safety Safety Assessment (Exotherms, Toxicity) Analytics->Safety Process Process Hazard Analysis (PHA) Safety->Process Purification Scalable Purification Strategy (Crystallization/Extraction) Process->Purification Pilot Pilot Scale Run (kg scale) Purification->Pilot Documentation Process Documentation & Batch Records Pilot->Documentation FinalProduct Final Product Characterization & Release Documentation->FinalProduct

Caption: A typical workflow for scaling this compound synthesis from lab to production.

Regioselectivity_Troubleshooting Troubleshooting Poor Regioselectivity action_node action_node result_node result_node start_node Poor Regioselectivity Observed check_pH Is reaction pH controlled? start_node->check_pH check_solvent Have alternative solvents been tested? check_pH->check_solvent Yes action_pH Adjust pH (Acidic vs. Neutral) check_pH->action_pH No check_stoich Is reactant ratio optimized? check_solvent->check_stoich Yes action_solvent Test fluorinated alcohols (TFE) or aprotic polar solvents (DMF) check_solvent->action_solvent No action_stoich Vary diketone:hydrazine ratio check_stoich->action_stoich No result_ok Desired Isomer Achieved check_stoich->result_ok Yes action_pH->check_solvent action_solvent->check_stoich action_stoich->result_ok

Caption: Decision tree for troubleshooting issues with regioselectivity.

Safety_Considerations Key Safety Considerations for Scale-Up center Scale-Up Safety Protocol thermal Thermal Hazard Assessment center->thermal reagent Reagent Hazard (e.g., Hydrazine) center->reagent pressure Pressure Risk (Gas Evolution) center->pressure product Product Stability (Energetic Material?) center->product thermal_action - Use reactor calorimetry - Ensure adequate cooling capacity - Control reagent addition rate thermal->thermal_action reagent_action - Use appropriate PPE - Work in well-ventilated area - Consider flow chemistry reagent->reagent_action pressure_action - Ensure adequate venting - Monitor internal pressure - Maintain strict temperature control pressure->pressure_action product_action - Perform DSC/TGA analysis - Handle with non-sparking tools - Avoid friction and impact product->product_action

Caption: A logical diagram of primary safety considerations for scale-up.

References

Minimizing by-product formation in one-pot pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in one-pot pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in one-pot pyrazole synthesis?

The most prevalent by-products in one-pot pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, are regioisomers. Other potential side products include pyrazoline intermediates (from incomplete oxidation), pyrazolium salts (under strongly acidic conditions), and hydrazones (from incomplete cyclization).[1] In some cases, especially under harsh reaction conditions, 5-aminopyrazoles can react further to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[2]

Q2: How does the choice of solvent influence by-product formation?

The solvent can significantly impact the regioselectivity of the reaction. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer compared to more common solvents like ethanol.[3][4]

Q3: Can reaction temperature be used to control the formation of by-products?

Yes, temperature is a critical factor. To favor the thermodynamically more stable 5-aminopyrazole isomer, using neutral or acidic conditions at elevated temperatures is recommended.[2] This allows the initial Michael adducts to equilibrate, leading to the more stable product.[2] Conversely, for the kinetically favored 3-aminopyrazole, the reaction should be carried out at low temperatures (e.g., 0°C) under basic conditions.

Q4: What is the role of microwave-assisted synthesis in minimizing by-products?

Microwave-assisted organic synthesis (MAOS) can lead to significantly reduced reaction times, higher yields, and improved selectivity.[3] The selective heating provided by microwaves can sometimes favor the formation of one regioisomer over another, offering a practical method for controlling the reaction outcome.[3]

Q5: Are there alternative synthetic strategies to the traditional Knorr condensation to avoid regioselectivity issues?

Yes, several methods have been developed to overcome the regioselectivity challenges of the classical Knorr condensation. These include:

  • Use of 1,3-Dicarbonyl Surrogates: Utilizing β-enaminones or α-oxoketene N,S-acetals can provide better regio-control as they introduce a pre-defined difference in reactivity between the two electrophilic centers.[3]

  • 1,3-Dipolar Cycloadditions: This approach, involving the reaction of a diazo compound with an alkyne or alkene, offers an alternative pathway to the pyrazole core with excellent regioselectivity.[3][5]

  • Multicomponent Reactions: One-pot, multicomponent syntheses, often aided by catalysts like Lewis acids, can provide regioselective access to highly substituted pyrazoles.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of a Mixture of Isomers

This is a common issue when using unsymmetrical 1,3-diketones and substituted hydrazines.

Troubleshooting Workflow

start Poor Regioselectivity (Mixture of Isomers) cond1 Modify Reaction Conditions start->cond1 cond2 Change Starting Materials cond1->cond2 No step1a Optimize Solvent: Use Fluorinated Alcohols (TFE, HFIP) cond1->step1a Yes step2a Use a Dicarbonyl Surrogate: β-enaminone or α-oxoketene N,S-acetal cond2->step2a Yes step1b Adjust Temperature: Higher temp for thermodynamic product, lower for kinetic product step1a->step1b step1c Consider Microwave Synthesis step1b->step1c end Improved Regioselectivity step1c->end step2b Alternative Synthesis: 1,3-Dipolar Cycloaddition step2a->step2b step2b->end

Caption: Troubleshooting workflow for poor regioselectivity.

Corrective Actions:

  • Modify Reaction Conditions:

    • Solvent Optimization: Switch to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity.[3][4]

    • Temperature Control: Adjust the reaction temperature to favor either the kinetic or thermodynamic product. For example, to selectively synthesize the 5-aminopyrazole isomer, use neutral or acidic conditions at elevated temperatures.[2]

    • Microwave Irradiation: Employ microwave-assisted synthesis to potentially improve selectivity and reduce reaction times.[3]

  • Change Starting Materials:

    • Utilize a Dicarbonyl Surrogate: Replace the 1,3-diketone with a β-enaminone or an α-oxoketene N,S-acetal to enforce regioselectivity.[3]

    • Alternative Synthetic Route: Consider a 1,3-dipolar cycloaddition reaction as an alternative pathway to the pyrazole core.[3]

Issue 2: Reaction Stops at the Pyrazoline Intermediate

If the starting materials are consumed but the isolated product is a pyrazoline, the reaction lacks a sufficient oxidation step.

Troubleshooting Workflow

start Pyrazoline Isolated confirm Confirm Structure by NMR start->confirm oxidize Introduce Oxidation Step confirm->oxidize method1 In situ Oxidation with Bromine oxidize->method1 Option 1 method2 Oxidation with DMSO under Oxygen oxidize->method2 Option 2 method3 Electrochemical Oxidation oxidize->method3 Option 3 end Pyrazole Formed method1->end method2->end method3->end

Caption: Workflow for converting pyrazoline to pyrazole.

Corrective Actions:

  • Confirmation: Characterize the product using NMR spectroscopy to confirm the presence of the non-aromatic, saturated protons of the pyrazoline ring.[1]

  • Oxidation: Employ an appropriate oxidation method to convert the pyrazoline to the pyrazole.

    • In situ Oxidation with Bromine: Add bromine to the one-pot reaction mixture after the initial condensation to facilitate oxidation.[1][6]

    • Benign Oxidation: Heat the isolated pyrazoline in DMSO under an oxygen atmosphere for a greener alternative.[1][6]

    • Electrochemical Oxidation: Consider an electrochemical approach for the oxidation step.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Ethyl 2,4-Dioxopentanoate with Methylhydrazine

SolventRatio of RegioisomersReference
Ethanol (reflux)2:1[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:5[4]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

MethodReaction TimeYieldSelectivityReference
Conventional Heating16 hoursModerateEquimolar mixture[5][7]
Microwave-Assisted10-30 minutesGood to ExcellentOften improved[2][3][8]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol

This protocol is adapted for the synthesis of a major regioisomer using HFIP as the solvent.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • Dissolve the 1,3-diketone in HFIP in a round-bottom flask equipped with a magnetic stirrer.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

Protocol 2: Microwave-Assisted Synthesis of a Pyrazole Derivative

This protocol is a general procedure for microwave-assisted pyrazole synthesis.[2][3]

Materials:

  • β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)

  • Substituted arylhydrazine (1.1 eq)

  • Toluene (0.2 M)

  • Glacial acetic acid (0.1 eq)

Procedure:

  • In a microwave reaction vessel, combine the β-ketonitrile or 3-alkoxyacrylonitrile and the substituted arylhydrazine in toluene.

  • Add glacial acetic acid as a catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 120-140°C for 10-30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography.

References

Technical Support Center: Enhancing the Efficacy of Pyrazolate-Based PPO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with pyrazolate-based protoporphyrinogen oxidase (PPO) inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a clear question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Why is my this compound-based inhibitor showing low or no activity in my in vitro PPO assay? Inhibitor Insolubility: this compound compounds can have low aqueous solubility.[1] Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH and temperature.[2] Enzyme Inactivity: Improper storage or handling can lead to loss of enzyme function. Assay Interference: Components in your sample or buffer may be interfering with the assay.Solubility: Prepare stock solutions in an appropriate organic solvent like DMSO or acetone and dilute into the assay buffer.[3] Ensure the final solvent concentration does not inhibit the enzyme. Buffer Optimization: Verify the pH of your assay buffer is optimal for PPO activity (typically around 7.0-7.5).[4] Ensure the assay is run at the recommended temperature. Enzyme Handling: Aliquot and store the PPO enzyme at the recommended temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles.[2] Controls: Run a control with the vehicle (e.g., DMSO) to check for solvent effects. Test for interference by assaying a known PPO inhibitor as a positive control.
I'm observing inconsistent results (high variability) between replicate experiments. Pipetting Inaccuracy: Small volume errors can lead to significant variations. Incomplete Reagent Mixing: Inhomogeneity in the reaction mixture. Plate Edge Effects: Evaporation in the outer wells of a microplate.[2] Temperature Fluctuations: Inconsistent incubation temperatures.Pipetting: Use calibrated pipettes and practice consistent technique. Prepare a master mix for reagents to be added to multiple wells. Mixing: Ensure thorough but gentle mixing of all components in the assay wells. Plate Use: Avoid using the outer wells of the microplate if evaporation is a concern, or fill them with a buffer. Temperature Control: Use a temperature-controlled plate reader or incubator to maintain a stable assay temperature.[2]
My inhibitor shows high efficacy in vitro but poor performance in whole-plant (in vivo) assays. Poor Formulation/Delivery: The inhibitor may not be effectively absorbed by the plant. Metabolic Degradation: The plant may be metabolizing the inhibitor into an inactive form.[5] Limited Translocation: The inhibitor may not be moving from the point of application to the target site within the plant.[6] Environmental Factors: Light and temperature can affect herbicide activity.[6]Formulation: Include adjuvants or surfactants in your spray solution to improve leaf wetting and penetration.[7][8] Metabolism Studies: Investigate the metabolic fate of your compound within the target plant species. Application Method: Consider alternative application methods, such as soil drenching, to bypass leaf cuticles. Controlled Environment: Conduct initial in vivo experiments in a controlled environment (greenhouse) to minimize variability from environmental factors.
How can I determine if reduced efficacy is due to weed resistance? Target-Site Mutation: Alterations in the PPO enzyme can prevent inhibitor binding. The most common is the deletion of glycine at position 210 (ΔG210) in the PPO2 gene.[9] Non-Target-Site Resistance: Mechanisms such as enhanced metabolism of the herbicide.Dose-Response Assay: Compare the response of the suspected resistant population to a known susceptible population across a range of inhibitor concentrations. A significant shift in the dose-response curve indicates resistance.[10] Genetic Sequencing: Sequence the PPO gene from the resistant population to identify known resistance-conferring mutations like ΔG210.[7][9]
What are potential off-target effects of my this compound-based PPO inhibitor? Inhibition of other enzymes: The inhibitor may bind to other enzymes with similar active sites. Effects on non-target organisms: Herbicides can impact other plants, insects, or soil microbes.[11]Selectivity Profiling: Test your inhibitor against a panel of related enzymes to assess its specificity. Non-Target Species Testing: Evaluate the effect of the inhibitor on representative non-target plant and insect species.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various pyrazole derivatives against PPO, providing a comparative overview of their efficacy.

Compound IDTarget EnzymeIC50 (µM)Reference
Pyrazole Derivative 1Amaranthus tuberculatus PPO (Wild-Type)0.5Fictional Data
Pyrazole Derivative 1Amaranthus tuberculatus PPO (ΔG210 Mutant)25.0Fictional Data
Pyrazole Derivative 2Nicotiana tabacum PPO1.2Fictional Data
Pyrazole Derivative 3Human PPO>100Fictional Data
Pyrasulfotole4-hydroxyphenylpyruvate dioxygenase (HPPD)Not a PPO inhibitor[9]
Fomesafen (Reference PPO inhibitor)Amaranthus palmeri PPO0.2Fictional Data

Experimental Protocols

Protocol 1: In Vitro PPO Enzyme Inhibition Assay (Fluorescence-Based)

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against the PPO enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES buffer (pH 7.5) containing 1 mM EDTA and 0.1% (v/v) Tween-20.

  • Enzyme Solution: Recombinant PPO enzyme diluted in assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.

  • Substrate Solution: Protoporphyrinogen IX prepared fresh by reducing protoporphyrin IX with sodium amalgam. The final concentration in the assay is typically in the low micromolar range.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the this compound-based inhibitor in 100% DMSO.

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor from the stock solution in DMSO.

  • In a 96-well black microplate, add 2 µL of each inhibitor dilution (or DMSO for the control).

  • Add 178 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) every minute for 20 minutes. The product, protoporphyrin IX, is fluorescent.

3. Data Analysis:

  • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

  • Normalize the rates to the DMSO control (100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Plant Herbicide Efficacy Assay

This protocol outlines the procedure for assessing the herbicidal efficacy of a this compound-based PPO inhibitor on a target weed species.

1. Plant Growth:

  • Grow the target weed species (e.g., Amaranthus retroflexus) and a susceptible control species from seed in pots containing a standard potting mix.

  • Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark cycle).

  • Grow plants until they reach the 2-4 true leaf stage.

2. Herbicide Application:

  • Prepare a stock solution of the this compound-based inhibitor in a suitable solvent (e.g., acetone) and then formulate it into a spray solution containing an appropriate adjuvant (e.g., 0.25% v/v non-ionic surfactant).

  • Prepare a range of herbicide concentrations to be tested.

  • Apply the herbicide solutions to the plants using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Include a negative control group sprayed only with the formulation blank (solvent and adjuvant).

3. Assessment:

  • Return the treated plants to the growth chamber.

  • Visually assess the percentage of plant injury (e.g., chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT) compared to the untreated control.

  • At 14 DAT, harvest the above-ground biomass of each plant and record the fresh weight.

  • Calculate the percent reduction in fresh weight compared to the untreated control.

4. Data Analysis:

  • Plot the percent injury or percent fresh weight reduction against the herbicide dose.

  • Analyze the data using an appropriate statistical model (e.g., log-logistic dose-response model) to determine the dose required for 50% growth inhibition (GR50).

Visualizations

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (in light) Pyrazolate_Inhibitor This compound-based PPO Inhibitor Pyrazolate_Inhibitor->PPO_Enzyme Inhibition Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Caption: Mechanism of action of this compound-based PPO inhibitors.

experimental_workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing A1 Prepare PPO Enzyme & Reagents A3 Enzyme Inhibition Assay (Fluorescence) A1->A3 A2 Serial Dilution of This compound Inhibitor A2->A3 A4 Calculate IC50 Value A3->A4 B2 Formulate & Apply Inhibitor A4->B2 Select Lead Compounds B1 Grow Target Weed Species B1->B2 B3 Assess Plant Injury & Biomass B2->B3 B4 Determine GR50 Value B3->B4

Caption: Experimental workflow for evaluating PPO inhibitors.

troubleshooting_logic Start Low Efficacy Observed Check_In_Vitro Review In Vitro Assay? Start->Check_In_Vitro Check_In_Vivo Review In Vivo Assay? Start->Check_In_Vivo Check_Solubility Inhibitor Solubility Issue? Check_In_Vitro->Check_Solubility Yes Check_In_Vitro->Check_In_Vivo No Check_Enzyme Enzyme Activity Issue? Check_Solubility->Check_Enzyme No Solution1 Optimize Solvent/ Formulation Check_Solubility->Solution1 Yes Solution2 Verify Enzyme Quality & Assay Conditions Check_Enzyme->Solution2 Yes Check_Formulation Formulation/Uptake Issue? Check_In_Vivo->Check_Formulation Yes Check_Resistance Potential Weed Resistance? Check_Formulation->Check_Resistance No Solution3 Add Adjuvants/ Change Application Check_Formulation->Solution3 Yes Solution4 Conduct Dose-Response & Sequence PPO Gene Check_Resistance->Solution4 Yes

Caption: Troubleshooting logic for low inhibitor efficacy.

References

Technical Support Center: Pyrazolate Ligand Exchange Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying pyrazolate ligand exchange dynamics in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary NMR techniques for studying this compound ligand exchange?

A1: The principal NMR techniques are 1D Variable-Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY).[1][2][3]

  • VT-NMR: This is used to study dynamic exchange processes by observing changes in the NMR lineshape as a function of temperature.[4] At low temperatures, where exchange is slow, distinct signals for each chemical environment are often visible. As the temperature increases, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures where the exchange is fast.[4]

  • 2D EXSY: This technique is powerful for identifying and quantifying slow chemical exchange pathways.[5][6] It is identical to the 2D NOESY pulse sequence.[5] If two nuclei are exchanging, cross-peaks will appear in the 2D spectrum connecting their diagonal peaks.[5] For small molecules, EXSY cross-peaks are typically of the same phase as the diagonal peaks, which can help distinguish them from NOE signals.[5][7]

Q2: How can I distinguish between an associative and a dissociative ligand exchange mechanism?

A2: Differentiating between associative and dissociative pathways involves kinetic studies and analysis of activation parameters.

  • Associative Mechanism (A or Ia): In this mechanism, the incoming ligand binds to the metal center before the old ligand leaves, forming a higher-coordination intermediate.[8][9][10] This pathway is characterized by a rate law that depends on the concentration of the incoming ligand.[8] The entropy of activation (ΔS‡) is typically negative, indicating a more ordered transition state.[10]

  • Dissociative Mechanism (D or Id): Here, the old ligand leaves first, creating a lower-coordination intermediate, which is then captured by the new ligand.[8][9] The rate of this reaction is typically independent of the incoming ligand's concentration. The entropy of activation (ΔS‡) is often positive, reflecting the increase in disorder as the ligand dissociates.

Q3: My this compound complex appears to be decomposing in solution. What are common causes?

A3: Decomposition can be triggered by several factors:

  • Solvent Effects: The coordinating ability of the solvent can play a significant role. Solvents like DMSO or acetone can sometimes participate in ligand exchange or promote side reactions.[1]

  • Redox Instability: The metal center's oxidation state can be sensitive to the environment. For some diiron-dinitrosyl this compound complexes, for instance, reduction can lead to decomposition pathways that may or may not release N₂O, depending on the orientation of the NO ligands.[11]

  • Structural Rearrangements: Some this compound clusters can undergo transformations into more stable structures, such as "nanojars," especially in the presence of other metal ions or upon heating.[12][13]

Troubleshooting Guide

Q4: My 1D NMR signals are broad at room temperature. What does this mean and what should I do?

A4: Broad NMR signals are a classic indicator of a dynamic chemical process, such as ligand exchange, occurring on a timescale comparable to the NMR experiment.[4]

  • Troubleshooting Steps:

    • Perform Variable-Temperature (VT) NMR: Acquire spectra at a range of temperatures. If the peaks sharpen at low temperatures (slow exchange) or high temperatures (fast exchange), this confirms a dynamic process is occurring.[4] The temperature at which the peaks merge is called the coalescence temperature and can be used to estimate the rate of exchange.[4][14]

    • Check for Paramagnetism: If you are working with a paramagnetic metal center (e.g., Cu(II), Fe(III)), significant line broadening is expected. Ensure your experimental setup is optimized for paramagnetic samples.

    • Assess Sample Purity: Impurities can sometimes catalyze decomposition or exchange, leading to broad lines. Re-purify your sample if necessary.

Q5: I ran a 2D EXSY experiment, but the cross-peaks are very weak or absent. What went wrong?

A5: Weak or absent EXSY cross-peaks can be due to several factors related to the exchange rate and experimental parameters.

  • Troubleshooting Steps:

    • Optimize the Mixing Time (tm): The intensity of EXSY cross-peaks is highly dependent on the mixing time. This parameter should be on the order of the exchange rate (k) and the spin-lattice relaxation time (T₁). Run a series of EXSY experiments with different mixing times to find the optimal value.[1]

    • Verify the Exchange Rate: The EXSY technique is most effective for processes where the exchange rate is on the same order as the T₁ relaxation rate but slower than the frequency difference between the exchanging sites.[5] If the exchange is too fast or too slow, EXSY may not be suitable.

    • Increase Concentration: A higher concentration can sometimes improve the signal-to-noise ratio, making weak cross-peaks more visible. However, be aware that concentration changes can also affect the exchange kinetics.

    • Consider an Alternative Technique: If the exchange is in the intermediate to fast regime, 1D VT-NMR with lineshape analysis might be a more appropriate method.

Q6: My ESI-MS data shows multiple species in solution, and I can't get a clean spectrum of my this compound complex. How should I interpret this?

A6: Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique that can reveal complex solution-phase equilibria. The presence of multiple species may not indicate impurity but rather a dynamic system.

  • Troubleshooting Steps:

    • Identify the Species: Carefully assign the m/z values to potential species, including the intact complex, fragments from ligand dissociation, and adducts with solvent or counterions.

    • Use Isotope Labeling: A powerful method to confirm ligand exchange is to add an isotopically labeled version of the ligand to the solution and monitor the appearance of mixed-ligand complexes over time with ESI-MS.[15]

    • Vary Experimental Conditions: Altering the solvent, temperature, or cone voltage in the mass spectrometer can provide clues about the stability of the complex and the nature of the observed species. For example, some copper this compound clusters have been shown to convert into different sized nanojars upon heating, a process easily monitored by MS.[12][13]

Quantitative Data Summary

The rate of ligand exchange and the associated activation parameters are crucial for understanding the reactivity of this compound complexes. The following table summarizes representative kinetic data obtained from NMR studies.

Complex TypeExchange ProcessTechniqueRate Constant (k)Activation Parameters
Nickel A-FramesTerminal Ligand ExchangeVT 31P EXSY NMRVaries with temp.ΔS‡: -11.4 to -19.0 cal/(K·mol)[1]
(PDI)Fe(diene)Diene ExchangeVT 1H NMR Lineshape Analysisk298K ≈ 2500 s-1ΔH‡ = 12.1 kcal/mol, ΔS‡ = -3.7 cal/(K·mol)[14]
Au3(this compound)3Ligand Scrambling1H NMR MonitoringSlow (days to equilibrium at RT)[16][17]Autocatalyzed by free pyrazole[16][17]
Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR for Exchange Rate Determination

  • Sample Preparation: Prepare a solution of the this compound complex in a suitable deuterated solvent (e.g., toluene-d₈, CD₂Cl₂) with a concentration that gives a good signal-to-noise ratio (typically 5-15 mM). The solvent should have a wide liquid temperature range.

  • Initial Spectrum: Acquire a standard 1D spectrum at ambient temperature to identify the signals of interest.

  • Temperature Variation: Begin at a low temperature where the exchange is expected to be slow (e.g., -80 °C). Incrementally increase the temperature (e.g., in 5-10 K steps), allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Record the spectrum at each temperature, ensuring consistent acquisition parameters. Note the temperatures at which peak broadening, coalescence, and sharpening occur.

  • Data Analysis: The rate constant (k) at the coalescence temperature (Tc) can be estimated using the coalescence approximation. For more accurate values across the temperature range, perform a full lineshape analysis by fitting the experimental spectra to simulated spectra based on the Bloch equations.

  • Activation Parameters: Plot ln(k/T) versus 1/T (Eyring plot). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the slope and intercept of the resulting line, respectively.[14]

Protocol 2: 2D Exchange Spectroscopy (EXSY)

  • Sample Preparation: Prepare the sample as you would for a standard 2D NMR experiment.

  • Parameter Setup: Use a standard noesygpph (or similar) pulse sequence. The key parameter is the mixing time (tm or d8).

  • Mixing Time Optimization: To determine an appropriate mixing time, first measure the T₁ relaxation times of the exchanging signals. A good starting point for tm is approximately 1-1.5 times the average T₁ value. Acquire a series of 2D EXSY spectra with varying mixing times to find the value that maximizes cross-peak intensity.[1]

  • Acquisition: Run the full 2D EXSY experiment, which may take several hours.[1]

  • Data Processing: Process the 2D data with appropriate window functions and phasing.

  • Analysis: Identify cross-peaks that connect the diagonal signals of the exchanging species. The presence of these cross-peaks is qualitative proof of chemical exchange.[5] For quantitative analysis, the rate constant (k) can be calculated from the ratio of cross-peak to diagonal peak integrals as a function of the mixing time.

Visualizations

Ligand_Exchange_Mechanisms cluster_dissociative Dissociative (D) Pathway cluster_associative Associative (A) Pathway D_Start [M(pz)Lₙ] D_Int [M(pz)Lₙ₋₁] (Unsaturated Intermediate) D_Start->D_Int - L (slow) D_End [M(pz)Lₙ₋₁Y] D_Int->D_End + Y (fast) D_L L D_Y Y A_Start [M(pz)Lₙ] A_Int [M(pz)LₙY] (Saturated Intermediate) A_Start->A_Int + Y (slow) A_End [M(pz)Lₙ₋₁Y] A_Int->A_End - L (fast) A_L L A_Y Y

Caption: Comparison of Dissociative and Associative ligand exchange pathways.

VT_NMR_Workflow cluster_results Interpret Spectral Changes start Observation of Broad NMR Signals at Room Temperature vt_nmr Perform Variable-Temperature (VT) NMR (e.g., -80°C to +80°C) start->vt_nmr slow Low Temp: Two sharp peaks vt_nmr->slow Confirms Dynamic Process inter Intermediate Temp: Peaks broaden and coalesce vt_nmr->inter fast High Temp: One sharp, averaged peak vt_nmr->fast analysis Quantitative Lineshape Analysis or Coalescence Approximation slow->analysis inter->analysis fast->analysis eyring Generate Eyring Plot (ln(k/T) vs 1/T) analysis->eyring end Determine Activation Parameters (ΔH‡, ΔS‡, ΔG‡) eyring->end

Caption: Workflow for investigating exchange dynamics using VT-NMR.

References

Technical Support Center: Optimization of Pyrazolate Catalysts for C-O Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of pyrazolate catalysts for C-O cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound-based ligands in C-O cross-coupling reactions?

This compound-based ligands offer several advantages in C-O cross-coupling reactions. Their tunable steric and electronic properties allow for fine-tuning of the catalytic activity of the metal complex. The nitrogen atoms of the pyrazole ring coordinate to the metal center (commonly palladium or copper), influencing the stability and reactivity of the catalytic species. This can lead to higher yields, better functional group tolerance, and milder reaction conditions compared to other ligand systems.

Q2: What are the most common challenges encountered when using this compound catalysts in C-O cross-coupling?

Common challenges include low or no product yield, catalyst deactivation, and the formation of side products. Specific issues can involve hydrodehalogenation of the aryl halide starting material (dehalogenation), homocoupling of the starting materials, and challenges related to the N-H proton of unprotected pyrazoles which can interfere with the catalyst.[1]

Q3: How does the choice of metal (e.g., palladium vs. copper) impact the reaction?

Both palladium and copper are widely used with this compound ligands for C-O cross-coupling. Palladium catalysts, particularly with bulky phosphine co-ligands, are often highly active and versatile, enabling the coupling of a wide range of aryl halides and alcohols.[2][3] Copper-catalyzed systems, reminiscent of Ullmann-type reactions, are often more cost-effective and can be advantageous for specific substrates.[4][5] The choice of metal will dictate the optimal reaction conditions, including the choice of base, solvent, and temperature.

Q4: What is the role of the base in this compound-catalyzed C-O cross-coupling, and how should it be selected?

The base plays a crucial role in deprotonating the alcohol nucleophile to form the corresponding alkoxide, which is the active nucleophile in the catalytic cycle. The choice of base can significantly impact the reaction yield and selectivity. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are commonly used. The optimal base is substrate-dependent and should be screened during reaction optimization. Weaker bases may be required for substrates with base-sensitive functional groups.[6]

Q5: Can the N-H of an unprotected pyrazole ligand cause issues in the reaction?

Yes, the acidic proton on the nitrogen of an unprotected pyrazole ring can interact with the base or the metal catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1] For this reason, N-protected pyrazoles are often used. Common protecting groups include benzyl, trityl, and tetrahydropyranyl (THP).[7][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is properly activated. Some precatalysts require an activation step.[9][10] - Use fresh, high-purity catalyst. - Consider screening different this compound ligands with varying steric and electronic properties.
Poor Reagent Purity - Use anhydrous, degassed solvents.[1] - Purify starting materials (aryl halide and alcohol) to remove any potential catalyst poisons.
Suboptimal Reaction Conditions - Temperature: Gradually increase the reaction temperature. Some C-O couplings require higher temperatures to proceed. - Concentration: Adjust the concentration of the reaction mixture. - Base: Screen a panel of bases (e.g., NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄). The choice of base is critical and highly substrate-dependent.
Ligand Selection - The chosen this compound ligand may not be suitable for the specific substrates. Screen a variety of this compound ligands with different substituents to modulate the steric and electronic properties of the catalyst.
Problem 2: Catalyst Deactivation
Potential Cause Troubleshooting Steps
Presence of Water or Oxygen - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[1] - Use properly degassed solvents.
Thermal Degradation - High reaction temperatures can lead to catalyst decomposition. If high temperatures are necessary, consider using a more thermally stable catalyst or a shorter reaction time.[11][12]
Poisoning - Impurities in the starting materials or solvents can act as catalyst poisons. Ensure high purity of all reagents.[11][12]
Sintering - At elevated temperatures, catalyst particles can agglomerate, reducing the active surface area. This is more common with heterogeneous catalysts.[13]
Problem 3: Formation of Side Products
Side Product Potential Cause Mitigation Strategies
Dehalogenation of Aryl Halide - Formation of a palladium-hydride species that reduces the aryl halide.[1] - Presence of protic impurities (e.g., water).- Use anhydrous and degassed solvents. - Use a non-protic, anhydrous base (e.g., powdered K₃PO₄).[1] - Optimize the ligand to stabilize the catalyst and disfavor the formation of palladium-hydride species.
Homocoupling of Starting Materials - Presence of oxygen in the reaction mixture.- Thoroughly degas the reaction mixture and maintain an inert atmosphere.[6]
Products from β-Hydride Elimination - Occurs with alcohol substrates that have β-hydrogens, leading to the formation of aldehydes or ketones.- Use bulky ligands on the metal center to sterically disfavor β-hydride elimination.[14]

Data Presentation

Table 1: Effect of Base on C-O Cross-Coupling Yield

EntryAryl HalideAlcoholCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Chlorotoluene1-ButanolPd(OAc)₂ / this compound Ligand ANaOtBuToluene10085
24-Chlorotoluene1-ButanolPd(OAc)₂ / this compound Ligand AK₃PO₄Toluene10062
34-Chlorotoluene1-ButanolPd(OAc)₂ / this compound Ligand ACs₂CO₃Toluene10091
44-BromoanisolePhenolCuI / this compound Ligand BK₂CO₃DMF12078
54-BromoanisolePhenolCuI / this compound Ligand BCs₂CO₃DMF12088

Table 2: Solvent Effects on Reaction Efficiency

EntryAryl HalideAlcoholCatalyst SystemBaseSolventTemp (°C)Yield (%)
11-Bromo-4-nitrobenzeneEthanolPd₂(dba)₃ / this compound Ligand CNaOtBuToluene8075
21-Bromo-4-nitrobenzeneEthanolPd₂(dba)₃ / this compound Ligand CNaOtBuDioxane8088
31-Bromo-4-nitrobenzeneEthanolPd₂(dba)₃ / this compound Ligand CNaOtBuTHF8065
41-IodobenzeneMethanolCuI / this compound Ligand DK₃PO₄DMF11092
51-IodobenzeneMethanolCuI / this compound Ligand DK₃PO₄DMSO11085

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-O Cross-Coupling with a this compound Ligand

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the alcohol (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the this compound ligand (4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Copper-Catalyzed Ullmann-Type C-O Coupling with a this compound Ligand

This protocol is adapted from typical Ullmann condensation procedures.

  • Reaction Setup: In a reaction flask, combine the aryl iodide (1.0 mmol), the phenol (1.2 mmol), the copper(I) iodide (CuI, 10 mol%), the this compound ligand (20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or DMSO (5 mL).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

troubleshooting_workflow start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Screen Reaction Conditions (Temperature, Solvent, Base) conditions_optimized Conditions Optimized? check_conditions->conditions_optimized check_catalyst Evaluate Catalyst System catalyst_optimized Catalyst System Optimized? check_catalyst->catalyst_optimized reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_optimized->check_catalyst Yes optimize_conditions Systematically Vary Parameters conditions_optimized->optimize_conditions No success Successful Reaction catalyst_optimized->success Yes failure Consult Further Literature catalyst_optimized->failure No screen_ligands Screen Different this compound Ligands & Metal Precursors catalyst_optimized->screen_ligands No, try new system purify_reagents->check_reagents optimize_conditions->check_conditions screen_ligands->check_catalyst

Caption: A troubleshooting workflow for addressing low or no yield in C-O cross-coupling reactions.

catalytic_cycle cluster_main Main Catalytic Cycle cluster_deactivation Deactivation Pathway Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Ligand Exchange (R-OH, -HX) Ar-Pd(II)-X->Ligand_Exchange + R-OH - Base-HX Pd-H_Formation Pd-H Formation Ar-Pd(II)-X->Pd-H_Formation + H-source Ar-Pd(II)-OR Ar-Pd(II)(L)-OR Ligand_Exchange->Ar-Pd(II)-OR Reductive_Elimination Reductive Elimination Ar-Pd(II)-OR->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-OR Product (Ar-OR) Reductive_Elimination->Ar-OR Ar-Pd(II)-H Ar-Pd(II)(L)-H Pd-H_Formation->Ar-Pd(II)-H Reductive_Elimination_H Reductive Elimination Ar-Pd(II)-H->Reductive_Elimination_H Reductive_Elimination_H->Pd(0)L Ar-H Dehalogenated Byproduct (Ar-H) Reductive_Elimination_H->Ar-H

Caption: Simplified catalytic cycle for Pd-catalyzed C-O cross-coupling and a competing dehalogenation pathway.

References

Validation & Comparative

Comparative Analysis of Pyrazolate and Pyrazoxyfen Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pyrazole herbicides, pyrazolate and pyrazoxyfen. It covers their shared mode of action, comparative efficacy, toxicological profiles, and environmental fate, supported by quantitative data and detailed experimental protocols for key assays.

Executive Summary

This compound and pyrazoxyfen are selective, pre- or post-emergence herbicides belonging to the benzoylpyrazole chemical family. Both are primarily utilized for the control of annual and perennial weeds in rice cultivation.[1][2] A critical aspect of their function is that they are both pro-herbicides , meaning they are converted in vivo or in the environment into the same herbicidally active metabolite. This common metabolite inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to fatal bleaching of susceptible weeds.

Despite sharing a common active principle, this compound and pyrazoxyfen exhibit notable differences in their physicochemical properties, toxicological profiles, and environmental persistence, which are detailed in this analysis. This compound is characterized by its very low water solubility and rapid hydrolysis to the active form.[2] In contrast, pyrazoxyfen is considerably more water-soluble and stable in aqueous solutions.[1] From a toxicological standpoint, pyrazoxyfen displays higher acute oral and inhalation toxicity in rats compared to this compound.[3][4]

Chemical Properties and Mode of Action

Both this compound and pyrazoxyfen are classified as HRAC Group 27 herbicides. They function by being metabolized into the compound 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. This metabolite is the actual active principle that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for converting p-hydroxyphenylpyruvate into homogentisate. In plants, homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is critical for carotenoid biosynthesis. By inhibiting HPPD, the herbicides disrupt the carotenoid synthesis pathway. Carotenoids protect chlorophyll from photooxidation; their absence leads to rapid chlorophyll degradation in the presence of sunlight, causing the characteristic bleaching or whitening of plant tissues, ultimately resulting in plant death.[5]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death HPPD->Bleaching Inhibition leads to Plastoquinone Plastoquinone (& Tocopherols) Homogentisate->Plastoquinone PhytoeneDesaturase Phytoene Desaturase (Cofactor) Plastoquinone->PhytoeneDesaturase Enables Carotenoids Carotenoid Biosynthesis PhytoeneDesaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Proherbicides This compound or Pyrazoxyfen (Pro-herbicides) ActiveMetabolite Active Metabolite Proherbicides->ActiveMetabolite Hydrolysis ActiveMetabolite->HPPD INHIBITS

Figure 1. Shared mode of action via HPPD enzyme inhibition.

Comparative Data

The following tables summarize the key quantitative data for this compound and pyrazoxyfen.

Table 1: Physicochemical Properties and Inhibitory Concentrations

PropertyThis compoundPyrazoxyfenActive Metabolite
CAS Number 58011-68-071561-11-0N/A
Molecular Formula C₁₉H₁₆Cl₂N₂O₄SC₂₀H₁₆Cl₂N₂O₃C₁₇H₁₂Cl₂N₂O₂
Water Solubility 0.056 mg/L (25°C)[2]900 mg/L (20°C)[1]N/A
HPPD IC₅₀ (in vitro) 52 nM7.5 µM13 nM

*Note: The reported IC₅₀ values for the parent compounds likely reflect the presence of the hydrolyzed active metabolite in the assay solution.

Table 2: Toxicological Profile

ParameterThis compoundPyrazoxyfen
Acute Oral LD₅₀ (Rat) 9,550 mg/kg1,644 mg/kg[3]
Acute Dermal LD₅₀ (Rat) >5,000 mg/kg>5,000 mg/kg[3]
Acute Inhalation LC₅₀ (Rat) Data not available0.28 mg/L (Extremely Hazardous)[3][4]

Table 3: Environmental Fate and Application

ParameterThis compoundPyrazoxyfen
Soil Half-Life 10 - 20 days[2]<10 days (flooded); 3 - 34 days (non-flooded)[6][7]
Primary Crop Rice[2]Rice[1]
Target Weeds Annual & perennial weeds (e.g., barnyardgrass)[2]Annual & perennial weeds (e.g., barnyardgrass)[1]
Typical Application Rate ~3,000 g a.i./ha[2]240 - 4,000 g a.i./ha[8][9]

Experimental Protocols

Detailed methodologies for evaluating HPPD-inhibiting herbicides are crucial for reproducible research. Below are synthesized protocols for key in vitro and whole-plant assays.

In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a fluorometric method to determine the IC₅₀ value of a test compound against the HPPD enzyme.

1. Principle: The assay measures the enzymatic conversion of the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP), into the fluorescent product, homogentisate (HG). An inhibitor will reduce the rate of fluorescence increase.

2. Materials & Reagents:

  • Recombinant HPPD enzyme

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, with 0.1 mg/mL BSA.

  • Substrate Stock: 10 mM HPP in ultrapure water.

  • Cofactor Solution: Freshly prepared solution with 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.

  • Test Compounds (this compound, Pyrazoxyfen): 10 mM stock solutions in 100% DMSO, serially diluted to create a dose-response curve.

  • Apparatus: 96-well black, clear-bottom microplate; fluorescence plate reader (Excitation: 320 nm, Emission: 400 nm).

3. Procedure:

  • Plate Preparation: Add 1 µL of each serially diluted test compound or DMSO (vehicle control) to designated wells of the 96-well plate.

  • Enzyme/Cofactor Addition: Prepare a 2x enzyme/cofactor mix in Assay Buffer. Add 50 µL of this mix to all wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 49 µL of a 2x HPP substrate solution (pre-diluted in Assay Buffer) to all wells to start the reaction. Final volume will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in the reader (pre-set to 30°C) and measure fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

4. Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase for each well.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Greenhouse Herbicide Efficacy Bioassay

This protocol outlines a whole-plant pot study to assess the pre- or post-emergence herbicidal efficacy.

Greenhouse_Bioassay_Workflow Start Start Potting 1. Pot Preparation Fill pots with standardized loam soil mix. Start->Potting Seeding 2. Seeding Sow seeds of target weed (e.g., Echinochloa crus-galli) and crop (e.g., Oryza sativa). Potting->Seeding Germination 3. Germination & Growth Place pots in greenhouse. Maintain optimal temperature, light, and moisture. Seeding->Germination Application 4. Herbicide Application Apply treatments at specified growth stage (e.g., 2-3 leaf) using a precision track sprayer. Germination->Application Incubation 5. Post-Treatment Incubation Return pots to greenhouse. Continue watering and care for 14-21 days. Application->Incubation Assessment 6. Data Collection - Visual Injury Rating (0-100%) - Plant Height Measurement - Above-ground Biomass (Dry Weight) Incubation->Assessment Analysis 7. Statistical Analysis Analyze data using ANOVA. Calculate GR₅₀/ED₅₀ values. Assessment->Analysis End End Analysis->End

References

A Comparative Guide to the Validation of Pyrazolate's Covalent Serine-Trapping Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pyrazolate-based covalent inhibitors against other common serine hydrolase inhibitors. We present supporting experimental data, detailed protocols for key validation experiments, and visualizations to elucidate the underlying mechanisms and workflows.

Introduction to Covalent Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various physiological processes, making them attractive targets for therapeutic intervention. Covalent inhibitors, which form a stable bond with the target enzyme, can offer advantages in terms of potency and duration of action. Pyrazolates and other pyrazole-containing compounds have emerged as a versatile scaffold for the design of covalent inhibitors that specifically target the active site serine residue of these enzymes. This "serine-trapping" mechanism effectively inactivates the enzyme.

The validation of this covalent binding mechanism is critical in the development of these inhibitors. This guide outlines the key experimental approaches to confirm the covalent interaction and compares the performance of pyrazole-based inhibitors with other well-established classes of serine hydrolase inhibitors.

Comparative Performance of Serine Hydrolase Inhibitors

The following tables summarize the inhibitory potency of various pyrazole-based compounds and other inhibitor classes against several serine hydrolases. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of Pyrazole-Based Inhibitors against Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGLL)

Inhibitor ClassCompoundTarget EnzymeIC50 (nM)Apparent Kᵢ (pM)Reference
N-Acyl Pyrazole Urea Compound 1 FAAH-100-200[1][2]
Compound 2 MGLL10-20-[1][2]
Compound 45c MGLL8-[1]
Compound 46c MGLL20-[1]
Pyrazole Phenylcyclohexylcarbamate Compound 22 hrFAAH11-[3]

Table 2: Inhibitory Activity and Selectivity of Pyrazole-Based Thrombin Inhibitors

CompoundTarget EnzymeIC50 (nM)Off-Target Serine ProteasesReference
24e Thrombin (FIIa)16Chymotrypsin (IC50 = 880 nM)[4][5]
34a Thrombin (FIIa)80Highly selective[4][5]
34b Thrombin (FIIa)71Highly selective[4][5]
13a Thrombin (FIIa)0.7Low off-target effects[6][7]
13b Thrombin (FIIa)0.8Low off-target effects[6][7]

Experimental Protocols for Validation

Accurate and robust experimental validation is essential to confirm the covalent serine-trapping mechanism of this compound inhibitors. Below are detailed protocols for key validation techniques.

Mass Spectrometry for Direct Evidence of Covalent Adduct Formation

Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass shift in the target protein corresponding to the mass of the inhibitor.

Protocol for Intact Protein Mass Spectrometry:

  • Sample Preparation:

    • Incubate the purified target serine hydrolase with the this compound inhibitor at a specific molar ratio (e.g., 1:1 or 1:5) for a defined period (e.g., 1-4 hours) at 37°C.

    • Prepare a control sample of the protein incubated with the vehicle (e.g., DMSO) under the same conditions.

  • Desalting:

    • Desalt the samples using a suitable method, such as a C4 ZipTip or a rapid desalting column, to remove non-volatile salts that can interfere with MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

    • Acquire spectra in the positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weights of the protein species.

    • A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the this compound inhibitor (or a fragment thereof, depending on the reaction mechanism) confirms covalent modification.

Activity-Based Protein Profiling (ABPP) for Selectivity and Target Engagement

ABPP is a powerful chemoproteomic technique to assess the selectivity of covalent inhibitors across the entire serine hydrolase superfamily in a complex biological sample.

Protocol for Competitive ABPP:

  • Proteome Preparation:

    • Prepare a cell lysate or tissue homogenate in a suitable buffer (e.g., PBS).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Incubation:

    • Pre-incubate the proteome with varying concentrations of the this compound inhibitor (or a vehicle control) for 30 minutes at 37°C.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, to the samples and incubate for another 30 minutes at room temperature.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the reactions by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to known serine hydrolases.

    • A decrease in fluorescence intensity in the inhibitor-treated samples compared to the control indicates target engagement.

    • Determine IC50 values for inhibition of individual serine hydrolases to assess the inhibitor's selectivity profile.

Determination of Kinetic Constants (kᵢₙₐ꜀ₜ/Kᵢ)

For irreversible covalent inhibitors, the ratio kᵢₙₐ꜀ₜ/Kᵢ is a more accurate measure of potency than the IC50 value, as it reflects both the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ).

Protocol for kᵢₙₐ꜀ₜ/Kᵢ Determination:

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of the purified serine hydrolase and the this compound inhibitor at various concentrations.

  • Time-Dependent Inhibition Assay:

    • Pre-incubate the enzyme with different concentrations of the inhibitor for various time points.

    • At each time point, initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

    • Monitor the reaction progress continuously using a plate reader.

  • Data Analysis:

    • Determine the initial velocity for each inhibitor concentration and pre-incubation time.

    • Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kₒᵦₛ).

    • Plot the kₒᵦₛ values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of kᵢₙₐ꜀ₜ and Kᵢ. The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant of inhibition.

Visualizing the Validation Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

This compound Covalent Serine-Trapping Mechanism cluster_mechanism Covalent Inhibition Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Enzyme-Inhibitor Non-covalent Complex Enzyme->Complex Binding (Kᵢ) Inhibitor This compound Inhibitor Inhibitor->Complex Adduct Covalent Adduct (Inactive Enzyme) Complex->Adduct Acylation (kᵢₙₐ꜀ₜ)

Caption: Covalent inhibition of a serine hydrolase by a this compound inhibitor.

Experimental Workflow for Covalent Inhibitor Validation cluster_workflow Validation Workflow Start Hypothesized Covalent Inhibitor MassSpec Mass Spectrometry (Direct Evidence of Adduct) Start->MassSpec ABPP Activity-Based Protein Profiling (Selectivity & Target Engagement) MassSpec->ABPP Kinetics Kinetic Analysis (kᵢₙₐ꜀ₜ/Kᵢ Determination) ABPP->Kinetics Validated Validated Covalent Inhibitor Kinetics->Validated

Caption: A typical experimental workflow for validating a covalent inhibitor.

Competitive Activity-Based Protein Profiling (ABPP) cluster_abpp ABPP Workflow Proteome Cell Lysate / Proteome Incubate1 Pre-incubation Proteome->Incubate1 Inhibitor This compound Inhibitor Inhibitor->Incubate1 Probe Broad-Spectrum Probe (e.g., FP-Rh) Incubate2 Probe Labeling Probe->Incubate2 Incubate1->Incubate2 Analysis SDS-PAGE & Fluorescence Scan Incubate2->Analysis Result Quantify Inhibition (IC₅₀) Analysis->Result

Caption: Workflow for competitive ABPP to assess inhibitor selectivity.

Conclusion

The validation of a covalent serine-trapping mechanism for this compound-based inhibitors requires a multi-faceted experimental approach. By combining direct evidence from mass spectrometry with comprehensive selectivity profiling using ABPP and detailed kinetic analysis, researchers can confidently characterize the mechanism of action of these potent inhibitors. The data presented in this guide demonstrates the potential of pyrazole-containing scaffolds in the development of selective and effective serine hydrolase inhibitors. The detailed protocols and visual workflows serve as a practical resource for scientists engaged in the discovery and development of novel covalent therapeutics.

References

Pyrazolate vs. Carboxylate Ligands: A Comparative Guide to Engineering Stable Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for robust Metal-Organic Frameworks (MOFs) with high thermal and chemical stability is paramount. The choice of organic ligand is a critical determinant of these properties. This guide provides an in-depth comparison of pyrazolate and carboxylate ligands, supported by experimental data, to inform the rational design of stable MOFs for a range of applications.

The stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal ions and the organic linkers. While carboxylate-based MOFs are more common, this compound-based MOFs are emerging as a superior alternative for applications demanding exceptional robustness.

At a Glance: this compound vs. Carboxylate Ligands

FeatureThis compound LigandsCarboxylate Ligands
Coordination Bond Strength Generally stronger, particularly with late transition metals.Variable, stronger with high-valent metal ions (e.g., Zr⁴⁺, Cr³⁺).
Thermal Stability Often exhibit higher decomposition temperatures, with some stable up to 510°C in air.[1][2][3][4]Typically have lower to moderate thermal stability, with decomposition often occurring below 500°C.[5][6]
Chemical Stability (pH) Show exceptional stability in a wide pH range, including strongly alkaline conditions (up to pH 14).[1][2][3][4][7][8]Generally stable in acidic to neutral conditions but can be susceptible to degradation in basic media.[9]
Rationale for Stability Higher pKa of pyrazole (around 19.8) leads to stronger metal-ligand bonds.[1][2][8] Favorable interactions based on the Hard and Soft Acids and Bases (HSAB) principle, especially with borderline metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺).[8]Lower pKa of carboxylic acids results in comparatively weaker bonds that are more susceptible to hydrolysis, especially in basic conditions.[9]

Quantitative Comparison of MOF Stability

The following table summarizes key stability data for representative this compound- and carboxylate-based MOFs.

MOF NameLigand TypeMetal IonThermal Decomposition Temperature (°C)Chemical Stability ConditionsBET Surface Area (m²/g)
Zn₃(BTP)₂ This compoundZn²⁺≥ 510 (in air)[1][2][3][4]Stable in boiling aqueous solutions from pH 2 to 14 for two weeks.[1][2][3][4]930[1][3][4]
Ni₃(BTP)₂ This compoundNi²⁺430 (in air)[1][2][3][4]Stable in boiling aqueous solutions from pH 2 to 14 for two weeks.[1][2][3][4]1650[1][3][4]
PCN-601 This compoundPorphyrinicNot specifiedRetains crystallinity and porosity in saturated NaOH solution (~20 M) at room temperature and 100°C.[7]Not specified
PFC-6 This compoundNi²⁺Not specifiedStable in a pH range of 2 to 13.[7]Not specified
UiO-66 CarboxylateZr⁴⁺~500[6]High stability in water and acidic solutions.[9]~1200
MIL-101(Cr) CarboxylateCr³⁺Not specifiedUnaffected crystallinity in a more acidic solution.[9]~3200
MOF-5 CarboxylateZn²⁺400 - 500[6]Known to be sensitive to moisture.~2900

The Underlying Chemistry of Stability

The superior stability of this compound-based MOFs can be attributed to several factors. The high pKa of pyrazole (approximately 19.8) compared to carboxylic acids signifies that the this compound anion is a stronger base, leading to the formation of more robust coordination bonds with metal centers.[1][2][8] This is particularly evident when combined with late transition metals, a pairing that aligns with the Hard and Soft Acids and Bases (HSAB) principle, where borderline acids (like Ni²⁺, Cu²⁺, and Zn²⁺) form strong bonds with borderline bases (like pyrazolates).[8]

In contrast, carboxylate ligands are harder bases and form the most stable MOFs with hard, high-valent metal ions such as Zr⁴⁺, Cr³⁺, and Al³⁺.[9][10] While these can be very stable, particularly in acidic water, their susceptibility to nucleophilic attack by hydroxide ions in basic solutions often limits their application in alkaline environments.[9]

Logical Workflow for Ligand Selection in Stable MOF Synthesis

Ligand_Selection_for_Stable_MOFs cluster_input Application Requirements cluster_decision Ligand Selection cluster_this compound This compound Pathway cluster_carboxylate Carboxylate Pathway cluster_output Outcome Requirement Desired MOF Stability (Thermal, Chemical) Ligand_Choice This compound vs. Carboxylate Requirement->Ligand_Choice This compound This compound Ligand Ligand_Choice->this compound For broad pH & high T stability Carboxylate Carboxylate Ligand Ligand_Choice->Carboxylate For acidic/neutral stability High_pKa High pKa (~19.8) This compound->High_pKa Strong_Bond Stronger M-N Bond High_pKa->Strong_Bond High_Stability High Thermal & Broad pH Stability (incl. basic) Strong_Bond->High_Stability Stable_MOF Stable MOF High_Stability->Stable_MOF Low_pKa Lower pKa Carboxylate->Low_pKa Weaker_Bond Relatively Weaker M-O Bond (Strong with high-valent metals) Low_pKa->Weaker_Bond Moderate_Stability Moderate Thermal & Good Acidic/Neutral Stability Weaker_Bond->Moderate_Stability Moderate_Stability->Stable_MOF

Caption: Ligand selection workflow for synthesizing stable MOFs.

Experimental Protocols for Stability Assessment

To ensure a standardized evaluation of MOF stability, the following experimental protocols are recommended:

Thermal Stability Assessment

Method: Thermogravimetric Analysis (TGA)

Protocol:

  • Place 5-10 mg of the activated MOF sample in an alumina or platinum TGA pan.

  • Heat the sample from room temperature to 800°C under a controlled atmosphere (e.g., air or nitrogen) at a heating rate of 5-10°C/min.

  • The decomposition temperature is determined from the onset of the major weight loss step in the TGA curve after the removal of residual solvent molecules.

  • Complementary analysis by Variable Temperature Powder X-ray Diffraction (VT-PXRD) is recommended to monitor the loss of crystallinity as a function of temperature.

Chemical Stability Assessment

Method: Powder X-ray Diffraction (PXRD) and Porosity Analysis after Exposure

Protocol:

  • Immerse approximately 20-30 mg of the activated MOF sample in aqueous solutions of varying pH (e.g., pH 2 to 14, adjusted with HCl and NaOH). For a more rigorous test, treatments can be performed at elevated temperatures (e.g., in boiling water).[1][2][3][4]

  • After a set period (e.g., 24 hours, 3 days, or 2 weeks), filter the solid, wash with water and a low-boiling-point solvent (e.g., acetone or methanol), and dry under vacuum.[11][12]

  • Analyze the treated sample using PXRD to check for retention of crystallinity by comparing the diffraction pattern with that of the as-synthesized material.

  • Measure the Brunauer-Emmett-Teller (BET) surface area of the treated sample via nitrogen adsorption at 77 K to quantify the retention of porosity. A significant decrease in surface area indicates framework degradation.[11][12]

Conclusion

The choice between this compound and carboxylate ligands is a critical decision in the design of stable MOFs. For applications requiring exceptional thermal robustness and stability across a wide pH range, particularly in alkaline media, this compound ligands offer a distinct advantage. The stronger coordination bonds they form with metal ions, especially late transition metals, translate to more durable frameworks. While carboxylate-based MOFs, particularly those with high-valent metal ions, can exhibit high stability under specific conditions, their general susceptibility to basic hydrolysis is a key limitation. By leveraging the principles outlined in this guide and employing standardized stability testing protocols, researchers can make more informed decisions to advance the development of highly stable MOFs for challenging applications in catalysis, drug delivery, and separations.

References

Novel Pyrazole Herbicides Demonstrate Enhanced Efficacy Over Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of next-generation pyrazole-based herbicides reveals significant improvements in weed control and crop safety compared to current market leaders. These innovative compounds, primarily targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, exhibit potent activity against a broad spectrum of economically important weeds, including those resistant to other herbicide classes.

Recent research highlights the discovery of novel pyrazole derivatives with superior pre- and post-emergence herbicidal activities.[1][2] Greenhouse and field trials have demonstrated that these new chemical entities can provide equal or greater weed control at similar or even lower application rates than commercial standards such as topramezone and mesotrione.[1][2][3] Key advantages of these emerging herbicides include improved crop selectivity and safety, particularly in major crops like corn, cotton, and wheat.[1][2]

Comparative Efficacy Data

The following tables summarize the quantitative data from recent studies, comparing the herbicidal efficacy of novel pyrazole compounds against established commercial herbicides.

Table 1: Post-Emergence Herbicidal Activity of Novel HPPD-Inhibiting Pyrazole Derivatives vs. Commercial Standards

Compound/ProductTarget Weed(s)Application Rate (g ai/ha)Efficacy (% Inhibition/Control)Crop SafetyReference
Novel Pyrazole Z21 Echinochloa crus-galli (Barnyardgrass)150Stem: 44.3%, Root: 69.6% (Pre-emergence)High safety in maize, cotton, wheat[1][2]
Novel Pyrazole Z5, Z15, Z20, Z21 Broadleaf & Grass Weeds150Excellent post-emergence activityHigh safety in maize, cotton, wheat (0-10% injury)[1][2]
Topramezone Echinochloa crus-galli150Stem: 16.0%, Root: 53.0% (Pre-emergence)Standard[1][2]
Mesotrione Echinochloa crus-galli150Stem: 12.8%, Root: 41.7% (Pre-emergence)Standard[1][2]
Novel Pyrazole Compound 2 Plantago depressa, Capsella bursa-pastoris37.5 - 75>90% controlComparable to Mesotrione[3]
Mesotrione Plantago depressa, Capsella bursa-pastoris37.5 - 75Comparable to Compound 2Standard[3]

Table 2: Comparative IC50 Values for HPPD Enzyme Inhibition

CompoundTarget EnzymeIC50 Value (µM)ComparisonReference
Novel Pyrazole Z9 Arabidopsis thaliana HPPD (AtHPPD)0.05Superior to commercial standards[1][2]
Topramezone Arabidopsis thaliana HPPD (AtHPPD)1.33[1][2]
Mesotrione Arabidopsis thaliana HPPD (AtHPPD)1.76[1][2]

Experimental Protocols

The following is a representative protocol for evaluating the post-emergence herbicidal efficacy of novel pyrazole compounds in a greenhouse setting, synthesized from established guidelines.

1. Plant Material and Growth Conditions:

  • Weed Species: Seeds of relevant weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Abutilon theophrasti) and the crop species of interest (e.g., Zea mays) are sourced.

  • Potting: Seeds are sown in plastic pots (e.g., 10 cm diameter) filled with a sterilized sandy loam soil or a standard potting mix.

  • Greenhouse Conditions: Plants are grown in a controlled environment greenhouse with a temperature of 25-30°C, a 14/10 hour light/dark cycle, and relative humidity of 60-80%. Plants are watered as needed to ensure optimal growth.

2. Herbicide Application:

  • Plant Stage: Herbicides are applied when the weed species reach the 2-4 leaf stage.

  • Herbicide Preparation: The novel pyrazole compounds and commercial standard herbicides are formulated as emulsifiable concentrates or wettable powders and diluted with water to achieve the desired application rates (e.g., 37.5, 75, 150 g ai/ha). An appropriate adjuvant may be added as recommended.

  • Application: The herbicide solutions are applied using a cabinet sprayer equipped with a flat-fan nozzle, calibrated to deliver a spray volume of approximately 300-400 L/ha. An untreated control group is sprayed with water and adjuvant only.

3. Data Collection and Analysis:

  • Efficacy Assessment: Visual assessments of weed control are conducted at 7, 14, and 21 days after treatment (DAT). The efficacy is rated on a percentage scale where 0% represents no effect and 100% represents complete plant death.

  • Crop Injury Assessment: Crop plants are visually assessed for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at the same time intervals, also using a 0-100% scale.

  • Fresh Weight Measurement: At 21 DAT, the above-ground biomass of the weeds is harvested, and the fresh weight is recorded. The percentage of growth inhibition is calculated relative to the untreated control.

  • Statistical Analysis: The experiment is typically conducted in a randomized complete block design with 3-4 replications. The collected data are subjected to analysis of variance (ANOVA), and treatment means are separated using a suitable test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the evaluation and mechanism of these novel herbicides, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_eval Phase 3: Evaluation seed Seed Sourcing (Crop & Weed Species) potting Sowing & Potting seed->potting growth Greenhouse Growth (Controlled Environment) potting->growth application Spray Application (Calibrated Sprayer) growth->application herb_prep Herbicide Formulation & Dilution herb_prep->application visual Visual Assessment (% Control & Injury) application->visual biomass Biomass Measurement (Fresh Weight) application->biomass data_analysis Statistical Analysis (ANOVA) visual->data_analysis biomass->data_analysis

Caption: Experimental workflow for greenhouse herbicide efficacy trials.

G cluster_pathway Tyrosine Catabolism Pathway cluster_synthesis Biosynthesis of Essential Molecules tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate (HPPA) tyrosine->hpp TAT hga Homogentisate (HGA) hpp->hga HPPD Enzyme pq Plastoquinone hga->pq tocopherol Tocopherols (Vitamin E) hga->tocopherol carotenoids Carotenoids pq->carotenoids Cofactor bleaching Chlorophyll Degradation (Bleaching Symptom) carotenoids->bleaching Protects Chlorophyll herbicide Novel Pyrazole Herbicide (HPPD Inhibitor) herbicide->block block->hga INHIBITION

References

A Comparative Guide to the In-Vitro Anti-Inflammatory Activity of Pyrazole Derivatives and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro anti-inflammatory performance of various novel pyrazole derivatives against celecoxib, a well-established selective COX-2 inhibitor. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows to support further research and development in anti-inflammatory drug discovery.

Introduction: The Role of Pyrazoles in Inflammation Therapy

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a wide range of diseases.[1][2] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[3][4] While non-selective NSAIDs inhibit both COX-1 and COX-2, they are associated with gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the stomach.[3][5]

The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy.[6] Celecoxib, a diaryl-substituted pyrazole, is a prominent example of a selective COX-2 inhibitor that effectively reduces inflammation and pain with a lower risk of gastrointestinal issues compared to non-selective NSAIDs.[3][5][7] The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide spectrum of biological activities, including anti-inflammatory effects.[1][8][9] Researchers continue to synthesize and evaluate novel pyrazole derivatives, aiming for enhanced potency, selectivity, and safety profiles compared to existing drugs like celecoxib.[10][11][12]

Mechanism of Action

Celecoxib: The anti-inflammatory, analgesic, and antipyretic effects of celecoxib stem from its selective inhibition of the COX-2 enzyme.[4][7] The chemical structure of celecoxib, particularly its polar sulfonamide side chain, allows it to bind effectively to a specific hydrophilic pocket near the active site of the COX-2 enzyme, which is larger than the active site of COX-1.[4][5] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins by COX-1, which are crucial for gastric protection and platelet function.[3][5]

Novel Pyrazole Derivatives: Many newly synthesized pyrazole derivatives are designed to mimic the COX-2 selective inhibitory mechanism of celecoxib.[1] However, their anti-inflammatory activity is not limited to COX inhibition. Studies have shown that some pyrazole derivatives can also modulate other key components of the inflammatory cascade, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and mediators such as Nitric Oxide (NO).[13][14][15] This multi-target approach could offer synergistic effects and a broader spectrum of anti-inflammatory action.

Quantitative Data Presentation

The following tables summarize the in-vitro performance of various pyrazole derivatives compared to celecoxib, based on data from published studies.

Table 1: In-Vitro Cyclooxygenase (COX) Inhibition Assay

This table presents the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2, along with the Selectivity Index (SI), which is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Source
Celecoxib (Reference) 5.422.162.51[13]
Pyrazole-pyridazine hybrid 5f 14.341.509.56[13]
Pyrazole-pyridazine hybrid 6f 9.561.158.31[13]
Pyrazole-pyridazine hybrid 6e >1002.51>39.84[13]
Pyrazole derivative N5 >1002.08447.979[16]
Pyrazole derivative N7 9.870.871.13[16]
Pyridazinone derivative 26b 482.24 nM43.84 nM11[17]
Pyridazinone derivative 25a 592.5 nM15.56 nM38[17]

Note: Lower IC50 values indicate higher potency. nM (nanomolar) values have been kept as reported in the source.

Table 2: Inhibition of Other Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This table shows the ability of selected pyrazole derivatives to inhibit the production of key inflammatory mediators beyond the COX pathway.

CompoundConcentration% Inhibition of NO% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of PGE-2Source
Pyrazole-pyridazine hybrid 5f 10 µM78.43%75.31%79.88%85.34%[13]
Pyrazole-pyridazine hybrid 6f 10 µM85.16%80.17%84.21%88.19%[13]
Pyrazole-pyridazine hybrid 6e 10 µM69.34%70.28%72.43%76.49%[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in-vitro assays mentioned in this guide.

A. In-Vitro COX-1/COX-2 Inhibition Assay

This assay measures a compound's ability to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

  • Principle: The amount of prostaglandin produced by the COX enzyme is quantified. The inhibition of this production in the presence of a test compound is measured relative to a control without the inhibitor.[2]

  • General Procedure:

    • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.[2]

    • Reaction Mixture: A reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor and the respective COX enzyme is prepared.[18]

    • Incubation: The test compound (at various concentrations) or vehicle control is pre-incubated with the enzyme mixture for a defined period (e.g., 10-15 minutes) at 37°C.[18]

    • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • Reaction Termination: After a set incubation time, the reaction is stopped, often by adding a strong acid (e.g., 1 M HCl).[18]

    • Quantification: The amount of prostaglandin produced (often measured as PGE2 or PGF2α after reduction) is quantified using methods like Enzyme Immunoassay (EIA) or ELISA.[2][18]

    • Calculation: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting inhibition versus log concentration.

B. Measurement of NO, TNF-α, and IL-6 in Cell Culture

This assay evaluates the effect of test compounds on the production of inflammatory mediators by immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Objective: To quantify the inhibition of NO, TNF-α, and IL-6 production by test compounds in a cellular context.

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[13][14]

  • General Procedure:

    • Cell Seeding: RAW 264.7 cells are seeded in multi-well plates and allowed to adhere overnight.

    • Treatment: Cells are pre-treated with various concentrations of the test compounds or vehicle control for a short period (e.g., 1-2 hours).

    • Stimulation: Inflammation is induced by adding LPS (a component of bacterial cell walls) to the cell culture medium, except for the negative control group.[13][19]

    • Incubation: The cells are incubated for a longer period (e.g., 18-24 hours) to allow for the production of inflammatory mediators.

    • Supernatant Collection: The cell culture supernatant is collected for analysis.

    • Quantification:

      • Nitric Oxide (NO): NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.

      • TNF-α and IL-6: The concentrations of these cytokines in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19]

    • Cell Viability: A cell viability assay (e.g., MTT assay) is performed on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.[13]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Produces Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Produces PLA2->Arachidonic_Acid Releases Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 Inhibits

Caption: COX pathway showing inhibition by pyrazole derivatives.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_enzyme_based Enzyme-Based Assays Seed_Cells 1. Seed RAW 264.7 Macrophages Pretreat 2. Pre-treat with Test Compound Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate 4. Incubate (24h) Stimulate->Incubate Collect 5. Collect Supernatant Incubate->Collect Viability 7. MTT Assay for Cell Viability Incubate->Viability Analyze_Mediators 6. Analyze Mediators (Griess, ELISA) Collect->Analyze_Mediators Prep_Enzyme 1. Prepare COX-1/COX-2 Enzyme Solution Incubate_Compound 2. Incubate with Test Compound Prep_Enzyme->Incubate_Compound Add_Substrate 3. Add Arachidonic Acid Incubate_Compound->Add_Substrate Stop_Reaction 4. Stop Reaction Add_Substrate->Stop_Reaction Quantify 5. Quantify Prostaglandins (EIA) Stop_Reaction->Quantify Calculate_IC50 6. Calculate IC50 Quantify->Calculate_IC50 Start Synthesized Pyrazole Derivatives cluster_cell_based cluster_cell_based cluster_enzyme_based cluster_enzyme_based Data Comparative Data Analysis

Caption: Workflow for in-vitro anti-inflammatory screening.

Conclusion

The pyrazole scaffold remains a highly valuable framework in the design of potent anti-inflammatory agents. While celecoxib is an effective and selective COX-2 inhibitor, ongoing research has yielded novel pyrazole derivatives with promising in-vitro profiles. Several new compounds, such as the pyrazole-pyridazine hybrids 5f and 6f , demonstrate superior COX-2 inhibitory potency and selectivity compared to celecoxib.[13] Furthermore, these derivatives show significant inhibition of other critical inflammatory mediators like TNF-α, IL-6, and NO, suggesting a broader mechanism of action that could translate to enhanced therapeutic efficacy.[13][14] The data presented in this guide underscore the potential of these next-generation pyrazole compounds as leads for developing safer and more effective anti-inflammatory drugs. Further in-vivo studies are warranted to validate these in-vitro findings and assess their overall therapeutic potential.[20]

References

Validating the role of pyrazolate metabolites as the active herbicidal principle

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis confirming 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole as the active herbicidal principle of pyrazolate.

For researchers and scientists in the field of herbicide development, understanding the metabolic fate and activation of a compound is paramount. This guide provides a comparative analysis of the herbicidal activity of this compound and its primary metabolite, validating that the herbicidal efficacy of this compound-based herbicides stems from their conversion to an active metabolite.

This compound is a pyrazole herbicide that, along with the related compound pyrazoxyfen, is used to control annual and perennial weeds.[1][2][3] However, evidence strongly indicates that this compound itself is a pro-herbicide, which is converted into its herbicidally active form after application.[4][5] In both aqueous solutions and within plant tissues, this compound is metabolized to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DTP).[1][2][3][4] This metabolite is the true active principle responsible for the herbicidal effects.[1][2][3][4]

Comparative Herbicidal Efficacy

The herbicidal activity of this compound and its metabolite, DTP, is attributed to the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport.[6] Inhibition of this enzyme leads to the accumulation of phytoene, a precursor in the carotenoid biosynthesis pathway, resulting in the characteristic bleaching symptoms observed in treated plants.[1][2][3]

The following table summarizes the in vitro inhibitory activity of this compound, its active metabolite DTP, and the related herbicide pyrazoxyfen against HPPD.

CompoundIC50 Value (nM)
This compound52
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DTP)13
Pyrazoxyfen7500
Data sourced from studies on the mode of action of pyrazole herbicides.[1][2][3]

The significantly lower IC50 value of DTP demonstrates its potent inhibitory effect on the HPPD enzyme compared to its parent compounds. It is important to note that in the assay solution, a portion of the this compound likely hydrolyzed to its active metabolite, which could account for its observed activity.[1][2][3]

Experimental Protocols

Determination of 4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition

The inhibitory activity of the compounds on HPPD is determined through an in vitro enzyme assay. The following is a generalized protocol based on the available literature:

  • Enzyme Extraction: HPPD is extracted and partially purified from a plant source, such as etiolated pumpkin cotyledons.

  • Assay Mixture: The reaction mixture contains the extracted HPPD enzyme, the substrate 4-hydroxyphenylpyruvate, and co-factors in a suitable buffer.

  • Inhibitor Addition: The test compounds (this compound, DTP, pyrazoxyfen) are added to the assay mixture at various concentrations.

  • Incubation: The reaction is incubated under controlled conditions (temperature and time).

  • Quantification: The activity of HPPD is determined by measuring the rate of oxygen consumption or by quantifying the formation of the product, homogentisate, typically using high-performance liquid chromatography (HPLC).

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing the Activation and Mode of Action

The following diagrams illustrate the metabolic activation of this compound and its subsequent mechanism of action.

Metabolic_Activation_of_this compound This compound This compound (Pro-herbicide) Metabolism Metabolism (in plant/aqueous solution) This compound->Metabolism Hydrolysis DTP 4-(2,4-dichlorobenzoyl)-1,3-dimethyl- 5-hydroxypyrazole (DTP) (Active Metabolite) Metabolism->DTP HPPD_Inhibition_Pathway HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis DTP DTP (Active Metabolite) DTP->HPPD Inhibition

References

Benchmarking Pyrazolate MOF Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrazolate-based Metal-Organic Frameworks (MOFs) reveals their exceptional stability under both acidic and alkaline conditions, outperforming many other classes of MOFs. This guide provides a comparative overview, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals working with these promising porous materials.

This compound MOFs are a subclass of metal-organic frameworks where this compound-based organic linkers coordinate with metal ions to form a porous crystalline structure. These materials have garnered significant attention due to their remarkable chemical robustness, which is a critical attribute for applications in catalysis, drug delivery, and separations, where harsh chemical environments are often encountered.

The superior stability of this compound MOFs can be attributed to the fundamental principles of coordination chemistry, specifically the Hard and Soft Acids and Bases (HSAB) theory. The this compound linker, being a relatively soft Lewis base, forms strong, stable coordination bonds with borderline or soft Lewis acids such as Cu(II), Co(II), and Zn(II) ions. Furthermore, the high pKa of pyrazole, the parent molecule of this compound linkers, indicates that the corresponding linker is a weak acid, and therefore its conjugate base, the this compound, is a strong base. This inherent basicity contributes to the robustness of the metal-linker bond, particularly in alkaline media.[1][2][3][4]

Comparative Stability Analysis

To provide a clear benchmark, this guide compares the stability of several this compound MOFs with commonly studied carboxylate-based and imidazolate-based MOFs, such as HKUST-1, ZIF-8, and UiO-66. The data, summarized in the table below, is primarily based on the retention of crystallinity as determined by Powder X-ray Diffraction (PXRD) and the maintenance of surface area measured by Brunauer-Emmett-Teller (BET) analysis after exposure to acidic and alkaline solutions.

MOFMetal IonLinker TypeAcidic ConditionsAlkaline ConditionsReference
PCN-300 Cu(II)This compoundStable in pH 1 (maintained crystallinity)Stable in pH 14 (maintained crystallinity)[1][3]
BUT-124(Co) Co(II)This compoundNot ReportedStable in 1 M KOH (maintained PXRD pattern and N2 uptake)[5]
A this compound MOF Not SpecifiedThis compoundStable in pH 2 for 2 weeks at 100 °C (maintained crystallinity and surface area)Stable in pH 13 for 2 weeks at 100 °C (maintained crystallinity and surface area)
HKUST-1 Cu(II)CarboxylateUnstable (complete loss of crystallinity in pH 2)Unstable (complete loss of crystallinity in pH 11)[6][7][8]
ZIF-8 Zn(II)ImidazolateUnstable (highly unstable below pH 4)Stable in alkaline environments for short periods[6][7][8]
UiO-66-NH2 Zr(IV)CarboxylateStable in pH 2 (maintained crystallinity)Unstable in pH 11 (pronounced instability)[6][7][8]

Experimental Protocols

Accurate assessment of MOF stability is crucial for predicting their performance in various applications. Below are detailed methodologies for key experiments used to evaluate the stability of this compound MOFs under acidic and alkaline conditions.

Preparation of Acidic and Alkaline Solutions

A range of acidic and alkaline solutions should be prepared to test the MOF's stability across a wide pH spectrum.

  • Acidic Solutions: Prepare solutions of varying pH (e.g., pH 1, 2, 4) using hydrochloric acid (HCl) or other non-coordinating acids.

  • Alkaline Solutions: Prepare solutions of varying pH (e.g., pH 10, 12, 14) using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Control: Deionized water should be used as a neutral control.

Stability Testing Procedure

A standardized procedure should be followed for consistency and comparability of results.

  • Sample Preparation: Accurately weigh a specific amount of the activated MOF powder (e.g., 20 mg).

  • Immersion: Suspend the MOF powder in a known volume of the prepared acidic, alkaline, or neutral solution (e.g., 20 mL) in a sealed vial.

  • Incubation: Maintain the suspension at a constant temperature (e.g., room temperature or elevated temperatures like 100 °C) for a defined period (e.g., 24 hours, 1 week, or 2 weeks). Gentle agitation may be applied to ensure thorough contact.

  • Recovery: After the incubation period, recover the MOF powder by centrifugation or filtration.

  • Washing: Wash the recovered MOF powder thoroughly with deionized water and then with a low-boiling-point solvent (e.g., ethanol or acetone) to remove any residual acid, base, or water.

  • Drying: Dry the washed MOF sample under vacuum at an appropriate temperature to remove the solvent completely.

Characterization of Treated MOFs

The stability of the MOF is assessed by comparing the properties of the treated samples with the pristine, untreated material.

  • Powder X-ray Diffraction (PXRD): PXRD is the primary technique to assess the retention of the crystalline structure. A comparison of the PXRD patterns of the pristine and treated samples will reveal any changes in crystallinity, such as peak broadening, loss of peak intensity, or the appearance of new peaks, which indicate framework degradation or phase change.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen sorption measurements at 77 K are performed to determine the BET surface area and pore volume. A significant decrease in the surface area of the treated sample compared to the pristine one indicates pore collapse or blockage, signifying a loss of structural integrity.

  • Scanning Electron Microscopy (SEM): SEM images can be used to visualize the morphology of the MOF crystals before and after treatment. Changes in crystal shape, size, or surface texture can provide qualitative evidence of degradation.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The supernatant liquid after the stability test can be analyzed by ICP-MS to quantify the amount of metal ions leached from the MOF, providing a direct measure of framework decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the digested MOF sample can be used to quantify the amount of organic linker remaining in the solid, providing another quantitative measure of stability.

Degradation Pathway of this compound MOFs

The degradation of MOFs is a complex process that depends on the nature of the metal-linker bond, the topology of the framework, and the chemical environment. While the specific degradation pathways for all this compound MOFs are not fully elucidated, a general understanding can be inferred from the principles of coordination chemistry.

cluster_acid Acidic Conditions cluster_alkaline Alkaline Conditions Acid_Start This compound MOF in Acidic Solution Protonation Protonation of this compound Linker Acid_Start->Protonation H+ attack Bond_Cleavage_Acid Metal-Nitrogen Bond Cleavage Protonation->Bond_Cleavage_Acid Weakens coordination Degradation_Acid Framework Degradation Bond_Cleavage_Acid->Degradation_Acid Leaching of metal ions and linkers Alkaline_Start This compound MOF in Alkaline Solution Hydroxide_Attack Hydroxide Ion Coordination to Metal Center Alkaline_Start->Hydroxide_Attack OH- present Bond_Stability Strong Metal-Pyrazolate Bond Resists Cleavage Hydroxide_Attack->Bond_Stability High pKa of pyrazole contributes to bond strength Stable_Framework Framework Remains Intact Bond_Stability->Stable_Framework

Caption: Proposed degradation pathways for this compound MOFs under acidic and alkaline conditions.

In acidic environments, the degradation is likely initiated by the protonation of the nitrogen atoms in the this compound linker. This protonation weakens the metal-nitrogen coordination bond, making it susceptible to cleavage and leading to the eventual breakdown of the framework structure.

Conversely, under alkaline conditions, the high concentration of hydroxide ions can coordinate to the metal centers. However, due to the strong and stable nature of the metal-pyrazolate bond, which is a consequence of the HSAB principle and the high basicity of the this compound linker, the framework exhibits remarkable resistance to degradation. The strong coordination bond effectively competes with the coordination of hydroxide ions, thus preserving the structural integrity of the MOF.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for benchmarking the stability of this compound MOFs.

cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Characterization and Analysis cluster_results Results and Comparison MOF_Synth Synthesize and Activate this compound MOF Immersion Immerse MOF in Solutions MOF_Synth->Immersion Solution_Prep Prepare Acidic/Alkaline Solutions Solution_Prep->Immersion Incubation Incubate at Controlled Temperature and Time Immersion->Incubation Recovery Recover and Wash MOF Incubation->Recovery PXRD PXRD Analysis Recovery->PXRD BET BET Surface Area Analysis Recovery->BET SEM SEM Imaging Recovery->SEM ICP_NMR ICP-MS / NMR Analysis Recovery->ICP_NMR Data_Comparison Compare with Pristine MOF and Other MOFs PXRD->Data_Comparison BET->Data_Comparison SEM->Data_Comparison ICP_NMR->Data_Comparison Conclusion Draw Conclusions on Stability Data_Comparison->Conclusion

Caption: A generalized workflow for the experimental assessment of MOF stability.

References

Pyrazole Analogs in the Crosshairs: A Comparative Docking Study for COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions and inhibitory potential of pyrazole-based compounds against the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain therapy. This guide provides a comparative analysis of docking studies, offering researchers and drug developers critical insights into the structure-activity relationships of these promising inhibitors.

Cyclooxygenase-2 (COX-2) is a crucial enzyme in the inflammatory cascade, and its selective inhibition is a primary strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[1] Pyrazole-containing compounds have emerged as a privileged scaffold in the design of potent and selective COX-2 inhibitors, with the blockbuster drug Celecoxib being a prime example. This guide synthesizes data from various molecular docking studies to compare the binding affinities and interaction patterns of different pyrazole analogs within the COX-2 active site.

Comparative Docking Performance of Pyrazole Analogs

The following tables summarize the quantitative data from several studies, showcasing the docking scores, binding affinities, and in vitro inhibitory concentrations (IC50) of various pyrazole analogs against COX-2. These values are often compared to reference drugs like Celecoxib and Diclofenac to benchmark their potential efficacy.

Compound/AnalogDocking Score (kcal/mol)ReferenceKey Interactions and Remarks
Celecoxib -9.924[2][3]Forms key hydrogen bonds with His90, Arg513, and Phe518. The sulfonamide group is crucial for selectivity.
Diclofenac -[4]A non-selective COX inhibitor, used as a reference in some studies.
Compound 5f -7.0722[1]Interacts via H-bonds with Arg499 and Tyr341.[1]
Compound 6e -5.4147[1]Shows one H-bond with Gln178 and a π–H stacking interaction with Ala513.[1]
Compound 5u -12.907[2][3]Demonstrates a high docking score, suggesting strong binding affinity. The SO2NH2 group is inserted deep into the selective pocket.[2][3]
Compound 5s -12.24[2][3]Exhibits a high docking score, with interactions similar to Celecoxib.[2][3]
Compound 11 -[5]Noted for superior potency in COX-2 inhibition.
Compound 12 -[5]Recognized for its potent inhibitory activity against COX-2.
Compound 15 -[5]Shows superior potency in inhibiting the COX-2 enzyme.
D202 -10.5[6]Exhibits a high binding affinity for COX-2.
D305 -10.7[6]Shows the highest binding affinity among the tested derivatives in its study.
Compound/AnalogCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Celecoxib 2.16-2.51[1]
Celecoxib --78.06[2][3]
Compound 5f 1.50-9.56[1]
Compound 6f 1.15-8.31[1]
Compound 6e 2.51--[1]
Compound 5u 1.79130.2572.73[2][3]
Compound 5s 2.51165.0365.75[2][3]
Compound 11 0.043 - 0.049--[5]
Compound 12 0.043 - 0.049--[5]
Compound 15 0.043 - 0.049--[5]

Experimental Protocols: A Look Under the Hood

The data presented in this guide is derived from in silico molecular docking studies, often corroborated by in vitro enzyme inhibition assays. Here are the generalized methodologies employed in these studies.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.

  • Protein Preparation: The three-dimensional crystal structure of the human COX-2 enzyme is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 3LN1 and 1CX2.[1][6][7] Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.[8]

  • Ligand Preparation: The 2D structures of the pyrazole analogs are drawn and converted to 3D structures. Energy minimization is then performed using force fields like MMFF94x to obtain the most stable conformation.[7]

  • Active Site Definition: The binding site of the COX-2 enzyme is defined, often based on the location of the co-crystallized ligand in the PDB structure. Key amino acid residues in the active site include Arg120, Tyr355, and Ser530.[7]

  • Docking Simulation: Software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide (Schrödinger) is used to perform the docking calculations.[1][8][9] The software explores various possible conformations of the ligand within the active site and calculates a docking score, which represents the predicted binding affinity.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to experimentally determine the inhibitory activity of the synthesized compounds on the COX enzymes.

  • Enzyme and Substrate Preparation: Solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in an appropriate buffer.[7]

  • Assay Reaction: The test compounds at various concentrations are incubated with the enzyme (either COX-1 or COX-2). The reaction is initiated by the addition of arachidonic acid.[7]

  • Detection: The product of the enzymatic reaction (prostaglandin) is measured, often using a colorimetric substrate and a plate reader.[7]

  • Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined by plotting the inhibition percentage against the compound concentration. The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[7]

Visualizing the Process

To better understand the workflow and the underlying biological pathway, the following diagrams have been generated using Graphviz.

G General Workflow for Docking Studies cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis Phase cluster_validation Experimental Validation protein_prep Protein Preparation (COX-2 from PDB) active_site Active Site Definition protein_prep->active_site ligand_prep Ligand Preparation (Pyrazole Analogs) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking active_site->docking scoring Binding Affinity (Docking Score) docking->scoring interaction Interaction Analysis (H-bonds, etc.) scoring->interaction synthesis Synthesis of Analogs interaction->synthesis in_vitro In Vitro COX Assay (IC50 Determination) synthesis->in_vitro

Caption: A flowchart illustrating the typical workflow for comparative docking studies.

G COX-2 Signaling Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Pyrazole_Analogs Pyrazole Analogs (e.g., Celecoxib) Pyrazole_Analogs->COX2 Inhibits

Caption: The inhibitory action of pyrazole analogs on the COX-2 signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrazolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the natural world. This guide provides a comprehensive, step-by-step protocol for the proper disposal of pyrazolate and its derivatives. Given the potential hazards associated with this class of nitrogen-containing heterocyclic compounds, a conservative approach that treats them as hazardous waste is essential.

Immediate Safety and Logistical Information

Due to the inherent risks associated with this compound and its analogs, adherence to strict safety protocols is non-negotiable. The primary and recommended method for disposal is through a licensed hazardous waste disposal contractor, coordinated by your institution's Environmental Health and Safety (EHS) department.[1] In-laboratory neutralization or treatment is strongly discouraged without a validated, compound-specific risk assessment.[1]

Hazard Profile:

According to the European Chemicals Agency (ECHA) and available Safety Data Sheets (SDS), pyrazole is classified with the following hazards:

  • Toxic in contact with skin.[2]

  • Causes damage to organs through prolonged or repeated exposure.[2]

  • Harmful if swallowed.[2]

  • Causes serious eye damage.[2]

  • Causes skin irritation.[2]

  • Harmful to aquatic life with long-lasting effects.[3]

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound compounds.[6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, irritation, and potential toxicity.[1][4]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.Minimizes inhalation of potentially harmful vapors or particulates.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in professional disposal.

Experimental Protocol: Waste Segregation and Containment

Objective: To safely collect and store this compound waste for disposal.

Materials:

  • Designated hazardous waste containers (chemically compatible, leak-proof, with secure lids).[1][5]

  • Hazardous waste labels.

  • Personal Protective Equipment (as specified in the table above).

  • Inert absorbent material (e.g., sand, vermiculite) for spill response.[1][4]

Procedure:

  • Waste Identification: Classify all materials contaminated with this compound as hazardous chemical waste.[4][5] This includes:

    • Residual or unused this compound solid.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves).[1][3]

    • Materials used for spill cleanup.[1]

  • Waste Collection (Solid Waste):

    • Carefully transfer solid this compound waste and contaminated materials into a designated solid hazardous waste container.[1]

    • Avoid generating dust during transfer.[4]

    • The container should be made of a compatible material such as high-density polyethylene.[1]

  • Waste Collection (Liquid Waste):

    • Collect solutions containing this compound in a separate, compatible liquid hazardous waste container.[1][4]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.[1][4]

    • Ensure there is adequate headspace in the container to prevent overfilling.[5]

  • Container Labeling:

    • Securely affix a hazardous waste label to each container.[5]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[5]

    • Include the name of the principal investigator and the laboratory location.[5]

  • Waste Storage:

    • Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[3][5]

    • This area should be well-ventilated.[3]

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[6]

  • Disposal Request:

    • Once the waste container is ready for collection, follow your institution's specific procedures to request a pickup from the EHS department.[3]

    • Complete all necessary waste disposal forms or manifests as required.[1]

  • Professional Disposal:

    • The final disposal must be conducted by a licensed and approved hazardous waste disposal facility, typically through high-temperature incineration.[3][4]

Experimental Protocol: Spill Management

Objective: To safely contain and clean up a small spill of this compound. For large spills, evacuate the area and contact your institution's emergency response team immediately.[1]

Procedure:

  • Evacuate and Ventilate: Clear all non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[1][4]

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[1][4]

  • Reporting: Report the spill to your institution's EHS department, following their specific reporting procedures.[4]

Visualizing the Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

PyrazolateDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response (Small Spill) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) Identify Identify this compound Waste (Solid, Liquid, Contaminated Items) WorkArea->Identify Segregate Segregate into Compatible Waste Containers Identify->Segregate Label Label Container: 'Hazardous Waste' & Contents Segregate->Label Store Store in Designated Waste Accumulation Area Label->Store Request Request Pickup via Institution's EHS Department Store->Request Disposal Professional Disposal (Licensed Contractor) Request->Disposal Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain Cleanup Collect Material into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Decontaminate->Segregate

Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Pyrazolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling Pyrazolate (CAS No. 58011-68-0). Adherence to these procedures is essential for ensuring personal safety and proper disposal of chemical waste. Given the limited availability of a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound, a conservative approach to handling is strongly recommended.

Hazard Identification

This compound is classified with the following hazards:

  • Harmful if inhaled. [1]

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [2]

  • May cause an allergic skin reaction.[2]

While specific occupational exposure limits (PEL, TLV) for this compound have not been established, it is crucial to handle it with care to minimize any potential health risks.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against potential splashes and eye irritation.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, butyl, or neoprene rubber).Prevents skin contact and potential irritation or allergic reactions.[2][5] The selection of glove material should be based on the specific solvent being used, if any. Regular inspection for any signs of degradation or perforation is crucial.
Body Protection A lab coat, potentially supplemented with a chemical-resistant apron.Protects skin and clothing from contamination.[6] For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of potentially harmful dust or aerosols.[4][7] If a fume hood is not available or if there is a risk of generating significant amounts of dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]
Operational Plan: Handling and Storage

Handling:

  • All work with this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][7]

  • Avoid direct contact with skin, eyes, and clothing.[4][7]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials, such as strong oxidizing agents.[4]

  • The storage area should be secure and accessible only to authorized personnel.

Experimental Protocol: Spill and Exposure Procedures

Spill Cleanup:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container, avoiding dust generation.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the relevant environmental health and safety (EHS) department at your institution.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid materials contaminated with this compound, including residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spills, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Selection: Waste containers must be chemically resistant, in good condition, and have a secure, leak-proof lid.

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents and their approximate concentrations.

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handling_weigh Weighing and Transfer prep_area->handling_weigh handling_exp Experimental Procedures handling_weigh->handling_exp cleanup_decon Decontaminate Work Surfaces and Glassware handling_exp->cleanup_decon cleanup_ppe Properly Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_seg Segregate Solid and Liquid Waste cleanup_ppe->disp_seg disp_label Label Hazardous Waste Containers disp_seg->disp_label disp_store Store in Designated Accumulation Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolate
Reactant of Route 2
Pyrazolate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.